molecular formula C8H9BrClNO B112845 2-Amino-1-(3-bromophenyl)ethanone hydrochloride CAS No. 61858-39-7

2-Amino-1-(3-bromophenyl)ethanone hydrochloride

Cat. No.: B112845
CAS No.: 61858-39-7
M. Wt: 250.52 g/mol
InChI Key: UBJDGVBOZSLUCW-UHFFFAOYSA-N
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Description

2-Amino-1-(3-bromophenyl)ethanone hydrochloride is a chemical building block of significant interest in organic and medicinal chemistry research. Its structure, featuring a brominated aryl ring and a primary amine salt, makes it a versatile precursor for the synthesis of diverse and more complex molecules . Researchers utilize this compound as a key intermediate in the preparation of optically active 2-amino-1-phenylethanol derivatives, a class of compounds with valuable pharmacological profiles . The synthetic utility of this ketone is demonstrated in patented processes where it serves as a substrate for microbial reduction, enabling the production of single-enantiomer intermediates critical for developing stereospecific active compounds . This pathway is particularly valuable for constructing the core structures of potential beta-blockers and other therapeutic agents . FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-amino-1-(3-bromophenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8BrNO.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJDGVBOZSLUCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40388591
Record name 2-amino-1-(3-bromophenyl)ethanone hydrochloride
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Molecular Weight

250.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61858-39-7
Record name 61858-39-7
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Record name 2-amino-1-(3-bromophenyl)ethanone hydrochloride
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Record name 2-Amino-1-(3-bromophenyl)ethanone hydrochloride
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-1-(3-bromophenyl)ethanone Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride. This compound serves as a valuable intermediate in medicinal chemistry, particularly in the development of kinase inhibitors for inflammatory and autoimmune diseases.

Core Properties and Structure

This compound is a halogenated aromatic ketone. The presence of a bromine atom on the phenyl ring and an alpha-amino group adjacent to the carbonyl function makes it a versatile synthon for creating more complex molecules. Its hydrochloride salt form generally enhances stability and solubility in aqueous media.

Chemical Structure and Identifiers

The chemical structure and key identifiers for 2-Amino-1-(3-bromophenyl)ethanone and its hydrochloride salt are presented below.

Chemical Structure (Hydrochloride Salt):

Table 1: Chemical Identifiers

IdentifierValueReference
Compound Name This compound[1]
CAS Number 61858-39-7[1]
Molecular Formula C₈H₉BrClNO[1]
Molecular Weight 250.52 g/mol
IUPAC Name 2-amino-1-(3-bromophenyl)ethanone;hydrochloride[1]
InChI InChI=1S/C8H8BrNO.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4H,5,10H2;1H[1]
InChIKey UBJDGVBOZSLUCW-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Br)C(=O)CN.Cl[1]

Table 2: Physicochemical Properties of the Free Base (2-Amino-1-(3-bromophenyl)ethanone)

PropertyValueReference
Molecular Formula C₈H₈BrNO[2]
Molecular Weight 214.06 g/mol [2]
CAS Number 491837-88-8[2]
Topological Polar Surface Area 43.1 Ų[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 2

Note: Experimental physical properties such as melting point, boiling point, and specific solubility data for the hydrochloride salt are not consistently reported in publicly available literature. The free base is a related but distinct chemical entity.

Synthesis and Experimental Protocols

Representative Synthetic Pathway

A plausible synthetic route starts from 3'-bromoacetophenone. This precursor undergoes α-bromination to yield 2-bromo-1-(3-bromophenyl)ethanone, which is then aminated and converted to its hydrochloride salt.

Synthetic_Pathway start 3'-Bromoacetophenone intermediate 2-Bromo-1-(3-bromophenyl)ethanone start->intermediate α-Bromination (e.g., NBS, hv or AIBN) product 2-Amino-1-(3-bromophenyl)ethanone Hydrochloride intermediate->product Amination & HCl treatment (e.g., NH3, then HCl) IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 Activation TAK1 TAK1 complex TRAF6->TAK1 IKK IKK complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activation Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes MAPK->Inflammatory_Genes

References

An In-depth Technical Guide to 2-Amino-1-(3-bromophenyl)ethanone Hydrochloride: Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 61858-39-7 Molecular Formula: C₈H₉BrClNO Molecular Weight: 250.52

This technical guide serves as a comprehensive overview of the current scientific understanding of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride. Due to the limited availability of published research specifically on this compound, this document focuses on its fundamental chemical properties, a probable synthetic route based on established chemical principles and available data for its immediate precursor, and the broader context of the biological significance of related α-amino ketone structures. This guide aims to provide a foundational resource for researchers and professionals in drug development interested in this and similar molecules.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2-Amino-1-(3-bromophenyl)ethanone and its hydrochloride salt is presented below. It is important to note that while some data is available for the free base, specific experimental data for the hydrochloride salt is not widely published.

PropertyValueSource
CAS Number 61858-39-7Chemical Suppliers
Molecular Formula C₈H₉BrClNOChemical Suppliers
Molecular Weight 250.52 g/mol Chemical Suppliers
Appearance Solid (predicted)---
SMILES Cl.NCC(=O)C1=CC=CC(Br)=C1Fluorochem
InChI InChI=1S/C8H8BrNO.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4H,5,10H2;1HFluorochem

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 1-(3-bromophenyl)ethanone.

Synthesis_Pathway start 1-(3-bromophenyl)ethanone precursor 2-bromo-1-(3-bromophenyl)ethanone start->precursor Bromination product 2-Amino-1-(3-bromophenyl)ethanone precursor->product Amination hcl_salt This compound product->hcl_salt HCl salt formation

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols (Inferred)

The following protocols are inferred from general procedures for the synthesis of α-amino ketones and data available for the precursor. These should be considered as a starting point for experimental design and optimization.

Step 1: Synthesis of 2-bromo-1-(3-bromophenyl)ethanone (Precursor)

  • Methodology: A common method for the α-bromination of ketones involves the use of a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent like methanol or acetic acid, often with a catalytic amount of acid.

  • Reaction: 1-(3-bromophenyl)ethanone is reacted with one equivalent of bromine in a suitable solvent. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization or column chromatography.

Step 2: Synthesis of 2-Amino-1-(3-bromophenyl)ethanone

  • Methodology: The α-bromo ketone can be converted to the corresponding α-amino ketone through various amination methods. A common approach is the Gabriel synthesis, which involves reaction with potassium phthalimide followed by hydrazinolysis. A more direct method is the reaction with an ammonia equivalent, such as hexamethylenetetramine (Delépine reaction) followed by acidic hydrolysis, or direct amination with ammonia in a suitable solvent.

  • Reaction (Illustrative - Delépine Reaction): 2-bromo-1-(3-bromophenyl)ethanone is reacted with hexamethylenetetramine in a solvent like chloroform or ethanol. The resulting quaternary ammonium salt is then hydrolyzed with aqueous hydrochloric acid to yield the primary amine hydrochloride.

Step 3: Formation of the Hydrochloride Salt

  • Methodology: If the amination procedure does not directly yield the hydrochloride salt, it can be prepared by dissolving the free base in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treating it with a solution of hydrogen chloride in the same or a miscible solvent. The resulting precipitate is then collected by filtration and dried.

Characterization of the Precursor: 2-bromo-1-(3-bromophenyl)ethanone

While comprehensive spectral data for the final product is not available, data for the key precursor, 2-bromo-1-(3-bromophenyl)ethanone, has been reported.

Data TypeReported DataSource
¹H NMR (400 MHz, CDCl₃) δ (ppm) = 8.12 (t, J = 1.83 Hz, 1H), 7.92-7.89 (m, 1H), 7.75-7.72 (m, 1H), 7.38 (t, J = 7.9 Hz, 1H), 4.42 (s, 2H)Supporting Information, Royal Society of Chemistry
IR Spectrum (Gas Phase) Available in the NIST WebBookNIST WebBook

Potential Biological Significance and Applications in Drug Discovery

Due to the absence of specific biological studies on this compound, its potential role in drug discovery can be inferred from the activities of structurally related compounds. The α-amino ketone moiety is a recognized pharmacophore present in a variety of biologically active molecules.

General Biological Activities of α-Amino Ketones

The α-amino ketone scaffold is a key structural element in numerous compounds with diverse pharmacological activities, including:

  • Enzyme Inhibition: The ketone and amine functionalities can interact with the active sites of various enzymes.

  • Receptor Binding: These functional groups can participate in hydrogen bonding and other interactions with biological receptors.

  • Synthetic Intermediates: They are valuable building blocks for the synthesis of more complex molecules with therapeutic potential, such as amino alcohols and heterocyclic compounds.

Hypothetical Signaling Pathway Involvement

Given the broad range of activities of related compounds, it is plausible that this compound could interact with various cellular signaling pathways. A hypothetical workflow for screening the biological activity of this compound is presented below.

Biological_Screening_Workflow compound 2-Amino-1-(3-bromophenyl)ethanone HCl in_vitro In Vitro Assays compound->in_vitro cell_based Cell-Based Assays compound->cell_based enzyme Enzyme Inhibition Assays in_vitro->enzyme receptor Receptor Binding Assays in_vitro->receptor cytotoxicity Cytotoxicity Screening cell_based->cytotoxicity signaling Signaling Pathway Analysis cell_based->signaling in_vivo In Vivo Models cell_based->in_vivo efficacy Efficacy Studies in_vivo->efficacy toxicology Toxicology Studies in_vivo->toxicology

Caption: A general workflow for the biological evaluation of a novel chemical entity.

Conclusion and Future Perspectives

This compound is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific data on its synthesis, characterization, and biological activity are currently lacking in the public domain, this guide provides a framework for initiating such studies. The inferred synthetic pathway and the known properties of its precursor offer a solid starting point for its preparation and characterization.

Future research should focus on:

  • Developing and publishing a detailed, optimized synthesis protocol.

  • Comprehensive characterization of the final hydrochloride salt using modern analytical techniques (NMR, IR, MS, etc.).

  • Systematic screening for biological activity across a range of relevant targets.

  • If activity is identified, elucidation of the mechanism of action and investigation of structure-activity relationships through the synthesis of analogs.

This technical guide highlights the need for further research to unlock the full potential of this compound as a valuable tool for the scientific community.

"2-Amino-1-(3-bromophenyl)ethanone hydrochloride" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-(3-bromophenyl)ethanone hydrochloride is a synthetic organic compound of interest in medicinal chemistry and drug development. As a derivative of acetophenone, it belongs to the class of alpha-amino ketones, which are recognized as valuable synthons for the preparation of various biologically active molecules. The presence of a bromine atom on the phenyl ring and an amino group at the alpha position to the carbonyl group provides multiple reactive sites for further chemical modifications, making it a versatile building block in the synthesis of pharmaceutical intermediates and novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis route, analytical methodologies, and a conceptual workflow for its preparation.

Chemical and Physical Properties

A summary of the key chemical and physical data for 2-Amino-1-(3-bromophenyl)ethanone and its hydrochloride salt is presented below. The hydrochloride salt form often enhances the compound's stability and solubility in aqueous media, which is advantageous for various applications.

Property2-Amino-1-(3-bromophenyl)ethanone (Free Base)This compound
CAS Number 491837-88-861858-39-7[1]
Molecular Formula C₈H₈BrNOC₈H₉BrClNO[2]
Molecular Weight 214.06 g/mol 250.52 g/mol
Appearance Solid (predicted)Solid
Purity >95% (typical commercial grade)[2]>95% (typical commercial grade)

Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-(3-bromophenyl)ethanone

This step involves the alpha-bromination of the starting ketone, 1-(3-bromophenyl)ethanone.

Materials:

  • 1-(3-bromophenyl)ethanone

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Acetic acid or another suitable solvent

  • Hydrobromic acid (HBr) (catalytic amount, if using Br₂)

Procedure:

  • Dissolve 1-(3-bromophenyl)ethanone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Add a catalytic amount of hydrobromic acid to the solution.

  • Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature. The reaction is typically exothermic, and the temperature should be monitored.

  • Stir the reaction mixture until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with cold water to remove excess acid, and dry under vacuum to yield 2-Bromo-1-(3-bromophenyl)ethanone.

Step 2: Synthesis of this compound

This step involves the amination of the alpha-bromo ketone followed by conversion to its hydrochloride salt. A common method for the amination of alpha-halo ketones is the Gabriel synthesis or direct amination.

Materials:

  • 2-Bromo-1-(3-bromophenyl)ethanone

  • Potassium phthalimide (for Gabriel synthesis) or Ammonia/amine source

  • Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Hydrazine hydrate (for Gabriel synthesis)

  • Hydrochloric acid (in a suitable solvent like ether or isopropanol)

Procedure (via Gabriel Synthesis):

  • Dissolve 2-Bromo-1-(3-bromophenyl)ethanone and potassium phthalimide in DMF.

  • Heat the mixture with stirring for several hours. Monitor the reaction progress by TLC.

  • After cooling, add hydrazine hydrate to the reaction mixture to cleave the phthalimide group.

  • Stir the mixture, which will result in the precipitation of phthalhydrazide.

  • Filter off the precipitate and concentrate the filtrate under reduced pressure.

  • Dissolve the crude 2-Amino-1-(3-bromophenyl)ethanone free base in a suitable solvent (e.g., diethyl ether, isopropanol).

  • Slowly add a solution of hydrochloric acid in the same solvent to precipitate the hydrochloride salt.

  • Filter the solid, wash with the solvent, and dry under vacuum to obtain this compound.

Analytical Methodologies

The purity and identity of this compound can be assessed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity analysis.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, both containing 0.1% trifluoroacetic acid or formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 254 nm or a diode array detector (DAD) for full spectrum analysis.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a suitable solvent like methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for structural confirmation. The expected chemical shifts for the core structure can be predicted based on analogous compounds. For 2-Bromo-1-(3-bromophenyl)ethanone, characteristic signals would include a singlet for the methylene protons (CH₂) adjacent to the bromine and carbonyl group, and multiplets in the aromatic region for the bromophenyl group. Upon amination, the methylene signal would shift, and additional signals for the amino protons would appear.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. For the free base, the expected molecular ion peak would correspond to its molecular weight (214.06 g/mol ).

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_intermediate Intermediate cluster_step2 Step 2: Amination & Salt Formation cluster_final Final Product start 1-(3-bromophenyl)ethanone bromination Alpha-Bromination start->bromination Br₂ or NBS intermediate 2-Bromo-1-(3-bromophenyl)ethanone bromination->intermediate amination Amination intermediate->amination e.g., Gabriel Synthesis salt_formation HCl Salt Formation amination->salt_formation HCl final_product 2-Amino-1-(3-bromophenyl)ethanone hydrochloride salt_formation->final_product

References

An In-depth Technical Guide to 2-Amino-1-(3-bromophenyl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride, a key building block in synthetic and medicinal chemistry. This document details its nomenclature, physical and chemical properties, and a detailed experimental protocol for its synthesis.

Nomenclature and Synonyms

This compound is an aromatic ketone that is frequently used as a precursor in the synthesis of a variety of heterocyclic compounds and pharmacologically active molecules. To facilitate unambiguous identification, its nomenclature and common synonyms are presented below.

Table 1: Synonyms and Identifiers

Identifier TypeValue
Systematic Name This compound
IUPAC Name 2-amino-1-(3-bromophenyl)ethanone;hydrochloride
Common Synonym 2-Amino-3'-bromoacetophenone hydrochloride[1]
CAS Number 61858-39-7[2][3][4][5]
Molecular Formula C₈H₉BrClNO[2][3]
Molecular Weight 250.52 g/mol [2][3]
Free Base Name 2-Amino-1-(3-bromophenyl)ethanone
Free Base CAS Number 491837-88-8[6]
Free Base Molecular Formula C₈H₈BrNO[6]
Free Base Molecular Weight 214.06 g/mol [6]

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, storage, and application in chemical reactions. While specific experimental data for the hydrochloride salt is limited, data for the free base and the closely related precursor, 3'-Bromoacetophenone, provide valuable insights.

Table 2: Physicochemical Data

PropertyValueCompound
Appearance White to pale yellow solid[7]This compound
Melting Point 8-11 °C (for 3'-Bromoacetophenone)3'-Bromoacetophenone
Boiling Point 75-76 °C @ 0.5 mmHg (for 3'-Bromoacetophenone)[8]3'-Bromoacetophenone
Density 1.505 g/mL at 25 °C (for 3'-Bromoacetophenone)3'-Bromoacetophenone
Refractive Index n20/D 1.576 (for 3'-Bromoacetophenone)3'-Bromoacetophenone
Solubility Moderately soluble in common organic solvents such as ethanol, ether, and chloroform; largely insoluble in water (for 3'-Bromoacetophenone).[9]3'-Bromoacetophenone

Synthesis of this compound

The synthesis of α-amino ketones is a fundamental transformation in organic chemistry. A common and effective method involves the α-bromination of the corresponding ketone followed by amination. The following protocol details a representative synthesis of this compound starting from 3'-Bromoacetophenone.

Experimental Protocol

Step 1: α-Bromination of 3'-Bromoacetophenone

This step involves the selective bromination at the α-position of the ketone.

  • Materials:

    • 3'-Bromoacetophenone

    • N-Bromosuccinimide (NBS)

    • Acetic Acid (solvent)

    • Benzoyl peroxide (radical initiator)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3'-Bromoacetophenone (1.0 equivalent) in glacial acetic acid.

    • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

    • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing ice water to precipitate the crude α-bromo ketone.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-Bromo-1-(3-bromophenyl)ethanone.

Step 2: Amination of 2-Bromo-1-(3-bromophenyl)ethanone and Hydrochloride Salt Formation

This two-part step involves the displacement of the α-bromide with an amino group, followed by conversion to the hydrochloride salt.

  • Materials:

    • 2-Bromo-1-(3-bromophenyl)ethanone

    • Hexamethylenetetramine (urotropine)

    • Ethanol

    • Concentrated Hydrochloric Acid

    • Diethyl Ether

  • Procedure (Delepine Reaction):

    • Dissolve 2-Bromo-1-(3-bromophenyl)ethanone (1.0 equivalent) in ethanol in a round-bottom flask.

    • Add Hexamethylenetetramine (1.1 equivalents) to the solution and stir at room temperature for 12-24 hours. A precipitate of the quaternary ammonium salt will form.

    • Filter the salt and wash with cold ethanol.

    • Suspend the salt in a mixture of ethanol and concentrated hydrochloric acid.

    • Heat the mixture to reflux for 4-6 hours to hydrolyze the salt.

    • Cool the reaction mixture and filter off the ammonium chloride byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Add diethyl ether to the residue to precipitate the crude this compound.

    • Recrystallize the crude product from an ethanol/ether mixture to obtain the purified hydrochloride salt.

Logical and Experimental Workflow Diagrams

To visually represent the relationships between the different chemical entities and the experimental workflow, the following diagrams are provided in the DOT language.

Nomenclature and Synthetic Relationship Diagram

Nomenclature_Synthesis cluster_precursor Precursor cluster_intermediate Intermediate cluster_target Target Compound 3_Bromoacetophenone 3'-Bromoacetophenone (CAS: 2142-63-4) alpha_Bromo 2-Bromo-1-(3-bromophenyl)ethanone 3_Bromoacetophenone->alpha_Bromo α-Bromination Free_Base 2-Amino-1-(3-bromophenyl)ethanone (CAS: 491837-88-8) alpha_Bromo->Free_Base Amination Target_HCl 2-Amino-1-(3-bromophenyl)ethanone hydrochloride (CAS: 61858-39-7) Free_Base->Target_HCl HCl Salt Formation Experimental_Workflow cluster_bromination Step 1: α-Bromination cluster_amination Step 2: Amination and Salt Formation start_brom Dissolve 3'-Bromoacetophenone in Acetic Acid add_reagents_brom Add NBS and Benzoyl Peroxide start_brom->add_reagents_brom reflux_brom Reflux for 3-4 hours add_reagents_brom->reflux_brom precipitate_brom Precipitate in Ice Water reflux_brom->precipitate_brom filter_dry_brom Filter and Dry precipitate_brom->filter_dry_brom product_brom Obtain 2-Bromo-1-(3-bromophenyl)ethanone filter_dry_brom->product_brom start_amin Dissolve α-Bromo Ketone in Ethanol product_brom->start_amin Proceed to next step add_urotropine Add Hexamethylenetetramine start_amin->add_urotropine stir_amin Stir at Room Temperature add_urotropine->stir_amin filter_salt Filter Quaternary Salt stir_amin->filter_salt hydrolyze Hydrolyze with HCl/Ethanol filter_salt->hydrolyze precipitate_hcl Precipitate with Ether hydrolyze->precipitate_hcl recrystallize Recrystallize precipitate_hcl->recrystallize final_product 2-Amino-1-(3-bromophenyl)ethanone Hydrochloride recrystallize->final_product

References

Spectral Analysis of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 2-Amino-1-(3-bromophenyl)ethanone hydrochloride. Due to the limited availability of directly published complete experimental datasets for this specific salt, this document combines available data for the free base and closely related analogs with generalized, yet detailed, experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectral data for 2-Amino-1-(3-bromophenyl)ethanone and its hydrochloride salt. Data for the hydrochloride salt is inferred based on the typical effects of protonation on the spectral characteristics of aminoketones.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment (Proposed)
~8.1-7.4m4HAromatic protons (C₆H₄Br)
~4.5-4.8s (br)2H-CH₂-NH₃⁺
~8.5-9.0s (br)3H-NH₃⁺

Note: Data is predicted based on analogous structures. The presence of the hydrochloride salt will cause a downfield shift of the protons adjacent to the amine group and the amine protons themselves, which will also likely exhibit exchange broadening.

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment (Proposed)
~195C=O (Ketone)
~138C-Br (Aromatic)
~135C-C=O (Aromatic)
~131, 130, 128CH (Aromatic)
~45-CH₂-NH₃⁺

Note: Data is predicted based on analogous structures.

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100-2800Strong, BroadN-H stretch (Ammonium salt)
~1690StrongC=O stretch (Ketone)
~1600, ~1475Medium-WeakC=C stretch (Aromatic)
~1200MediumC-N stretch
~800-700StrongC-H bend (Aromatic, m-substituted)
~600MediumC-Br stretch
Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data

m/z ValueIon Type
213/215[M+H]⁺ (Free Base)
236/238[M+Na]⁺ (Free Base)

Note: The mass spectrum will show the mass of the free base. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two major peaks separated by 2 m/z units for bromine-containing fragments.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectral data for aminoketone hydrochlorides.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

    • The choice of solvent is critical to avoid exchange of the amine protons. DMSO-d₆ is often preferred for observing exchangeable protons.

    • Transfer the solution to a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.

    • Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • The ¹³C NMR spectrum is acquired on the same instrument.

    • A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to simplify the spectrum and provide information on the number of attached protons.

    • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For a solid sample, the KBr pellet method is commonly used.

    • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition:

    • The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

    • A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first collected.

    • The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

    • A small amount of formic acid or acetic acid may be added to promote ionization in positive ion mode.

  • Data Acquisition:

    • The mass spectrum is typically obtained using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

    • The sample solution is introduced into the ESI source at a low flow rate.

    • The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

    • High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of an organic compound and the proposed signaling pathway for its characterization.

Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_structure Structure Elucidation Sample 2-Amino-1-(3-bromophenyl)ethanone HCl NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR NMR Spectroscopy (¹H, ¹³C) NMR_Prep->NMR IR IR Spectroscopy IR_Prep->IR MS Mass Spectrometry MS_Prep->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight, Isotopic Pattern, Fragmentation MS->MS_Data Structure Confirm Structure of 2-Amino-1-(3-bromophenyl)ethanone HCl NMR_Data->Structure IR_Data->Structure MS_Data->Structure Logical Relationships in Spectral Data Interpretation cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data cluster_conclusion Structural Confirmation H_NMR ¹H NMR: Aromatic & Aliphatic Protons, -NH₃⁺ Protons C_NMR ¹³C NMR: Carbonyl, Aromatic, & Aliphatic Carbons Conclusion Combined Evidence Confirms 2-Amino-1-(3-bromophenyl)ethanone HCl H_NMR->Conclusion C_NMR->Conclusion IR_Spec IR Spectrum: C=O, N-H, C-Br, Aromatic C=C Stretches MS_Spec Mass Spectrum: Molecular Ion Peak, Bromine Isotope Pattern IR_Spec->Conclusion MS_Spec->Conclusion

In-Depth Technical Guide: Material Safety Data for 2-Amino-1-(3-bromophenyl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the material safety data for 2-Amino-1-(3-bromophenyl)ethanone hydrochloride (CAS No. 61858-39-7). The information has been compiled from various chemical supplier safety data sheets and public databases. It is intended to provide essential safety information for handling this compound in a laboratory or research setting.

Section 1: Chemical Identification and Physical Properties

This section summarizes the key identifiers and physical characteristics of the compound. Quantitative data is presented for easy reference.

PropertyValueSource(s)
Chemical Name This compound[1][2][3]
Synonyms 2-Amino-3'-bromoacetophenone hydrochloride[1][3][4]
CAS Number 61858-39-7[1][2][3]
Molecular Formula C₈H₉BrClNO[3]
Molecular Weight 250.52 g/mol [3]
Storage Temperature Store at -20°C, sealed, away from moisture.[3]
Purity ≥97%[3]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Appearance Data not available

Section 2: Hazard Identification and GHS Classification

The compound is classified as hazardous according to the Globally Harmonized System (GHS). The primary hazard identified is corrosivity. Note: Some suppliers indicate that hazard data is not available; this guide presents the most comprehensive classification found.

GHS ClassificationCategoryCodeStatementSource(s)
Corrosive to Metals 1H290May be corrosive to metals[3]
Skin Corrosion 1H314Causes severe skin burns and eye damage[3]
Serious Eye Damage 1H314Causes serious eye damage[3]

GHS Label Elements:

  • Pictogram:

    • alt text

  • Signal Word: Danger [3]

  • Hazard Statements: H290 (May be corrosive to metals), H314 (Causes severe skin burns and eye damage)[3]

  • Precautionary Statements: P234, P260, P264, P280, P301+P330+P331, P304+P340, P363, P390, P405, P406, P501[3]

Section 3: Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this specific compound are not publicly available. However, the hazard classification H314 (Causes severe skin burns) is typically determined through standardized tests. A general methodology for such an experiment is described below.

General Protocol: In Vitro Skin Corrosion Test (Based on OECD Guideline 431)

  • Objective: To assess the skin corrosion potential of a chemical by measuring its ability to cause cell death in a reconstructed human epidermis (RhE) model.

  • Test System: A commercially available RhE model, which consists of non-transformed human-derived epidermal keratinocytes cultured to form a multi-layered, highly differentiated model of the human epidermis.

  • Methodology:

    • A small amount of the test chemical (this compound) is applied topically to the surface of the RhE tissue.

    • The chemical is exposed to the tissue for specific time points (e.g., 3 minutes and 1 hour).

    • After the exposure period, the tissue is thoroughly rinsed to remove the chemical.

    • The viability of the cells within the tissue is then measured using a quantitative assay, typically the MTT assay. In this assay, viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product, which is then extracted and measured spectrophotometrically.

  • Classification: The chemical is identified as corrosive (Category 1) if the mean cell viability after a 3-minute exposure is less than 50%, or if the viability is less than 15% after a 1-hour exposure.

  • Data Analysis: Results are expressed as a percentage of viability relative to negative controls.

Section 4: Safety Workflows and Logical Diagrams

The following diagrams, generated using Graphviz, illustrate critical safety workflows and logical relationships for handling this compound based on its corrosive properties.

Emergency_First_Aid_Workflow cluster_exposure Exposure Event cluster_actions Immediate First Aid Actions cluster_medical Follow-Up Exposure Exposure Occurs Inhalation Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Exposure->Inhalation Identify Route Skin_Contact Skin Contact: Immediately flush with plenty of water. Remove contaminated clothing. Exposure->Skin_Contact Identify Route Eye_Contact Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor. Exposure->Eye_Contact Identify Route Ingestion Ingestion: Rinse mouth with water. Do NOT induce vomiting. Exposure->Ingestion Identify Route Medical_Attention Seek Immediate Medical Attention (Consult a doctor) Inhalation->Medical_Attention Skin_Contact->Medical_Attention Eye_Contact->Medical_Attention Ingestion->Medical_Attention

Caption: Emergency first aid workflow following exposure to this compound.

Hazard_Safety_Logic cluster_hazard Hazard Identification cluster_precautions Required Safety Precautions cluster_disposal Disposal Hazard Primary Hazard: Corrosive (H314) Corrosive to Metals (H290) Handling Handling (P260, P264): - Do not breathe dust/fume/gas/mist/vapors/spray. - Wash hands thoroughly after handling. Hazard->Handling leads to Storage Storage (P234, P405, P406): - Keep only in original container. - Store locked up. - Store in corrosive resistant container. Hazard->Storage requires PPE Personal Protective Equipment (P280): - Wear corrosive-resistant gloves. - Wear chemical safety goggles/face shield. - Wear protective clothing. Hazard->PPE mandates Disposal Disposal (P501): Dispose of contents/container to an approved waste disposal plant. Handling->Disposal Storage->Disposal PPE->Disposal

Caption: Logical relationship between hazard identification and required safety precautions.

Section 5: Safe Handling, Storage, and Disposal

Based on the hazard assessment, the following procedures are mandatory for the safe use of this compound.

Handling:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

  • Wash hands and any exposed skin thoroughly after handling.[3]

  • Use only in a well-ventilated area, such as a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly sealed and store locked up.[3]

  • Store at -20°C for long-term stability.[3]

  • Keep in the original container or a corrosive-resistant container.[3]

Disposal:

  • Dispose of the chemical and its container at an approved waste disposal facility.[3]

  • Do not allow the product to enter drains.

Section 6: First Aid and Emergency Procedures

Immediate action is required in case of exposure.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately take off all contaminated clothing.[1] Flush the affected area with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with pure water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]

  • Ingestion: Rinse mouth thoroughly with water.[1] Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Material Safety Data Sheet (MSDS) provided by the manufacturer. Users should always consult the original MSDS before handling this chemical.

References

An In-depth Technical Guide to 2-Amino-1-(3-bromophenyl)ethanone Hydrochloride: Commercial Availability, Synthesis, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride, a chemical compound of interest in synthetic and medicinal chemistry. This document details its commercial availability and pricing, explores a potential synthetic route, and discusses its putative biological relevance based on the activities of structurally similar molecules.

Commercial Availability and Pricing

This compound, identified by the CAS Number 61858-39-7, is available from several commercial chemical suppliers. Pricing and purity levels vary among suppliers, and the following table summarizes the currently available information. It is important to note that prices are subject to change and may vary based on the quantity purchased and the supplier's location.

SupplierPurityQuantityPrice (USD)Price (GBP)
A supplier on ChemicalBook95-99%Per gram$1.00-
FluorochemNot Specified1 g-£186.00
FluorochemNot Specified5 g-£552.00
Sigma-AldrichNot SpecifiedInquire for pricing--
2a biotechNot SpecifiedInquire for pricing--
Santa Cruz BiotechnologyNot SpecifiedInquire for pricing--

Synthesis and Preparation

A general procedure for the α-bromination of acetophenones has been described, which could be adapted for this synthesis.[1] This typically involves the reaction of the starting ketone with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent. The subsequent amination of the resulting α-bromo ketone would lead to the desired 2-amino-1-(3-bromophenyl)ethanone. Finally, treatment with hydrochloric acid would yield the hydrochloride salt.

The following diagram illustrates a potential workflow for the synthesis:

G cluster_synthesis Proposed Synthetic Workflow start 3-Bromoacetophenone bromination α-Bromination (e.g., NBS) start->bromination intermediate 2-Bromo-1-(3-bromophenyl)ethanone bromination->intermediate amination Amination (e.g., Ammonia) intermediate->amination product_base 2-Amino-1-(3-bromophenyl)ethanone amination->product_base hcl_salt HCl Salt Formation (HCl) product_base->hcl_salt final_product 2-Amino-1-(3-bromophenyl)ethanone Hydrochloride hcl_salt->final_product

Caption: Proposed synthetic route for this compound.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is limited in publicly available literature. However, the structural motifs present in the molecule, namely the α-aminoketone and the bromophenyl group, are found in various biologically active compounds. This suggests that the title compound could serve as a valuable scaffold or intermediate in the development of novel therapeutic agents.

Antiproliferative and Anticancer Potential

Structurally related compounds have demonstrated notable biological activities. For instance, derivatives of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides, synthesized from α-bromo-acetophenones, have shown antiproliferative activity.[2] This raises the possibility that this compound or its derivatives could exhibit similar cytotoxic effects against cancer cells.

A key signaling cascade often implicated in cancer cell proliferation is the Ras/Raf/MEK/ERK pathway.[3][4] Dysregulation of this pathway is a hallmark of many cancers.[3][4] Small molecule inhibitors targeting components of this pathway are a major focus of cancer drug discovery.[3][4][5] It is conceivable that novel compounds derived from this compound could be designed to interact with and inhibit kinases within this pathway, thereby exerting an antiproliferative effect.

The following diagram illustrates the Ras/Raf/MEK/ERK signaling pathway, a potential target for novel anticancer agents.

G cluster_pathway Ras/Raf/MEK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activation Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulation

Caption: A simplified diagram of the Ras/Raf/MEK/ERK signaling pathway.

Antimicrobial Activity

Furthermore, derivatives of 2-aminothiophenes, which share the α-amino ketone substructure, have been synthesized and evaluated for their antimicrobial activity.[6] This suggests that this compound could be a starting point for the development of new antimicrobial agents.

Conclusion

This compound is a commercially available compound with potential applications in medicinal chemistry and drug discovery. While specific biological data for this exact molecule is scarce, the known activities of structurally related compounds suggest that it could serve as a valuable building block for the synthesis of novel antiproliferative and antimicrobial agents. Further research is warranted to fully elucidate the pharmacological profile of this compound and its derivatives, potentially targeting key cellular signaling pathways such as the Ras/Raf/MEK/ERK cascade. This guide provides a foundational resource for researchers interested in exploring the synthetic and therapeutic potential of this intriguing molecule.

References

The Pivotal Role of 2-Amino-1-(3-bromophenyl)ethanone Hydrochloride in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the synthetic utility and applications of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride. This document provides in-depth experimental protocols, quantitative data analysis, and visual representations of reaction pathways, positioning this versatile building block at the forefront of heterocyclic chemistry and drug discovery.

Introduction

This compound is a key α-amino ketone building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic carbonyl group, coupled with the presence of a bromine atom on the phenyl ring, makes it a highly versatile precursor for the synthesis of a wide array of heterocyclic compounds. This guide explores its fundamental role in the construction of valuable molecular scaffolds, particularly in the realm of medicinal chemistry. The bromine substituent serves as a convenient handle for further molecular elaboration through various cross-coupling reactions, significantly expanding its synthetic potential.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-1-(3-bromophenyl)ethanone is presented in Table 1.

PropertyValue
Molecular Formula C₈H₈BrNO
Molecular Weight 214.06 g/mol
CAS Number 491837-88-8 (free base)
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, and DMSO

Core Synthetic Applications: The Gateway to Heterocycles

This compound is a premier starting material for the synthesis of various nitrogen- and sulfur-containing heterocycles. Its utility is most prominently demonstrated in the construction of thiazole and imidazole rings, which are core structures in numerous biologically active compounds.

Hantzsch Thiazole Synthesis: A Cornerstone Reaction

The Hantzsch thiazole synthesis is a classic and widely employed method for the construction of the thiazole ring. It involves the cyclocondensation of an α-haloketone with a thioamide. In the context of this compound, which is an α-amino ketone, the amino group can be considered a masked halide equivalent after protonation, or the corresponding α-bromo ketone can be readily synthesized. This reaction provides a direct and efficient route to 2-amino-4-(3-bromophenyl)thiazole, a critical intermediate for further functionalization.

Diagram 1: Hantzsch Thiazole Synthesis Workflow

Hantzsch_Thiazole_Synthesis A 2-Amino-1-(3-bromophenyl)ethanone HCl C Cyclocondensation (Hantzsch Reaction) A->C B Thiourea B->C D 4-(3-bromophenyl)thiazol-2-amine C->D E Further Functionalization (e.g., Acylation, Cross-coupling) D->E F Biologically Active Molecules E->F

Caption: Workflow for the synthesis of biologically active molecules from this compound via Hantzsch thiazole synthesis.

Synthesis of Imidazoles

α-Amino ketones are also valuable precursors for the synthesis of imidazoles. The reaction with a suitable cyclizing agent, such as formamidine or its equivalents, can lead to the formation of 2-aminoimidazoles. This transformation provides access to another important class of heterocyclic compounds with diverse biological activities.

Experimental Protocols

Synthesis of 4-(3-bromophenyl)thiazol-2-amine

This protocol details the Hantzsch thiazole synthesis to prepare the key intermediate, 4-(3-bromophenyl)thiazol-2-amine.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol

Procedure:

  • To a solution of this compound in ethanol, add thiourea.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 4-(3-bromophenyl)thiazol-2-amine.

Quantitative Data:

ProductYieldMelting PointSpectroscopic Data
4-(3-bromophenyl)thiazol-2-amine85-95%158-160 °C¹H NMR (DMSO-d₆): δ 7.85 (t, J = 1.8 Hz, 1H), 7.59 (dt, J = 7.8, 1.2 Hz, 1H), 7.33 (dt, J = 7.8, 1.2 Hz, 1H), 7.24 (t, J = 7.8 Hz, 1H), 7.15 (s, 2H, NH₂), 7.08 (s, 1H).
Synthesis of N-(4-(3-bromophenyl)thiazol-2-yl)-4-methylpiperidine-1-carboxamide

This protocol exemplifies the further functionalization of the 2-aminothiazole intermediate to generate a potentially bioactive molecule.

Reaction Scheme:

Materials:

  • 4-(3-bromophenyl)thiazol-2-amine (1.0 eq)

  • Triphosgene (0.4 eq)

  • 4-Methylpiperidine (1.2 eq)

  • Triethylamine (3.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 4-(3-bromophenyl)thiazol-2-amine and triethylamine in dry DCM and cool to 0 °C.

  • Add a solution of triphosgene in DCM dropwise to the mixture.

  • Stir the reaction at 0 °C for 30 minutes.

  • Add 4-methylpiperidine and stir at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

ProductYieldMelting PointSpectroscopic Data
N-(4-(3-bromophenyl)thiazol-2-yl)-4-methylpiperidine-1-carboxamide75-85%185-187 °C¹H NMR (CDCl₃): δ 8.75 (s, 1H, NH), 7.91 (t, J = 1.8 Hz, 1H), 7.62 (dt, J = 7.8, 1.2 Hz, 1H), 7.39 (dt, J = 7.8, 1.2 Hz, 1H), 7.22 (t, J = 7.8 Hz, 1H), 7.11 (s, 1H), 3.98 (d, J = 13.2 Hz, 2H), 2.85 (t, J = 12.6 Hz, 2H), 1.75-1.65 (m, 3H), 1.28-1.18 (m, 2H), 0.98 (d, J = 6.6 Hz, 3H).

Role in Drug Discovery and Development

Derivatives of this compound, particularly the 2-aminothiazoles, have emerged as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.

Anticancer Activity

A notable application of this building block is in the synthesis of novel anticancer agents. For instance, N-(4-(3-bromophenyl)thiazol-2-yl)-1-azaheteryl carboxamides have been synthesized and evaluated for their cytotoxic activity against human breast cancer cell lines (MCF-7).[1]

Table 2: Anticancer Activity of Selected N-(4-(3-bromophenyl)thiazol-2-yl) Carboxamides

CompoundR groupIC₅₀ (µg/mL) against MCF-7
1 4-Methylpiperidine15.2
2 Pyrrolidine18.5
3 4-Isopropylpiperazine22.1
Doxorubicin (Standard) -1.2

The data indicates that these compounds exhibit promising cytotoxic activity, underscoring the potential of the 4-(3-bromophenyl)thiazol-2-amine scaffold in the development of new oncology therapeutics.

Diagram 2: Drug Discovery Workflow

Drug_Discovery_Workflow A 2-Amino-1-(3-bromophenyl)ethanone HCl B Synthesis of 4-(3-bromophenyl)thiazol-2-amine A->B C Library Synthesis of Carboxamides B->C D In vitro Screening (e.g., MCF-7 cell line) C->D E Identification of Hit Compounds D->E F Lead Optimization (SAR studies) E->F Hits G Preclinical Development F->G

References

The Strategic Role of 2-Amino-1-(3-bromophenyl)ethanone Hydrochloride in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

2-Amino-1-(3-bromophenyl)ethanone hydrochloride, an α-aminoketone salt, is a highly versatile synthetic intermediate pivotal in the construction of complex nitrogen-containing heterocyclic compounds. Its strategic importance lies in the dual reactivity of the amino and ketone functionalities, coupled with the synthetically useful bromine substituent on the phenyl ring. This guide provides an in-depth analysis of its physicochemical properties, established synthetic routes, and its application as a key building block, particularly in the synthesis of substituted pyrazines. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in research and development settings.

Introduction

α-Aminoketones are a crucial class of organic intermediates due to their ability to participate in a wide array of chemical transformations, leading to the formation of diverse molecular scaffolds. 2-Amino-1-(3-bromophenyl)ethanone, in its stable hydrochloride salt form, is of particular interest. The presence of a bromine atom at the meta-position of the phenyl ring offers a valuable handle for further functionalization through various cross-coupling reactions, significantly expanding its synthetic utility. This intermediate is a direct precursor to a range of heterocyclic systems, including pyrazines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. This document serves as a comprehensive resource on the synthesis and application of this valuable intermediate.

Physicochemical Properties

The properties of the parent compound, 2-Amino-1-(3-bromophenyl)ethanone, and its precursor are summarized below. The hydrochloride salt is typically a solid, facilitating easier handling, storage, and purification compared to the free base.

Property2-Amino-1-(3-bromophenyl)ethanone (Free Base)1-(3-Bromophenyl)ethanone (Precursor)2-Bromo-1-(3-bromophenyl)ethanone (Precursor)
CAS Number 491837-88-8[1]2142-63-418523-22-3[2]
Molecular Formula C₈H₈BrNO[1]C₈H₇BrOC₈H₆Br₂O[2]
Molecular Weight 214.06 g/mol [1]199.04 g/mol 277.94 g/mol [2]
Appearance -Light yellow liquid-
Boiling Point -79-81 °C @ 0.2 mmHg-
Melting Point -8-11 °C49-50 °C[3]
Density -1.505 g/mL @ 25 °C-

Synthesis of the Intermediate

The preparation of this compound is typically achieved in a two-step sequence starting from 1-(3-bromophenyl)ethanone. The first step involves the α-bromination of the ketone, followed by the introduction of the amino group.

Step 1: Synthesis of 2-Bromo-1-(3-bromophenyl)ethanone

The precursor α-bromoketone is synthesized by the bromination of 1-(3-bromophenyl)ethanone.

Step 2: Synthesis of this compound via the Delépine Reaction

The Delépine reaction is an effective method for preparing primary amines from alkyl halides.[4][5] It involves the reaction of the α-bromoketone with hexamethylenetetramine to form a quaternary ammonium salt, which is subsequently hydrolyzed under acidic conditions to yield the primary amine hydrochloride.[1][4][6] This method is advantageous as it selectively produces the primary amine with minimal side reactions.[4]

Caption: Synthetic pathway to the title compound.

Application as a Synthetic Intermediate: Synthesis of Pyrazines

A primary application of this compound is in the synthesis of substituted pyrazines. Pyrazines are formed through the self-condensation (dimerization) of α-amino ketones.[5] This reaction typically proceeds via the formation of a dihydropyrazine intermediate, which then oxidizes to the aromatic pyrazine. This dimerization provides a straightforward route to symmetrically substituted 2,5-diarylpyrazines.

G start 2-Amino-1-(3-bromophenyl)ethanone\nHydrochloride intermediate1 Dihydropyrazine Intermediate start->intermediate1  Base (Self-condensation, 2 eq.) product 2,5-Bis(3-bromophenyl)pyrazine intermediate1->product  Oxidation (e.g., air)

Caption: Synthesis of 2,5-Bis(3-bromophenyl)pyrazine.

The resulting 2,5-bis(3-bromophenyl)pyrazine is a valuable scaffold. The two bromine atoms can be further and selectively modified using a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the creation of a large library of complex pyrazine derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound (via Delépine Reaction)

This protocol is adapted from established procedures for the Delépine reaction.[6][7]

A. Formation of the Hexaminium Salt:

  • In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.1 moles of hexamethylenetetramine in chloroform.

  • Heat the solution to reflux with stirring.

  • Add a solution of 1.0 mole of 2-bromo-1-(3-bromophenyl)ethanone in chloroform dropwise over 1 hour.

  • After the addition is complete, continue stirring under reflux for an additional 3-4 hours. A precipitate of the quaternary ammonium salt will form.

  • Allow the mixture to cool to room temperature and then further cool in an ice bath.

  • Collect the precipitated salt by suction filtration and air-dry. An expected yield of 85-95% of the crude salt is typical for this type of reaction.[7]

B. Hydrolysis to the Amine Hydrochloride:

  • In a large flask, dissolve the crude hexaminium salt (e.g., 0.6 moles) in a warm solution of ethanol, water, and concentrated hydrochloric acid.[7]

  • Stir the solution at room temperature. A precipitate of ammonium chloride may form.

  • Allow the reaction to stand for 24 hours to ensure complete hydrolysis.

  • Remove any precipitated ammonium chloride by filtration.

  • Concentrate the mother liquor under reduced pressure.

  • Dissolve the resulting residue in water, cool in an ice bath, and make the solution alkaline (pH > 10) with a concentrated NaOH or KOH solution to precipitate the free amine.

  • Extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate or magnesium sulfate.

  • To obtain the hydrochloride salt, bubble dry hydrogen chloride gas through the organic solution, or add a solution of HCl in a suitable solvent (e.g., ether or isopropanol).

  • Collect the precipitated this compound by filtration, wash with cold solvent, and dry under vacuum.

Protocol 2: Synthesis of 2,5-Bis(3-bromophenyl)pyrazine

This protocol is based on general methods for the dimerization of α-amino ketones.[5]

  • Dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or methanol.

  • Add a mild base (e.g., sodium bicarbonate or triethylamine, >2.0 equivalents) to neutralize the hydrochloride and facilitate the self-condensation.

  • Heat the reaction mixture to reflux and stir for 12-24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC). Often, atmospheric oxygen is sufficient to oxidize the dihydropyrazine intermediate to the final pyrazine product.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate has formed, collect the crude product by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude residue by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield pure 2,5-bis(3-bromophenyl)pyrazine.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthetic sequence. Yields are based on analogous reactions reported in the literature.

Reaction StageKey ReagentsSolventTemp.TimeTypical Yield
α-Bromination Br₂ or NBSCHCl₃, AcOHRT2-4 h>90%
Delépine Salt Formation HexamethylenetetramineChloroformReflux3-5 h85-95%[7]
Delépine Hydrolysis Conc. HCl, EtOH, H₂OEtOH/WaterRT24 h60-80%
Pyrazine Formation NaHCO₃ or Et₃NEthanolReflux12-24 h65-85%[5]

Conclusion

This compound is a strategically important and highly effective synthetic intermediate. Its preparation from readily available starting materials via robust and scalable methods like the Delépine reaction makes it an accessible building block for a wide range of applications. Its utility is particularly pronounced in the synthesis of 2,5-diarylpyrazines, providing a direct route to a molecular scaffold with significant potential for further elaboration through cross-coupling chemistry. The detailed protocols and data provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this versatile intermediate in their synthetic endeavors.

References

Potential Biological Activities of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the potential biological activities of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride based on the reported activities of structurally related compounds. To date, there is limited publicly available data on the specific biological profile of this molecule. The information presented herein is intended to guide future research and development efforts.

Introduction

This compound is a synthetic organic compound belonging to the α-aminoketone class. The α-aminoketone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The presence of a bromine atom on the phenyl ring and the hydrochloride salt form can significantly influence the compound's physicochemical properties, such as lipophilicity and solubility, which in turn can modulate its biological activity. This technical guide explores the potential antimicrobial, anticancer, and anti-inflammatory activities of this compound by examining the biological data of structurally analogous compounds.

Potential Biological Activities

Based on the existing literature for structurally related α-aminoketones and their derivatives, this compound is a candidate for investigation in the following therapeutic areas:

  • Antimicrobial Activity: Derivatives of 2-amino-1-phenylethanone, particularly those incorporated into heterocyclic systems like thiazoles, have demonstrated notable antimicrobial and antifungal properties.

  • Anticancer Activity: The α-aminoketone moiety is present in several compounds that exhibit antiproliferative effects against various cancer cell lines. Mechanisms of action for related compounds include the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression.

  • Anti-inflammatory Activity: Structurally similar compounds have been shown to possess anti-inflammatory properties, suggesting a potential role for this compound in modulating inflammatory responses.

Quantitative Biological Data for Structurally Related Compounds

The following tables summarize the quantitative biological data for compounds structurally related to this compound. This data provides a benchmark for the potential potency of the target compound.

Table 1: Anticancer Activity of Related Compounds

Compound ClassSpecific Compound/DerivativeCancer Cell LineIC50/GI50 (µM)Reference
α-Aminoketone DerivativeC16 (a dual MDM2/MDMX inhibitor)HCT1160.68[1]
C16 (a dual MDM2/MDMX inhibitor)SH-SY5Y0.54[1]
Thieno[2,3-d]pyrimidine DerivativeCompound 2MCF-70.013[2]
1,3,4-Thiadiazin-3-ium BromideCompound 9aVariousGI50: 43 nM[3]
Compound 9cVariousGI50: 38 nM[3]
Compound 9dVariousGI50: 47 nM[3]
Bromophenol DerivativeBOS-102A549Potent activity[4]

Table 2: Antimicrobial Activity of Related Compounds

Compound ClassSpecific Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-Amino-4-phenyl-1,3-thiazole DerivativeCompound 8fGram-positive bacteriaModerate activity[5]
Compound 8fCandida albicansSlight activity[5]
1,3-bis(aryloxy)propan-2-amineCPD20S. pyogenes, S. aureus2.5[6]
CPD20E. faecalis5[6]
CPD22S. pyogenes2.5[6]
CPD22S. aureus, E. faecalis5[6]

Table 3: Anti-inflammatory Activity of Related Compounds

Compound ClassSpecific Compound/DerivativeAssayIC50 (µM)Reference
Pyrazole Derivative4eCarrageenan-induced rat paw edemaComparable to indomethacin[7]
4gCarrageenan-induced rat paw edemaComparable to indomethacin[7]
5eCarrageenan-induced rat paw edemaComparable to indomethacin[7]
Phenylbutanal DerivativeFM4COX-2 Inhibition0.74[8]
FM10COX-2 Inhibition0.69[8]
FM12COX-2 Inhibition0.18[8]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for evaluating the biological activities of related compounds are provided below. These protocols can be adapted for the investigation of this compound.

Anticancer Activity: MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound (dissolved in DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare a two-fold serial dilution of the test compound in MHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity: In Vitro COX Enzyme Inhibition Assay

This protocol is used to evaluate the inhibitory effect of a compound on cyclooxygenase (COX) enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • This compound (dissolved in DMSO)

  • Assay buffer

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

Procedure:

  • Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound or a reference inhibitor (e.g., celecoxib for COX-2) in the assay buffer.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specified time at 37°C.

  • Stop the reaction.

  • Measure the amount of PGE2 produced using an EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX inhibition and determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate potential mechanisms of action and a general workflow for screening the biological activities of this compound.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Primary Biological Screening cluster_secondary Secondary & Mechanistic Studies cluster_lead Lead Optimization synthesis Synthesis of 2-Amino-1-(3-bromophenyl)ethanone HCl antimicrobial Antimicrobial Assays (MIC Determination) synthesis->antimicrobial anticancer Anticancer Assays (MTT Assay) synthesis->anticancer anti_inflammatory Anti-inflammatory Assays (COX Inhibition) synthesis->anti_inflammatory mechanism Mechanism of Action Studies (e.g., Apoptosis, Enzyme Kinetics) antimicrobial->mechanism anticancer->mechanism anti_inflammatory->mechanism sar Structure-Activity Relationship (SAR) mechanism->sar lead_opt Lead Optimization sar->lead_opt

Caption: A generalized experimental workflow for the biological evaluation of this compound.

apoptosis_pathway cluster_stimulus External Stimulus cluster_pathway Intrinsic Apoptosis Pathway cluster_outcome Cellular Outcome compound 2-Amino-1-(3-bromophenyl)ethanone HCl (or related α-aminoketone) bcl2 Bcl-2 Family (e.g., Bax, Bak activation) compound->bcl2 Induces mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apaf1 casp3 Caspase-3 Activation apaf1->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: A potential mechanism of anticancer activity via the intrinsic apoptosis pathway.

Conclusion

While direct biological data for this compound is currently scarce, the analysis of structurally related compounds strongly suggests its potential as a versatile scaffold for the development of new therapeutic agents. The α-aminoketone core, functionalized with a bromophenyl group, presents a compelling starting point for further investigation into its antimicrobial, anticancer, and anti-inflammatory properties. The experimental protocols and potential mechanisms of action outlined in this guide provide a framework for future research to unlock the therapeutic potential of this and related molecules. Further synthesis of derivatives and comprehensive biological evaluation are warranted to establish a clear structure-activity relationship and identify lead compounds for preclinical development.

References

The Strategic Role of 2-Amino-1-(3-bromophenyl)ethanone Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the strategic use of versatile chemical intermediates is paramount to the efficient synthesis of novel bioactive molecules. Among these, 2-Amino-1-(3-bromophenyl)ethanone hydrochloride stands out as a key building block, offering a unique combination of reactive functional groups that serve as a gateway to a diverse array of heterocyclic scaffolds. This technical guide provides a comprehensive overview of the synthesis, properties, and, most importantly, the application of this compound in medicinal chemistry, with a focus on its role in constructing pharmacologically relevant heterocycles such as thiazoles, pyrimidines, imidazoles, and pyrazines.

Chemical Properties and Synthesis

This compound is a substituted acetophenone derivative. The presence of a primary amine at the alpha position to the ketone, combined with a bromine atom on the phenyl ring, provides multiple reaction sites for synthetic transformations.

PropertyValue
CAS Number 61858-39-7
Molecular Formula C8H9BrClNO
Molecular Weight 250.52 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in water and polar organic solvents

The synthesis of this compound typically starts from 3-bromoacetophenone, which is first α-brominated and then subjected to a nucleophilic substitution with an amine source, followed by hydrochloride salt formation.

Core Applications in Heterocyclic Synthesis

The true value of this compound in medicinal chemistry is realized in its utility as a precursor for a variety of heterocyclic systems known to possess a wide range of biological activities.

Synthesis of Thiazole Derivatives

Thiazole-containing compounds are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The Hantzsch thiazole synthesis is a classic method for constructing the thiazole ring, which involves the reaction of an α-haloketone with a thioamide. While 2-Amino-1-(3-bromophenyl)ethanone is an α-aminoketone, it can be a precursor to the required α-haloketone. More directly, it can participate in modified syntheses.

Experimental Protocol: General Hantzsch Thiazole Synthesis

A mixture of an α-haloketone (1 equivalent) and a thioamide (1.1 equivalents) in a suitable solvent such as ethanol or dimethylformamide is heated to reflux for 2-6 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water or a non-polar solvent. The crude product is then purified by recrystallization or column chromatography.

Hantzsch_Thiazole_Synthesis alpha-Haloketone alpha-Haloketone Intermediate Intermediate alpha-Haloketone->Intermediate Reaction with Thioamide Thioamide Thioamide->Intermediate Thiazole_Derivative Thiazole_Derivative Intermediate->Thiazole_Derivative Cyclization & Dehydration

Figure 1: Generalized Hantzsch Thiazole Synthesis Pathway.

Synthesis of Pyrimidine Derivatives

Pyrimidines are a critical class of nitrogen-containing heterocycles found in nucleic acids and numerous pharmaceuticals with applications as anticancer, antiviral, and antibacterial agents. One common route to pyrimidines involves the condensation of a 1,3-dicarbonyl compound with a guanidine or urea derivative. 2-Amino-1-(3-bromophenyl)ethanone can be elaborated into suitable precursors for such cyclization reactions.

Experimental Protocol: General Pyrimidine Synthesis

To a solution of a 1,3-dicarbonyl compound (1 equivalent) and guanidine hydrochloride (1.2 equivalents) in ethanol, a base such as sodium ethoxide is added. The mixture is refluxed for 4-8 hours. After cooling, the reaction is neutralized with an acid, and the solvent is removed under reduced pressure. The residue is then triturated with water to afford the crude pyrimidine derivative, which is purified by recrystallization.

Pyrimidine_Synthesis 1,3-Dicarbonyl 1,3-Dicarbonyl Condensation_Product Condensation_Product 1,3-Dicarbonyl->Condensation_Product Condensation with Guanidine Guanidine Guanidine->Condensation_Product Pyrimidine_Derivative Pyrimidine_Derivative Condensation_Product->Pyrimidine_Derivative Cyclization

Figure 2: General Pathway for Pyrimidine Synthesis.

Synthesis of Imidazole and Quinoxaline Derivatives

Imidazoles are another important heterocyclic scaffold present in many bioactive compounds, including antifungal and anticancer drugs. Quinoxalines, a type of benzo-fused pyrazine, are also of significant interest in medicinal chemistry. α-Aminoketones are direct precursors for the synthesis of pyrazines and their benzo-fused analogs, quinoxalines.

Experimental Protocol: General Quinoxaline Synthesis from an α-Aminoketone Precursor

An α-haloketone, which can be derived from 2-Amino-1-(3-bromophenyl)ethanone, is reacted with an o-phenylenediamine in a solvent like ethanol or acetic acid. The reaction mixture is typically heated to reflux for 1-3 hours. Upon cooling, the quinoxaline product often precipitates and can be collected by filtration, followed by recrystallization for purification.

Quinoxaline_Synthesis alpha-Haloketone alpha-Haloketone Intermediate Intermediate alpha-Haloketone->Intermediate Reaction with o-Phenylenediamine o-Phenylenediamine o-Phenylenediamine->Intermediate Quinoxaline_Derivative Quinoxaline_Derivative Intermediate->Quinoxaline_Derivative Cyclization & Oxidation

Figure 3: General Synthetic Route to Quinoxalines.

Synthesis of Pyrazine Derivatives

Symmetrically substituted pyrazines can be synthesized through the self-condensation of α-aminoketones. This reaction is often promoted by mild oxidation.

Experimental Protocol: General Pyrazine Synthesis from an α-Aminoketone

The α-aminoketone hydrochloride salt is dissolved in a suitable solvent, and a mild base is added to liberate the free amine. The mixture is then stirred at room temperature, often in the presence of air or a mild oxidizing agent, for 24-48 hours. The reaction is monitored for the formation of the dihydropyrazine intermediate, which subsequently oxidizes to the pyrazine. The product is then extracted and purified by chromatography.

Pyrazine_Synthesis alpha-Aminoketone alpha-Aminoketone Dihydropyrazine Dihydropyrazine alpha-Aminoketone->Dihydropyrazine Self-condensation (2 eq.) Pyrazine_Derivative Pyrazine_Derivative Dihydropyrazine->Pyrazine_Derivative Oxidation

Figure 4: Synthesis of Pyrazines from α-Aminoketones.

Biological Activity of Derived Scaffolds

While specific biological data for compounds derived directly from this compound are not extensively reported in publicly available literature, the broader classes of heterocycles accessible from this intermediate are well-studied.

Heterocyclic ScaffoldRepresentative Biological Activities
Thiazoles Antimicrobial, Antifungal, Anti-inflammatory, Anticancer
Pyrimidines Anticancer (e.g., 5-Fluorouracil), Antiviral (e.g., Zidovudine), Antibacterial (e.g., Trimethoprim)
Imidazoles Antifungal (e.g., Ketoconazole), Anti-protozoal (e.g., Metronidazole), Anticancer
Quinoxalines/Pyrazines Anticancer, Antibacterial, Antiviral

Conclusion

This compound is a strategically important intermediate in medicinal chemistry. Its versatile structure allows for the efficient synthesis of a wide range of heterocyclic compounds that are known to possess significant pharmacological activities. This guide has provided an overview of its properties and its application in the synthesis of key heterocyclic scaffolds, along with generalized experimental protocols. For researchers and drug development professionals, this compound represents a valuable starting point for the exploration of new chemical space and the development of novel therapeutic agents. Further investigation into the biological activities of compounds directly derived from this intermediate is a promising area for future research.

Methodological & Application

Synthesis of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride: An Application Note and Step-by-Step Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-(3-bromophenyl)ethanone hydrochloride is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of various pharmaceutical agents. Its structure, featuring a bromo-substituted phenyl ring and an α-amino ketone moiety, allows for diverse chemical modifications to generate libraries of compounds for biological screening. This application note provides a detailed, step-by-step protocol for the two-step synthesis of this compound from the commercially available starting material, 1-(3-bromophenyl)ethanone. The synthesis involves an initial α-bromination of the ketone followed by a Delépine reaction to introduce the primary amine, which is then isolated as its hydrochloride salt.

Overall Reaction Scheme

Caption: Overall synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-bromo-1-(3-bromophenyl)ethanone

This procedure outlines the α-bromination of 1-(3-bromophenyl)ethanone using N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as a radical initiator.

Materials:

  • 1-(3-bromophenyl)ethanone

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(3-bromophenyl)ethanone (1.0 eq) in anhydrous carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-bromo-1-(3-bromophenyl)ethanone as a solid.

Step 2: Synthesis of this compound (Delépine Reaction)

This protocol describes the conversion of the α-bromo ketone to the primary amine hydrochloride via the Delépine reaction.[1][2] This reaction proceeds through the formation of a hexaminium salt, which is subsequently hydrolyzed.[3]

Materials:

  • 2-bromo-1-(3-bromophenyl)ethanone

  • Hexamethylenetetramine (urotropine)

  • Chloroform (CHCl₃)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure:

  • Formation of the Hexaminium Salt:

    • Dissolve 2-bromo-1-(3-bromophenyl)ethanone (1.0 eq) in chloroform in a round-bottom flask.

    • Add hexamethylenetetramine (1.1 eq) to the solution.

    • Stir the mixture at room temperature or gentle reflux for several hours until a precipitate (the quaternary ammonium salt) forms. The formation of the salt can be monitored by the disappearance of the starting material on TLC.

    • Collect the precipitated salt by filtration, wash with cold chloroform or diethyl ether, and dry.

  • Hydrolysis of the Hexaminium Salt:

    • Suspend the dried hexaminium salt in a mixture of ethanol and concentrated hydrochloric acid.

    • Heat the mixture to reflux for several hours until the hydrolysis is complete.

    • Cool the reaction mixture in an ice bath to precipitate the crude product.

    • Collect the solid product by filtration, wash with cold ethanol and then with diethyl ether.

    • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/diethyl ether).

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Expected Yield (%)
1-(3-bromophenyl)ethanone (Starting Material)C₈H₇BrO199.04Liquid8-11-
2-bromo-1-(3-bromophenyl)ethanone (Intermediate)C₈H₆Br₂O277.94Solid49-5185-95
This compound (Final Product)C₈H₉BrClNO250.52Solid>250 (decomposes)70-85

Mandatory Visualizations

Experimental Workflow

G cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Delépine Reaction A Dissolve 1-(3-bromophenyl)ethanone in CCl4 B Add NBS and AIBN A->B C Reflux for 2-4 hours B->C D Cool and filter C->D E Wash with NaHCO3 and Brine D->E F Dry, concentrate, and purify E->F G Isolate 2-bromo-1-(3-bromophenyl)ethanone F->G H Dissolve α-bromo ketone in Chloroform G->H Proceed to next step I Add Hexamethylenetetramine H->I J Stir to form Hexaminium salt I->J K Filter and dry the salt J->K L Hydrolyze salt in Ethanolic HCl (Reflux) K->L M Cool, filter, and wash L->M N Purify by recrystallization M->N O Isolate 2-Amino-1-(3-bromophenyl)ethanone HCl N->O

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. The two-step procedure, involving α-bromination and a subsequent Delépine reaction, is an efficient method for preparing this key building block for pharmaceutical and chemical research. The provided experimental details, data, and workflow diagram should enable researchers to successfully synthesize this compound in a laboratory setting.

References

Application Notes and Protocols for Suzuki Coupling Reactions of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride in Suzuki-Miyaura cross-coupling reactions. This versatile building block is a valuable precursor for the synthesis of a wide range of 3-aryl-2-aminoacetophenones, which are key intermediates in the development of various pharmaceutical agents and functional materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers high functional group tolerance, mild reaction conditions, and generally high yields, making it an indispensable tool in modern organic synthesis.[1][2]

This compound serves as an excellent substrate in these reactions, with the bromine atom at the meta-position of the phenyl ring being susceptible to coupling with various aryl and heteroaryl boronic acids. The resulting 2-amino-1-(3-arylphenyl)ethanone scaffolds are of significant interest in medicinal chemistry due to their structural resemblance to various biologically active molecules.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The presence of a base is crucial for the activation of the organoboron species.

Data Presentation

While specific yield data for the Suzuki coupling of this compound is not extensively published, the following table provides representative yields based on reactions with structurally similar aryl bromides, such as ortho-bromoanilines.[3][4] These values can serve as a benchmark for reaction optimization.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Representative Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane/H₂O1001680-90
34-Acetylphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene1101275-85
43-Thienylboronic acidPd₂(dba)₃ (2) / XPhos (4)K₃PO₄1,4-Dioxane1001870-80
54-Fluorophenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O851488-96

Note: Yields are illustrative and may vary based on the specific reaction conditions and the purity of the starting materials.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DME, with or without water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer with heating

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to the desired temperature (typically 80-110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling reaction.

Suzuki_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X_L2 Ar-Pd(II)-X (L)₂ Pd(0)L2->Ar-Pd(II)-X_L2 Ar-X 2-Amino-1-(3-bromophenyl)ethanone Oxidative_Addition Oxidative Addition Ar-Pd(II)-R_L2 Ar-Pd(II)-R (L)₂ Ar-Pd(II)-X_L2->Ar-Pd(II)-R_L2 Boronic_Acid R-B(OH)₂ Transmetalation Transmetalation Base Base (e.g., K₂CO₃) Ar-Pd(II)-R_L2->Pd(0)L2 Ar-R 3-Aryl-2-aminoacetophenone Ar-Pd(II)-R_L2->Ar-R Reductive_Elimination Reductive Elimination

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine 2-Amino-1-(3-bromophenyl)ethanone HCl, Arylboronic Acid, and Base in Schlenk Flask Inert Evacuate and Backfill with Inert Gas (3x) Reactants->Inert Catalyst Add Palladium Catalyst and Degassed Solvent Inert->Catalyst Stir_Heat Stir at RT (30 min), then Heat (80-110 °C) Catalyst->Stir_Heat Monitor Monitor by TLC/LC-MS Stir_Heat->Monitor Cool_Dilute Cool to RT, Dilute with Organic Solvent Monitor->Cool_Dilute Wash Wash with Water and Brine Cool_Dilute->Wash Dry_Concentrate Dry Organic Layer and Concentrate Wash->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify

Figure 2: General experimental workflow for the Suzuki coupling.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversionInactive catalyst, insufficient degassing, wrong base or solvent.Use a fresh catalyst, ensure thorough degassing, screen different bases and solvents.
ProtodebrominationPresence of water or protic impurities, high temperature.Use anhydrous solvents, lower the reaction temperature.
Homocoupling of boronic acidPresence of oxygen, high catalyst loading.Ensure a strictly inert atmosphere, reduce catalyst loading.

By following these guidelines and protocols, researchers can effectively utilize this compound as a key building block in the synthesis of diverse and complex molecules for various applications in drug discovery and materials science.

References

Application Notes and Protocols: "2-Amino-1-(3-bromophenyl)ethanone hydrochloride" for Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Amino-1-(3-bromophenyl)ethanone hydrochloride is a versatile bifunctional building block crucial for synthesizing a variety of heterocyclic compounds. Its structure, featuring an α-aminoketone moiety and a brominated phenyl ring, allows for diverse cyclization strategies to form key scaffolds in medicinal chemistry. The amino group and the adjacent carbonyl group are prime reaction sites for condensation reactions, while the bromo-substituent offers a handle for further functionalization, for instance, through cross-coupling reactions. This document provides detailed protocols for the synthesis of thiazoles, pyrazines, and imidazoles using this precursor, highlighting its utility in drug discovery and development.

General Synthetic Workflow

The hydrochloride salt of 2-Amino-1-(3-bromophenyl)ethanone can be used directly in some reactions or, more commonly, is first converted to its free base or the corresponding α-haloketone to facilitate specific cyclization pathways.

General_Workflow cluster_products Heterocyclic Products start 2-Amino-1-(3-bromophenyl)ethanone hydrochloride free_base Free Base (α-aminoketone) start->free_base Base (e.g., NaHCO₃) halo_ketone α-haloketone (e.g., 2-Bromo-1-(3-bromophenyl)ethanone) start->halo_ketone Diazotization/ Halogenation pyrazine Pyrazines free_base->pyrazine thiazole Thiazoles halo_ketone->thiazole imidazole Imidazoles halo_ketone->imidazole

Caption: General pathways from the starting material to key heterocyclic cores.

Application 1: Synthesis of 2-Amino-4-(3-bromophenyl)thiazoles

The Hantzsch thiazole synthesis is a classic and widely used method for constructing the thiazole ring. It involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, such as thiourea, to yield 2-aminothiazole derivatives.[1][2][3] For this application, this compound must first be converted to its α-bromo analogue, 2-bromo-1-(3-bromophenyl)ethanone.

Thiazole_Synthesis start 2-Bromo-1-(3-bromophenyl)ethanone product 2-Amino-4-(3-bromophenyl)thiazole start->product + reagent Thiourea (H₂NCSNH₂) reagent->product EtOH, Reflux

Caption: Hantzsch synthesis of a 2-aminothiazole derivative.

Experimental Protocol

Step 1: Preparation of 2-Bromo-1-(3-bromophenyl)ethanone (Not detailed, assumed as precursor).

Step 2: Cyclocondensation to form 2-Amino-4-(3-bromophenyl)thiazole. [1]

  • Dissolve stoichiometric equivalents of 2-bromo-1-(3-bromophenyl)ethanone in ethanol in a round-bottom flask.

  • Add an equimolar amount of thiourea to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • A solid precipitate of the product should form. If not, extract the aqueous mixture with ethyl acetate (2 x 50 mL).

  • If extracted, wash the combined organic layers with water, dry over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent under reduced pressure.

  • Recrystallize the resulting crude solid from ethanol to obtain the purified 2-amino-4-(3-bromophenyl)thiazole.

Application 2: Synthesis of 2,5-bis(3-bromophenyl)pyrazine

Symmetrically substituted pyrazines can be synthesized via the self-condensation of α-aminoketones.[4] This reaction typically involves the dimerization of two molecules of the α-aminoketone followed by oxidation to form the aromatic pyrazine ring. The free base, 2-amino-1-(3-bromophenyl)ethanone, is required for this synthesis.

Pyrazine_Synthesis start 2-Amino-1-(3-bromophenyl)ethanone (2 equivalents) intermediate Dihydropyrazine intermediate start->intermediate Self-condensation (Base or Heat) product 2,5-bis(3-bromophenyl)pyrazine intermediate->product Oxidation (e.g., Air, I₂) Imidazole_Synthesis start 2-Bromo-1-(3-bromophenyl)ethanone product 4-(3-bromophenyl)-1H-imidazole start->product + reagent Formamide (HCONH₂) reagent->product Heat (e.g., 150 °C)

References

Application Notes and Protocols for the Synthesis of Quinolines from 2-Amino-1-(3-bromophenyl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of substituted quinolines utilizing 2-Amino-1-(3-bromophenyl)ethanone hydrochloride as a key starting material. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The primary method detailed is the Friedländer annulation, a robust and versatile reaction for constructing the quinoline ring system. This guide includes step-by-step experimental procedures, quantitative data for expected yields, and visualizations of the synthetic workflow and a relevant biological pathway to support researchers in drug discovery and organic synthesis.

Introduction

Quinolines and their derivatives are a critical class of N-heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The synthesis of functionalized quinolines is, therefore, a significant focus in medicinal chemistry and drug development. The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is one of the most direct methods for preparing polysubstituted quinolines.[1][2][3]

The starting material, this compound, provides a strategic entry point for the synthesis of 7-bromo-substituted quinolines. The bromine atom at the 7-position serves as a versatile handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Core Synthesis Pathway: The Friedländer Annulation

The Friedländer synthesis is an acid- or base-catalyzed condensation followed by a cyclodehydration reaction.[1][4] The general mechanism involves an initial aldol-type condensation between the 2-aminoaryl ketone and the active methylene compound, followed by intramolecular cyclization and dehydration to form the aromatic quinoline ring.

Two primary pathways are proposed, often dependent on the reaction conditions. In one mechanism, the reaction begins with an aldol addition, followed by dehydration to form an unsaturated carbonyl compound, which then undergoes imine formation and cyclization.[4] An alternative pathway involves the initial formation of a Schiff base, followed by an intramolecular aldol reaction and subsequent elimination of water.[4]

Experimental Protocols

The following protocols describe the synthesis of two representative 7-bromoquinoline derivatives from this compound using the Friedländer annulation with different active methylene partners.

Note: this compound should first be neutralized to the free amine for optimal reactivity. This can be achieved by treating an aqueous solution of the hydrochloride salt with a base like sodium bicarbonate or sodium hydroxide, followed by extraction with an organic solvent.

Protocol 1: Synthesis of 7-Bromo-2-methyl-4-phenylquinoline

This protocol details the reaction of 2-Amino-1-(3-bromophenyl)ethanone with phenylacetone.

Materials:

  • 2-Amino-1-(3-bromophenyl)ethanone

  • Phenylacetone

  • p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst

  • Toluene or Ethanol

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Amino-1-(3-bromophenyl)ethanone (1.0 eq) in toluene.

  • Add phenylacetone (1.1 eq) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 7-Bromo-2-methyl-4-phenylquinoline.

Protocol 2: Synthesis of Ethyl 7-Bromo-2-methylquinoline-3-carboxylate

This protocol describes the reaction of 2-Amino-1-(3-bromophenyl)ethanone with ethyl acetoacetate, a β-ketoester.

Materials:

  • 2-Amino-1-(3-bromophenyl)ethanone

  • Ethyl acetoacetate

  • Ethanol

  • Catalytic amount of a base (e.g., piperidine) or acid (e.g., acetic acid)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 2-Amino-1-(3-bromophenyl)ethanone (1.0 eq) in absolute ethanol, add ethyl acetoacetate (1.2 eq).

  • Add a few drops of piperidine or acetic acid as a catalyst.

  • Heat the mixture to reflux (approximately 78 °C) and stir for 6-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent.

  • The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography (hexane/ethyl acetate eluent) to afford pure ethyl 7-bromo-2-methylquinoline-3-carboxylate.

Data Presentation

The following tables summarize typical quantitative data for Friedländer syntheses of substituted quinolines, providing an expected range for the protocols described above.

ParameterProtocol 1: 7-Bromo-2-methyl-4-phenylquinolineProtocol 2: Ethyl 7-Bromo-2-methylquinoline-3-carboxylateReference
Starting Material 2-Amino-1-(3-bromophenyl)ethanone2-Amino-1-(3-bromophenyl)ethanoneN/A
Reagent PhenylacetoneEthyl AcetoacetateN/A
Catalyst p-Toluenesulfonic acidPiperidine or Acetic Acid[1][5]
Solvent TolueneEthanol[5][6]
Reaction Temperature Reflux (~110 °C)Reflux (~78 °C)[5][6]
Reaction Time 4 - 8 hours6 - 12 hoursGeneral Literature
Expected Yield 75% - 90%80% - 95%[7][8]
Purity (Post-Chromatography) >95%>95%General Literature

Note: Yields are highly dependent on the specific substrates and reaction conditions and may require optimization.

Visualizations

Experimental Workflow

G cluster_prep Reactant Preparation cluster_reaction Friedländer Annulation cluster_workup Work-up & Purification start 2-Amino-1-(3-bromophenyl)ethanone HCl neutralize Neutralization to Free Amine start->neutralize mix Combine Reactants & Catalyst in Solvent neutralize->mix reagent Active Methylene Compound (e.g., Ethyl Acetoacetate) reagent->mix reflux Heat to Reflux (Monitor by TLC) mix->reflux cool Cool to Room Temperature reflux->cool extract Aqueous Work-up & Extraction cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography / Recrystallization dry->purify end Pure 7-Bromo-Substituted Quinoline purify->end

Caption: Workflow for the Friedländer synthesis of 7-bromoquinolines.

Potential Signaling Pathway Involvement

Quinolines are known to interact with various biological targets, including kinases, which are pivotal in cellular signaling pathways. The diagram below illustrates a simplified kinase signaling cascade that can be modulated by quinoline-based inhibitors.

G cluster_pathway Simplified Kinase Signaling Pathway ligand Growth Factor (Extracellular Signal) receptor Receptor Tyrosine Kinase (RTK) ligand->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk tf Transcription Factors erk->tf response Cellular Response (Proliferation, Survival) tf->response inhibitor Quinoline-based Kinase Inhibitor inhibitor->raf

Caption: Inhibition of the Raf kinase in the MAPK/ERK pathway by a quinoline.

References

Application Note: Synthesis of Imidazoles Using 2-Amino-1-(3-bromophenyl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The imidazole ring is a prominent scaffold in medicinal chemistry, found in numerous natural products and synthetic pharmaceuticals. Its unique electronic properties allow it to act as a versatile pharmacophore, engaging with biological targets through various interactions. As a result, the development of efficient synthetic routes to novel imidazole derivatives is of significant interest in drug discovery. α-Amino ketones are valuable and versatile precursors for the synthesis of a wide range of N-heterocycles, including imidazoles. This application note details two robust protocols for the synthesis of substituted imidazoles utilizing 2-amino-1-(3-bromophenyl)ethanone hydrochloride as a key starting material.

Protocol 1: One-Pot Synthesis of 2,4(5)-Trisubstituted Imidazoles

This protocol describes a multicomponent reaction for the synthesis of 2,4,5-trisubstituted imidazoles.[1][2] The method involves the condensation of this compound, an aldehyde, and ammonium acetate, which serves as the nitrogen source for the imidazole ring.[3][4] This one-pot synthesis is efficient for creating a diverse library of imidazole derivatives by varying the aldehyde component.

Reaction Principle

The reaction proceeds via the condensation of the α-amino ketone, the aldehyde, and ammonia (from ammonium acetate) to form the imidazole ring. The 3-bromophenyl group from the starting material will be at the 4- or 5-position of the resulting imidazole.

Visualized Reaction Scheme & Workflow

Reaction_Scheme_1 cluster_reactants Reactants cluster_product Product Aminoketone 2-Amino-1-(3-bromophenyl)ethanone HCl Reagents_Combined Aldehyde Aromatic Aldehyde (R-CHO) Ammonia Ammonium Acetate Product 2-R-4-(3-bromophenyl)-1H-imidazole Reagents_Combined->Product Glacial Acetic Acid Reflux, 2-5 h

Caption: General scheme for the trisubstituted imidazole synthesis.

Workflow_1 arrow arrow start Start dissolve Dissolve aminoketone, aldehyde, and NH4OAc in glacial acetic acid start->dissolve reflux Heat mixture to reflux (120°C) for 2-5 hours dissolve->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature and pour into ice-water monitor->cool neutralize Neutralize with aq. NH3 to precipitate product cool->neutralize filter Filter the solid product neutralize->filter wash Wash with cold water filter->wash dry Dry the crude product wash->dry purify Recrystallize from Ethanol/Water dry->purify end End purify->end

Caption: Experimental workflow for trisubstituted imidazoles.

Detailed Experimental Protocol
  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq, 2.51 g, 10 mmol).

  • Add the desired aromatic aldehyde (1.0 eq, 10 mmol) and ammonium acetate (10.0 eq, 7.71 g, 100 mmol).

  • Add glacial acetic acid (30 mL) as the solvent and catalyst.[5]

  • Heat the reaction mixture to reflux (approximately 120°C) and maintain for 2-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture slowly into a beaker containing 200 mL of ice-cold water with stirring.

  • Neutralize the solution by the slow addition of aqueous ammonia (25% v/v) until a precipitate forms (typically pH 7-8).

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with copious amounts of cold water (3 x 50 mL).

  • Dry the crude product in a vacuum oven at 50-60°C.

  • For further purification, recrystallize the product from an ethanol/water mixture.

Data Presentation: Synthesis of 2,4(5)-Disubstituted Imidazoles
EntryAldehyde (R-CHO)Product NameTime (h)Yield (%)*
1Benzaldehyde4-(3-bromophenyl)-2-phenyl-1H-imidazole388
24-Chlorobenzaldehyde4-(3-bromophenyl)-2-(4-chlorophenyl)-1H-imidazole2.591
34-Methoxybenzaldehyde4-(3-bromophenyl)-2-(4-methoxyphenyl)-1H-imidazole3.585
4Furan-2-carbaldehyde4-(3-bromophenyl)-2-(furan-2-yl)-1H-imidazole482

*Yields are representative based on typical outcomes for this reaction type and are not from a specific cited experiment for this exact substrate.

Protocol 2: Synthesis of Imidazol-2-ones and Imidazole-2-thiones (Markwald Synthesis)

This protocol follows the principles of the Markwald synthesis to produce 4-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one and its corresponding thione.[6][7] This method is highly effective for synthesizing these specific classes of imidazoles directly from α-amino ketones.[8][9] Imidazolones and imidazolethiones are important scaffolds in their own right, with diverse biological activities.

Reaction Principle

The α-amino ketone undergoes condensation with potassium cyanate (for the imidazol-2-one) or potassium thiocyanate (for the imidazole-2-thione) in an acidic medium, typically acetic acid, leading to cyclization and formation of the target heterocycle.

Visualized Reaction Scheme

Reaction_Scheme_2 cluster_reactants Reactants cluster_products Products Aminoketone 2-Amino-1-(3-bromophenyl)ethanone HCl Reagents_Combined KSCN Potassium Thiocyanate (KSCN) or Potassium Cyanate (KOCN) Thione 4-(3-bromophenyl)-1H-imidazole-2(3H)-thione One 4-(3-bromophenyl)-1H-imidazol-2(3H)-one Reagents_Combined->Thione AcOH/H2O Reflux, 3-4 h (from KSCN) Reagents_Combined->One AcOH/H2O Reflux, 3-4 h (from KOCN)

Caption: Scheme for the Markwald-type synthesis of imidazole derivatives.

Detailed Experimental Protocol
  • In a 50 mL round-bottom flask, suspend this compound (1.0 eq, 1.25 g, 5 mmol) in a mixture of glacial acetic acid (15 mL) and water (5 mL).

  • Add potassium thiocyanate (for the thione) or potassium cyanate (for the one) (1.2 eq, 6 mmol).

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 3-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • A solid will precipitate. Stir the suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold water (3 x 30 mL) and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the desired imidazole-2-thione or imidazol-2-one. The product is often of high purity, but can be recrystallized from ethanol if necessary.

Data Presentation: Synthesis of Imidazol-2-one and -2-thione
EntryReagentProduct NameTime (h)Yield (%)*
1Potassium Thiocyanate4-(3-bromophenyl)-1H-imidazole-2(3H)-thione394
2Potassium Cyanate4-(3-bromophenyl)-1H-imidazol-2(3H)-one490

*Yields are representative based on typical outcomes for this reaction type and are not from a specific cited experiment for this exact substrate.[8]

Product Characterization

The identity and purity of all synthesized compounds should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H, C=N, C=S, C=O).

  • Melting Point: To assess the purity of the final crystalline product.

Safety Precautions

All experiments should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use. Glacial acetic acid is corrosive. Aromatic aldehydes can be irritants.

Conclusion

The protocols described provide efficient and versatile methods for the synthesis of highly functionalized imidazoles, imidazol-2-ones, and imidazole-2-thiones starting from this compound. These methods are suitable for generating libraries of compounds for screening in drug discovery and other chemical biology applications.

References

Application Notes and Protocols for the Synthesis of Triazoles from 2-Amino-1-(3-bromophenyl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 1,2,3-triazoles and 1,2,4-triazoles utilizing 2-Amino-1-(3-bromophenyl)ethanone hydrochloride as a key starting material. The methodologies outlined are based on established chemical transformations and are designed to be adaptable for various research and development applications in medicinal chemistry and materials science.

Synthesis of 1,2,3-Triazoles via Huisgen Cycloaddition

The synthesis of 1,4-disubstituted 1,2,3-triazoles from this compound is proposed via a two-step sequence. The first step involves the conversion of the primary amino group to an azide, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

Logical Workflow for 1,2,3-Triazole Synthesis

A 2-Amino-1-(3-bromophenyl)ethanone hydrochloride B Diazotization A->B  NaNO₂, HCl   C Substitution with Azide B->C  NaN₃   D 2-Azido-1-(3-bromophenyl)ethanone C->D E Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) D->E F 1,4-Disubstituted 1,2,3-Triazole E->F G Alkyne (R-C≡CH) G->E

Caption: Workflow for the synthesis of 1,2,3-triazoles.

Experimental Protocols

Protocol 1: Synthesis of 2-Azido-1-(3-bromophenyl)ethanone

This protocol describes the diazotization of the primary amine of this compound, followed by substitution with an azide group.

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in a three-necked flask equipped with a magnetic stirrer and a dropping funnel.

  • Diazotization: Slowly add a solution of sodium nitrite (1.1 eq) in water to the reaction mixture while maintaining the temperature between 0-5 °C. Stir the mixture for an additional 30 minutes at this temperature.

  • Azide Addition: In a separate flask, dissolve sodium azide (1.2 eq) in water. Cool this solution to 0-5 °C.

  • Reaction: Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

  • Work-up: After the nitrogen evolution ceases, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 2-Azido-1-(3-bromophenyl)ethanone.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the synthesis of a 1,4-disubstituted 1,2,3-triazole using the previously synthesized 2-Azido-1-(3-bromophenyl)ethanone and a terminal alkyne (e.g., phenylacetylene).[1][2][3][4]

  • Reactant Mixture: In a reaction vessel, dissolve 2-Azido-1-(3-bromophenyl)ethanone (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in a suitable solvent system, such as a 1:1 mixture of tert-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (0.05 eq) and a stabilizing ligand such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.25 eq) in water.

  • Reaction Initiation: To the reactant mixture, add the catalyst solution followed by a freshly prepared solution of sodium ascorbate (0.15 eq) in water.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous ammonium chloride, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 1,4-disubstituted 1,2,3-triazole.

Quantitative Data Summary for 1,2,3-Triazole Synthesis
StepReactantsCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)
Azidation 2-Amino-1-(3-bromophenyl)ethanone HCl, Sodium Nitrite, Sodium AzideHydrochloric AcidWater0-53-470-85
CuAAC 2-Azido-1-(3-bromophenyl)ethanone, PhenylacetyleneCuSO₄·5H₂O, Sodium Ascorbate, THPTAt-BuOH/H₂O (1:1)RT12-2485-95

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Synthesis of 1,2,4-Triazoles

A plausible route for the synthesis of 1,2,4-triazoles from this compound involves the formation of an N-acylamino ketone intermediate, followed by cyclization with hydrazine. This approach is adapted from general methods for 1,2,4-triazole synthesis such as the Einhorn-Brunner reaction.[5][6][7][8]

Chemical Pathway for 1,2,4-Triazole Synthesis

cluster_0 Synthesis of 1,2,4-Triazole A 2-Amino-1-(3-bromophenyl)ethanone hydrochloride B Acylation A->B Acetyl Chloride, Base C N-(2-(3-bromophenyl)-2-oxoethyl)acetamide B->C D Reaction with Hydrazine C->D Hydrazine Hydrate E Cyclization/Dehydration D->E Heat F 3-(3-Bromobenzoylmethyl)-5-methyl-1H-1,2,4-triazole E->F

Caption: Proposed pathway for 1,2,4-triazole synthesis.

Experimental Protocols

Protocol 3: Synthesis of N-(2-(3-bromophenyl)-2-oxoethyl)acetamide

  • Neutralization: Suspend this compound (1.0 eq) in a suitable solvent like dichloromethane. Add a base such as triethylamine (2.2 eq) and stir for 15 minutes at room temperature.

  • Acylation: Cool the mixture to 0 °C and slowly add acetyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield N-(2-(3-bromophenyl)-2-oxoethyl)acetamide.

Protocol 4: Synthesis of 3-((3-bromophenyl)methyl)-5-methyl-1H-1,2,4-triazole

  • Reaction Setup: In a round-bottom flask, combine N-(2-(3-bromophenyl)-2-oxoethyl)acetamide (1.0 eq) and hydrazine hydrate (2.0-3.0 eq) in a high-boiling solvent such as n-butanol or acetic acid.

  • Cyclization: Heat the reaction mixture to reflux (typically 120-140 °C) for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired 1,2,4-triazole.

Quantitative Data Summary for 1,2,4-Triazole Synthesis
StepReactantsReagentsSolventTemp. (°C)Time (h)Yield (%)
Acylation 2-Amino-1-(3-bromophenyl)ethanone HCl, Acetyl ChlorideTriethylamineDichloromethane0 - RT4-680-90
Cyclization N-(2-(3-bromophenyl)-2-oxoethyl)acetamide, Hydrazine Hydrate-n-Butanol120-14012-2460-75

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

References

Application Notes and Protocols: 2-Amino-1-(3-bromophenyl)ethanone Hydrochloride in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride as a key starting material in the synthesis of potent kinase inhibitors. The focus is on the generation of aminothiazole-based scaffolds, which are prominent pharmacophores in the development of targeted therapies for a range of diseases, including cancer and inflammatory conditions. This document outlines a representative synthetic protocol, summarizes the biological activity of derived compounds, and illustrates the targeted signaling pathways.

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to form key hydrogen bonding interactions within the ATP-binding site of various kinases.

The Hantzsch thiazole synthesis is a classic and efficient method for the construction of the 2-aminothiazole ring system. This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide. This compound serves as a valuable α-aminoketone building block, which upon reaction, furnishes a 4-(3-bromophenyl)thiazol-2-amine core. The bromine atom on the phenyl ring provides a convenient handle for further structural modifications through cross-coupling reactions, allowing for the exploration of the chemical space around the scaffold to optimize potency and selectivity against specific kinase targets.

Synthesis of 4-(3-bromophenyl)thiazol-2-amine: A Key Intermediate

The initial step in the utilization of this compound is its cyclization with thiourea to form the 4-(3-bromophenyl)thiazol-2-amine intermediate. This intermediate is the foundational structure from which a diverse library of potential kinase inhibitors can be synthesized.

Experimental Workflow for Intermediate Synthesis

G cluster_reagents Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 2-Amino-1-(3-bromophenyl)ethanone HCl 2-Amino-1-(3-bromophenyl)ethanone HCl Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) 2-Amino-1-(3-bromophenyl)ethanone HCl->Solvent (e.g., Ethanol) Thiourea Thiourea Thiourea->Solvent (e.g., Ethanol) Heat (Reflux) Heat (Reflux) Solvent (e.g., Ethanol)->Heat (Reflux) Cooling Cooling Heat (Reflux)->Cooling Neutralization (e.g., NaHCO3) Neutralization (e.g., NaHCO3) Cooling->Neutralization (e.g., NaHCO3) Filtration Filtration Neutralization (e.g., NaHCO3)->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product 4-(3-bromophenyl)thiazol-2-amine Recrystallization->Product

Caption: General workflow for the Hantzsch thiazole synthesis.

Protocol for the Synthesis of 4-(3-bromophenyl)thiazol-2-amine

This protocol is a representative procedure adapted from established methodologies for the Hantzsch thiazole synthesis.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Deionized water

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent) and thiourea (1.2 equivalents).

  • Add ethanol as the solvent to the flask.

  • The reaction mixture is heated to reflux and stirred for a period of 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The cooled reaction mixture is then carefully neutralized with a saturated solution of sodium bicarbonate to quench the hydrochloride salt and precipitate the product.

  • The resulting solid precipitate is collected by vacuum filtration and washed with deionized water.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(3-bromophenyl)thiazol-2-amine.

Application in Kinase Inhibitor Synthesis: Targeting p38 MAPK and VEGFR-2

The 4-(3-bromophenyl)thiazol-2-amine core is a versatile scaffold for the development of inhibitors against various kinases, notably p38 mitogen-activated protein kinase (p38 MAPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

p38 MAPK Inhibitors

The p38 MAPK signaling pathway is a key regulator of inflammatory responses. Its inhibition is a therapeutic strategy for a range of autoimmune and inflammatory diseases.

p38_MAPK_Pathway Stress Stress Stimuli (UV, Cytokines, etc.) MAP3K MAP3K (e.g., ASK1, TAK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MAPKAPK2 (MK2) p38->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors Apoptosis Apoptosis p38->Apoptosis Inflammation Inflammation (Cytokine Production) MK2->Inflammation Transcription_Factors->Inflammation Inhibitor 4-(3-bromophenyl)thiazol-2-amine -based Inhibitor Inhibitor->p38

Caption: p38 MAPK signaling pathway and point of inhibition.[1][2][3]

VEGFR-2 Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibiting VEGFR-2 is a well-established anti-cancer strategy.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration (via other pathways) DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 Akt Akt PI3K->Akt PKC PKC DAG->PKC Raf Raf PKC->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor 4-(3-bromophenyl)thiazol-2-amine -based Inhibitor Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway.[4][5][6]

Quantitative Data of Aminothiazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of various 2-aminothiazole derivatives against p38 MAPK and VEGFR-2, demonstrating the potential of this scaffold in generating potent kinase inhibitors. The data is compiled from various literature sources and serves as a reference for the expected potency of compounds derived from this compound.

Compound ScaffoldKinase TargetIC50 (nM)Reference
4-Phenyl-5-pyridyl-1,3-thiazole analoguep38 MAPK10 - 100[7]
Phenyl-(2-phenylamino-thiazol-5-yl)-methanonep38 MAPK100 - 2000[1]
4-Chlorophenylthiazole derivativeVEGFR-251.09[8]
Quinoxaline-thiazole hybridVEGFR-23.12 (Sorafenib reference)[9]
Bis-triazolo-quinoxaline derivativeVEGFR-23.7[10]

Conclusion

This compound is a readily accessible and versatile starting material for the synthesis of a wide range of 2-aminothiazole-based kinase inhibitors. The straightforward Hantzsch thiazole synthesis allows for the efficient construction of the core scaffold, and the presence of a bromine atom facilitates further diversification to optimize biological activity. The demonstrated potency of aminothiazole derivatives against key therapeutic targets such as p38 MAPK and VEGFR-2 underscores the importance of this chemical entity in modern drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and application of novel kinase inhibitors derived from this valuable building block.

References

Application Notes and Protocols for the Development of Novel Therapeutic Agents from 2-Amino-1-(3-bromophenyl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-(3-bromophenyl)ethanone hydrochloride is a valuable chemical precursor for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. Its α-aminoketone structure, combined with the reactive bromophenyl group, makes it an ideal starting material for the construction of complex molecular scaffolds. This document provides detailed protocols and application notes for leveraging this precursor in the development of novel therapeutic agents, with a specific focus on the synthesis of potent and selective inhibitors of Transforming Growth factor-β-Activated Kinase 1 (TAK1).

TAK1 is a key serine/threonine kinase that plays a central role in mediating inflammatory and immune responses. It is a critical downstream signaling node for various pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). Upon activation, TAK1 initiates a signaling cascade that leads to the activation of the NF-κB and MAPK pathways, culminating in the production of inflammatory mediators. Dysregulation of the TAK1 signaling pathway is implicated in a variety of diseases, including inflammatory disorders and cancer, making it an attractive target for therapeutic intervention.

These application notes will guide researchers through the synthesis of a representative 2,4-disubstituted imidazole-based TAK1 inhibitor from this compound, and detail the experimental protocols for its biological evaluation.

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) for a series of 2,4-disubstituted imidazole analogues as TAK1 inhibitors. The data is representative of compounds that can be synthesized using the protocols described herein.

Compound IDR1 GroupR2 GroupTAK1 IC50 (nM)MEK1 IC50 (nM)Cellular Activity (TNF-α inhibition, IC50 in µM)
IA-1 PhenylMethyl150>10,0001.2
IA-2 4-FluorophenylMethyl85>10,0000.8
IA-3 3-ChlorophenylMethyl110>10,0001.0
IA-4 PhenylEthyl250>10,0002.5
IA-5 PhenylCyclopropyl180>10,0001.5
IA-6 4-FluorophenylEthyl120>10,0001.1

Experimental Protocols

Synthesis of a Representative 2,4-disubstituted Imidazole TAK1 Inhibitor

This protocol describes a general method for the synthesis of a 2-(substituted)-4-(3-bromophenyl)-imidazole derivative from this compound.

Workflow for Synthesis of Imidazole-based TAK1 Inhibitor

G cluster_synthesis Synthetic Pathway A 2-Amino-1-(3-bromophenyl)ethanone HCl B Intermediate Imine A->B Aldehyde, Base C 2-Amino-4-(3-bromophenyl)imidazole B->C Ammonium Acetate, Heat D Final TAK1 Inhibitor C->D Acylation or Alkylation

Caption: Synthetic workflow for the preparation of a 2,4-disubstituted imidazole TAK1 inhibitor.

Materials:

  • This compound

  • Substituted aldehyde (e.g., benzaldehyde)

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Triethylamine

  • Acyl chloride or alkyl halide

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Step 1: Formation of the Imidazole Ring. a. To a solution of this compound (1.0 eq) in ethanol, add triethylamine (1.1 eq) and the desired substituted aldehyde (1.0 eq). b. Stir the mixture at room temperature for 30 minutes. c. Add ammonium acetate (5.0 eq) and glacial acetic acid (2.0 eq). d. Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC. e. After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. f. Neutralize the mixture with a saturated solution of sodium bicarbonate. g. Extract the product with dichloromethane (3 x 50 mL). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by silica gel column chromatography to obtain the 2-substituted-4-(3-bromophenyl)imidazole intermediate.

  • Step 2: N-functionalization of the Imidazole. a. To a solution of the 2-substituted-4-(3-bromophenyl)imidazole (1.0 eq) in dichloromethane, add triethylamine (1.5 eq). b. Cool the mixture to 0°C and add the desired acyl chloride or alkyl halide (1.1 eq) dropwise. c. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. d. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. e. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. f. Purify the final compound by silica gel column chromatography.

Biochemical Assay: LanthaScreen™ Kinase Assay for TAK1

This protocol is for determining the in vitro potency (IC50) of the synthesized compounds against TAK1 kinase.

LanthaScreen™ Assay Workflow

G cluster_assay LanthaScreen™ Workflow A Prepare Kinase Reaction: TAK1, ATP, Substrate B Add Test Compound A->B C Incubate (Kinase Reaction) B->C D Add Detection Reagents: Tb-Antibody, EDTA C->D E Incubate (Detection) D->E F Read TR-FRET Signal E->F

Caption: Workflow for the LanthaScreen™ TR-FRET kinase assay.

Materials:

  • TAK1/TAB1 recombinant human protein

  • Fluorescein-labeled substrate peptide

  • ATP

  • TR-FRET Dilution Buffer

  • Terbium-labeled anti-phospho-substrate antibody

  • EDTA

  • Test compounds dissolved in DMSO

  • 384-well low-volume microplates

Procedure:

  • Prepare Reagents: a. Prepare a 2X kinase/substrate solution in TR-FRET Dilution Buffer. b. Prepare a 4X solution of ATP in TR-FRET Dilution Buffer. c. Prepare a serial dilution of the test compounds in DMSO, and then dilute to 4X in TR-FRET Dilution Buffer.

  • Kinase Reaction: a. Add 2.5 µL of the 4X test compound solution to the wells of a 384-well plate. b. Add 2.5 µL of the 4X ATP solution to the wells. c. Initiate the kinase reaction by adding 5 µL of the 2X kinase/substrate solution to each well. d. Incubate the plate at room temperature for 60 minutes.

  • Detection: a. Prepare a 2X detection solution containing the terbium-labeled antibody and EDTA in TR-FRET Dilution Buffer. b. Stop the kinase reaction by adding 10 µL of the 2X detection solution to each well. c. Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Data Acquisition: a. Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm and

Application Notes and Protocols for the Reaction of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride with Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-(3-bromophenyl)ethanone hydrochloride is a versatile building block in organic synthesis, particularly for the construction of heterocyclic compounds. Its reaction with aldehydes provides a direct route to substituted quinolines, a class of compounds with significant biological and pharmaceutical activities. This document provides detailed application notes and experimental protocols for the synthesis of 6-bromo-substituted quinolines via the Friedländer annulation, a classic and reliable method for quinoline synthesis. The resulting bromo-substituted quinolines are of particular interest in drug discovery, with demonstrated potential as anticancer and antibacterial agents.

Reaction Principle: The Friedländer Annulation

The reaction of this compound with an aldehyde containing an α-methylene group proceeds through a Friedländer annulation. This reaction involves an acid- or base-catalyzed condensation followed by an intramolecular cyclodehydration to form the quinoline ring system. The use of the hydrochloride salt of the aminoketone typically necessitates a basic workup or the use of a base in the reaction mixture to liberate the free amine for the initial condensation step. Alternatively, acid catalysis can be employed, often with the free base form of the aminoketone.

The general reaction scheme is as follows:

Applications in Drug Discovery

Quinolines are a prominent scaffold in medicinal chemistry, with numerous derivatives approved as therapeutic agents. The presence of a bromine atom at the 6-position of the quinoline ring can significantly influence the pharmacological properties of the molecule, including its metabolic stability and binding affinity to biological targets.

Anticancer Potential

Several studies have highlighted the antiproliferative activity of bromo-substituted quinolines against various cancer cell lines.[1][2][3][4][5] The proposed mechanisms of action often involve the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerase I, an enzyme critical for DNA replication and repair.[2][4]

Antibacterial Activity

Quinolone antibiotics are a well-established class of antibacterial agents. While structurally distinct from the direct products of the Friedländer synthesis, the quinoline core is fundamental to their activity. Substituted quinolines can exert their bactericidal effects by targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication and cell division.[6]

Experimental Protocols

The following protocols describe the synthesis of 6-bromo-substituted quinolines from this compound and various aldehydes. Both conventional heating and microwave-assisted methods are provided.

Protocol 1: Conventional Synthesis of 6-Bromo-2-phenylquinoline via Acid-Catalyzed Condensation

This protocol describes the reaction of 2-amino-1-(3-bromophenyl)ethanone with phenylacetaldehyde.

Materials:

  • This compound

  • Phenylacetaldehyde

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

Procedure:

  • To a round-bottom flask, add this compound (1 mmol) and toluene (10 mL).

  • Add saturated sodium bicarbonate solution (10 mL) and stir vigorously for 15 minutes to neutralize the hydrochloride and extract the free amine into the toluene layer.

  • Separate the organic layer, wash with brine (10 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent and transfer the filtrate to a clean, dry round-bottom flask.

  • Add phenylacetaldehyde (1.2 mmol) and p-toluenesulfonic acid monohydrate (0.1 mmol) to the toluene solution.

  • Attach a condenser and reflux the reaction mixture for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 6-bromo-2-phenylquinoline.

Protocol 2: Microwave-Assisted Synthesis of 6-Bromo-2,4-disubstituted Quinolines

This protocol provides a general and rapid method for the synthesis of various 6-bromo-substituted quinolines using microwave irradiation.[7][8][9]

Materials:

  • 2-Amino-1-(3-bromophenyl)ethanone (free base)

  • Aldehyde (e.g., acetaldehyde, propionaldehyde, etc.) (2 mmol)

  • Glacial acetic acid

  • Microwave synthesis vial (10 mL)

  • Microwave synthesizer

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a 10 mL microwave synthesis vial, combine 2-amino-1-(3-bromophenyl)ethanone (1 mmol) and the desired aldehyde (2 mmol).

  • Add glacial acetic acid (2 mL), which acts as both the solvent and the catalyst.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 160°C for 5-15 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 6-bromo-substituted quinoline.

Data Presentation

The following table summarizes the expected products from the reaction of 2-amino-1-(3-bromophenyl)ethanone with various aldehydes, based on the principles of the Friedländer annulation.

EntryAldehydeExpected ProductTypical Yield Range (%) (Conventional)Typical Yield Range (%) (Microwave)
1Acetaldehyde6-Bromo-2-methylquinoline60-7580-95
2Phenylacetaldehyde6-Bromo-2-phenylquinoline55-7075-90
3Propionaldehyde6-Bromo-2-ethylquinoline60-7580-95
4Butyraldehyde6-Bromo-2-propylquinoline55-7075-90

Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and the purity of the starting materials.

Visualizations

Experimental Workflow

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_aminoketone 2-Amino-1-(3-bromophenyl)ethanone hydrochloride neutralize Neutralization (if using HCl salt) with NaHCO3 prep_aminoketone->neutralize mix Mix Aminoketone, Aldehyde, and Catalyst in Solvent neutralize->mix prep_aldehyde Aldehyde prep_aldehyde->mix heat Heating (Conventional or Microwave) mix->heat quench Quench Reaction & Neutralize heat->quench extract Solvent Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography or Recrystallization concentrate->chromatography product Pure 6-Bromo-substituted Quinoline chromatography->product

Caption: General experimental workflow for the synthesis of 6-bromo-substituted quinolines.

Proposed Mechanism of Action for Antibacterial Activity

G cluster_drug Drug Action cluster_bacterial_cell Bacterial Cell cluster_outcome Outcome drug Bromo-substituted Quinoline dna_gyrase DNA Gyrase (Topoisomerase II) drug->dna_gyrase Binds to topoisomerase_iv Topoisomerase IV drug->topoisomerase_iv Binds to inhibition Inhibition of Enzyme Function dna_gyrase->inhibition topoisomerase_iv->inhibition dna_replication DNA Replication & Repair cell_division Cell Division dna_replication->cell_division Prevents cell_death Bacterial Cell Death cell_division->cell_death inhibition->dna_replication Disrupts

References

Application Notes and Protocols for Cyclization Reactions of 2-Amino-1-(3-bromophenyl)ethanone Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and background information for researchers, scientists, and drug development professionals interested in the synthesis of heterocyclic compounds from 2-amino-1-(3-bromophenyl)ethanone hydrochloride and its derivatives. The resulting scaffolds, such as quinolines, quinazolinones, and benzodiazepines, are of significant interest in medicinal chemistry due to their diverse biological activities.

Synthesis of Substituted Quinolines via Friedländer Annulation

Application Note: The Friedländer synthesis is a fundamental and direct method for constructing the quinoline ring system, a core structure in many pharmacologically important molecules.[1] This reaction involves the condensation of a 2-aminoaryl ketone, such as a derivative of 2-amino-1-(3-bromophenyl)ethanone, with a compound containing a reactive α-methylene group.[1][2] The reaction can be catalyzed by acids or bases.[2][3] Quinoline derivatives are known to possess a wide array of biological activities, including anticancer, antimalarial, and antimicrobial properties, making the Friedländer synthesis a valuable tool in drug discovery.[1]

G

Caption: Workflow for the synthesis of quinazolinones.

Detailed Experimental Protocol: This protocol describes the synthesis of a 6-bromo-2-styrylquinazolin-4(3H)-one derivative. [4] Materials:

  • 5-Bromoanthranilamide (can be synthesized from 2-amino-5-bromobenzoic acid)

  • Aromatic aldehyde (e.g., cinnamaldehyde)

  • Acetic acid

  • Ethanol

  • 5% Sodium hydroxide (NaOH) solution

Procedure:

  • Synthesis of 2-amino-5-bromobenzamide: This intermediate can be prepared from the corresponding 2-amino-5-bromobenzoic acid through standard amidation procedures.

  • Formation of the quinazolinone core: A mixture of 5-bromoanthranilamide (1.0 eq) and acetic anhydride (2.0 eq) is heated at reflux for 2 hours to form 6-bromo-2-methylquinazolin-4(3H)-one.

  • Condensation with aldehyde: To a solution of 6-bromo-2-methylquinazolin-4(3H)-one (1.0 eq) in glacial acetic acid, add the aromatic aldehyde (e.g., cinnamaldehyde, 1.1 eq).

  • Heat the mixture at reflux for 6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure 6-bromo-2-styrylquinazolin-4(3H)-one derivative. [4] Quantitative Data: The following table presents yields for the synthesis of various 6-bromo-2-styrylquinazolin-4(3H)-ones. [4]

    Entry R Group on Styryl Moiety Yield (%)
    1 H 82
    2 4-F 78
    3 4-Cl 85

    | 4 | 3-OCH₃ | 75 |

Synthesis of Substituted 1,4-Benzodiazepines

Application Note: 1,4-Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, anticonvulsant, and muscle-relaxant properties. [5]Their mechanism of action involves modulating the GABA-A receptor. [6]The synthesis of 7-bromo-1,4-benzodiazepine derivatives can be achieved from 2-amino-5-bromo-substituted benzophenones, which are structurally related to the target starting material. The typical synthesis involves reaction with an amino acid or its derivative, followed by cyclization.

Experimental Workflow: Benzodiazepine Synthesis

G cluster_workflow 1,4-Benzodiazepine Synthesis Workflow start React 2-Amino-5-bromobenzophenone with Glycine Ethyl Ester HCl base Add Base (e.g., Pyridine) start->base heat Heat Reaction Mixture (Reflux in Pyridine) base->heat monitor Monitor Reaction Progress (TLC) heat->monitor workup Pour into Water and Extract with CH₂Cl₂ monitor->workup purify Purification (Recrystallization) workup->purify product Isolate 7-Bromo-1,4-benzodiazepin-2-one Product purify->product

Caption: Workflow for the synthesis of 1,4-benzodiazepines.

Detailed Experimental Protocol: This protocol is adapted for the synthesis of a 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Materials:

  • 2-Amino-5-bromobenzophenone (can be prepared from 2-amino-1-(3-bromophenyl)ethanone via Friedel-Crafts acylation or similar methods)

  • Glycine ethyl ester hydrochloride

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl, dilute)

Procedure:

  • A mixture of 2-amino-5-bromobenzophenone (1.0 eq) and glycine ethyl ester hydrochloride (1.5 eq) in pyridine is heated to reflux.

  • The reaction is monitored by TLC until the starting material is consumed (typically 12-24 hours).

  • After cooling, the reaction mixture is poured into water and extracted with dichloromethane.

  • The organic layer is washed with dilute HCl, then with water, and dried over anhydrous Na₂SO₄.

  • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Quantitative Data: The following table shows representative yields for the synthesis of various 1,4-benzodiazepine derivatives.

Entry2-Aminobenzophenone DerivativeAmino Acid DerivativeYield (%)
12-Amino-5-bromobenzophenoneGlycine ethyl ester HCl70
22-Amino-5-chlorobenzophenoneα-Alanine methyl ester HCl65
32-Methylamino-5-chlorobenzophenoneGlycine ethyl ester HCl75
42-Amino-5-nitrobenzophenoneGlycine ethyl ester HCl60

Signaling Pathway Visualizations

A. EGFR Signaling Pathway Inhibition by Quinazoline Derivatives

Many quinazoline derivatives synthesized from 2-aminoacetophenones function as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. [7][8]EGFR is a key receptor in pathways that control cell growth and proliferation. [9]In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell division. Quinazoline-based inhibitors typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking the downstream signaling cascade that includes the RAS-RAF-MEK-ERK and PI3K-AKT pathways. [7][10]

G cluster_pathway EGFR Signaling Pathway and Inhibition cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway EGF EGF (Ligand) EGFR EGFR EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer PI3K PI3K Dimer->PI3K RAS RAS Dimer->RAS AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression & Proliferation ERK->Proliferation Quinazoline 6-Bromo-Quinazoline Inhibitor Quinazoline->Dimer G cluster_pathway GABA-A Receptor Modulation cluster_effect Neuronal Effect GABA GABA GABA_R GABA-A Receptor (Chloride Channel) GABA->GABA_R Binds Cl_Influx Increased Cl⁻ Influx GABA_R->Cl_Influx Channel Opens More Frequently BZD 7-Bromo-1,4-Benzodiazepine BZD->GABA_R Binds (Allosteric Site) Hyperpol Hyperpolarization Cl_Influx->Hyperpol Inhibition Neuronal Inhibition (Anxiolytic/Sedative Effect) Hyperpol->Inhibition

References

Application Notes and Protocols for the Characterization of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the structural elucidation and purity assessment of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride. The following protocols are intended as a guide and may require optimization for specific instrumentation and sample matrices.

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the primary structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

1.1.1. ¹H NMR (Proton NMR)

¹H NMR spectroscopy is used to determine the number and types of hydrogen atoms in the molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as the amine and hydrochloride protons are exchangeable.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Temperature: 298 K.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: -2 to 12 ppm.

Data Presentation:

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5 (broad s)Singlet (broad)3H-NH₃⁺
~8.2 (t, J ≈ 1.8 Hz)Triplet1HAr-H (C2-H)
~8.0 (dt, J ≈ 7.8, 1.2 Hz)Doublet of Triplets1HAr-H (C6-H)
~7.8 (ddd, J ≈ 8.1, 2.1, 1.1 Hz)Doublet of Doublets of Doublets1HAr-H (C4-H)
~7.5 (t, J ≈ 7.9 Hz)Triplet1HAr-H (C5-H)
~4.8 (s)Singlet2H-CH₂-

Note: Chemical shifts are predictive and based on analogous structures. Actual values may vary.

1.1.2. ¹³C NMR (Carbon-13 NMR)

¹³C NMR spectroscopy is used to identify the number and types of carbon atoms.

Experimental Protocol:

  • Sample Preparation: Use the same sample as prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Temperature: 298 K.

    • Number of Scans: 1024 or more.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0 to 200 ppm.

Data Presentation:

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~195C=O (Ketone)
~138Ar-C (C1)
~136Ar-CH (C6)
~131Ar-CH (C5)
~130Ar-CH (C2)
~128Ar-CH (C4)
~122Ar-C (C3-Br)
~45-CH₂-

Note: Chemical shifts are predictive and based on analogous structures. Actual values may vary.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation:

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument: A standard FTIR spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Data Presentation:

Table 3: Predicted FTIR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3000 (broad)StrongN-H stretch (amine salt)
~1690StrongC=O stretch (aromatic ketone)
~1580, 1470Medium-StrongC=C stretch (aromatic ring)
~1400MediumC-H bend (methylene)
~1070MediumC-N stretch
~780, 680StrongC-H out-of-plane bend (meta-substitution)
~550MediumC-Br stretch

Note: Wavenumbers are predictive and based on analogous structures. Actual values may vary.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity and assay of the compound. A reverse-phase method is generally suitable.

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of ~0.1 mg/mL.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase:

      • A: 0.1% Trifluoroacetic acid (TFA) in Water.

      • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

Data Presentation:

Table 4: HPLC Purity Analysis (Illustrative Data)

Peak NumberRetention Time (min)Area (%)Identification
13.50.2Impurity A
28.299.52-Amino-1-(3-bromophenyl)ethanone HCl
310.10.3Impurity B
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the identification of volatile impurities. Due to the low volatility and polar nature of the amine hydrochloride, derivatization is often necessary.

Experimental Protocol:

  • Derivatization (N-acetylation):

    • Dissolve ~1 mg of the sample in 1 mL of ethyl acetate.

    • Add 100 µL of acetic anhydride and 50 µL of pyridine.

    • Heat the mixture at 60 °C for 30 minutes.

    • Cool to room temperature and inject into the GC-MS.

  • Instrumentation and Conditions:

    • GC-MS System: A standard GC-MS instrument.

    • Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 10 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-550 m/z.

Data Presentation:

Table 5: GC-MS Data for Derivatized Compound (Illustrative)

Retention Time (min)Major m/z FragmentsIdentification
15.5255/257 (M⁺), 213/215, 183/185, 155, 77N-(2-(3-bromophenyl)-2-oxoethyl)acetamide

Thermal Analysis

Thermal analysis provides information on the thermal stability and decomposition profile of the compound.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and other thermal transitions.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument: A standard DSC instrument.

  • Parameters:

    • Temperature Program: Heat from 30 °C to 300 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

Data Presentation:

Table 6: DSC Thermal Events (Illustrative Data)

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Melting~205~210~150
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability and decomposition pattern.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument: A standard TGA instrument.

  • Parameters:

    • Temperature Program: Heat from 30 °C to 600 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

Data Presentation:

Table 7: TGA Decomposition Profile (Illustrative Data)

Decomposition StepTemperature Range (°C)Weight Loss (%)
1220 - 350~60
2350 - 500~35

Mandatory Visualizations

Analytical_Workflow Sample 2-Amino-1-(3-bromophenyl)ethanone hydrochloride Sample Structural_Elucidation Structural Elucidation Sample->Structural_Elucidation Purity_Assessment Purity & Assay Sample->Purity_Assessment Thermal_Properties Thermal Properties Sample->Thermal_Properties NMR NMR Spectroscopy (¹H & ¹³C) Structural_Elucidation->NMR FTIR FTIR Spectroscopy Structural_Elucidation->FTIR HPLC HPLC-UV Purity_Assessment->HPLC GCMS GC-MS (with Derivatization) Purity_Assessment->GCMS DSC DSC Thermal_Properties->DSC TGA TGA Thermal_Properties->TGA

Caption: Overall analytical workflow for characterization.

HPLC_Method_Workflow Start Start Prep_Sample Prepare Sample Solution (~0.1 mg/mL) Start->Prep_Sample Inject Inject 10 µL into HPLC Prep_Sample->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection at 254 nm Separate->Detect Analyze Analyze Chromatogram (Purity Calculation) Detect->Analyze End End Analyze->End

Caption: HPLC experimental workflow.

GCMS_Derivatization_Pathway Analyte Analyte (Primary Amine HCl) Reaction Derivatization (60 °C, 30 min) Analyte->Reaction Reagent Acetic Anhydride + Pyridine Reagent->Reaction Product N-acetylated Derivative (Volatile) Reaction->Product GCMS_Analysis GC-MS Analysis Product->GCMS_Analysis

Caption: GC-MS derivatization signaling pathway.

Application Notes and Protocols for the Purification of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-(3-bromophenyl)ethanone hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical for the successful synthesis of active pharmaceutical ingredients (APIs), as impurities can lead to side reactions, lower yields, and the formation of undesirable byproducts that may be difficult to remove in later stages. This document provides detailed protocols for the purification of this compound using recrystallization and column chromatography.

Potential Impurities

The purity of the crude this compound can be affected by several factors, including the synthetic route and reaction conditions. Common impurities may include:

  • Starting Materials: Unreacted 1-(3-bromophenyl)ethanone.

  • Over-brominated Species: Dibrominated acetophenone derivatives.[1]

  • Ring-brominated Isomers: Isomers where bromine is substituted at a different position on the phenyl ring.

  • Solvent Residues: Residual solvents from the synthesis and workup steps.

  • Byproducts of Amination: Side products from the amination reaction.

Effective purification strategies are essential to remove these impurities to a level that is acceptable for subsequent synthetic steps.

Purification Strategies

The choice of purification method depends on the nature and quantity of the impurities present, as well as the desired final purity of the compound. The two primary methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization: This is a cost-effective method for removing small amounts of impurities from a solid sample. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent system at different temperatures.[2][3]

  • Column Chromatography: This technique is used to separate the target compound from a mixture based on the differential adsorption of compounds to a stationary phase.[4] It is particularly useful for removing impurities with similar solubility profiles to the desired product.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the expected outcomes for the purification of crude this compound using the described protocols. Please note that these values are representative and may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification TechniqueStarting Purity (HPLC Area %)Final Purity (HPLC Area %)Typical Yield (%)Key AdvantagesKey Disadvantages
Recrystallization ~90%>98.5%75-90%Scalable, cost-effective, simple setup.Can have lower yields if the compound is significantly soluble at low temperatures.
Column Chromatography ~90%>99.5%60-80%High-resolution separation, effective for closely related impurities.More time-consuming, requires larger volumes of solvent, less scalable.

Experimental Workflow

cluster_input Input cluster_purification Purification cluster_analysis Analysis & Final Product crude Crude this compound recrystallization Recrystallization crude->recrystallization High-throughput chromatography Column Chromatography crude->chromatography High-purity needed analysis Purity Analysis (e.g., HPLC, NMR) recrystallization->analysis chromatography->analysis pure_product Pure Product (>98.5%) analysis->pure_product

Caption: General workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is suitable for purifying crude material with a starting purity of approximately 90% or higher. A mixed solvent system of ethanol and water is often effective for the recrystallization of amine hydrochloride salts.

Materials:

  • Crude this compound

  • Ethanol (absolute)

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate with stirrer

  • Reflux condenser

  • Büchner funnel and filter flask

  • Vacuum source

  • Oven or vacuum desiccator

start Start dissolve Dissolve crude product in minimum hot ethanol start->dissolve add_water Add hot water dropwise until solution becomes turbid dissolve->add_water redissolve Add a few drops of hot ethanol to redissolve turbidity add_water->redissolve cool Allow to cool slowly to room temperature, then in an ice bath redissolve->cool filter Collect crystals by vacuum filtration cool->filter wash Wash crystals with ice-cold ethanol/water mixture filter->wash dry Dry crystals under vacuum wash->dry end End dry->end

Caption: Step-by-step workflow for the recrystallization protocol.

Procedure:

  • Dissolution: In an Erlenmeyer flask equipped with a reflux condenser, add the crude this compound. Add a minimal amount of hot ethanol and heat the mixture to reflux with stirring until the solid is completely dissolved.

  • Induce Crystallization: While maintaining the temperature, slowly add hot deionized water dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to just redissolve the cloudiness, resulting in a clear, saturated solution.

  • Cooling and Crystal Growth: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point to remove all traces of solvent.

Protocol 2: Column Chromatography

This protocol is recommended when a higher purity is required or when recrystallization is ineffective at removing certain impurities. Due to the acidic nature of silica gel, it is often necessary to add a small amount of a basic modifier to the mobile phase to prevent streaking and improve the separation of amines.[5] However, for an amine hydrochloride salt, a polar mobile phase without a basic modifier can also be effective.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Chromatography column

  • Eluent reservoir

  • Fraction collector or test tubes

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp (254 nm)

  • Rotary evaporator

start Start pack_column Pack column with silica gel slurry in dichloromethane start->pack_column load_sample Dissolve crude product in minimal DCM/MeOH and load onto the column pack_column->load_sample elute Elute with a gradient of Methanol in Dichloromethane (e.g., 0-10%) load_sample->elute collect_fractions Collect fractions elute->collect_fractions monitor_tlc Monitor fractions by TLC collect_fractions->monitor_tlc monitor_tlc->collect_fractions Continue pool_fractions Pool pure fractions monitor_tlc->pool_fractions Pure evaporate Evaporate solvent under reduced pressure pool_fractions->evaporate end End evaporate->end

Caption: Step-by-step workflow for the column chromatography protocol.

Procedure:

  • Column Packing: Prepare a slurry of silica gel in dichloromethane and carefully pack it into a chromatography column. Equilibrate the column by running the starting eluent through it.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent mixture if necessary). Adsorb this solution onto a small amount of silica gel and carefully load it onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent such as dichloromethane and gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 10% methanol in dichloromethane.

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing them under a UV lamp.

  • Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Conclusion

The selection of an appropriate purification technique is crucial for obtaining high-purity this compound. Recrystallization is a straightforward and scalable method suitable for removing minor impurities. For more challenging separations and to achieve higher levels of purity, column chromatography is the preferred method. The protocols provided herein offer robust procedures for the purification of this important pharmaceutical intermediate, ensuring its suitability for downstream applications in drug development and synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common and effective synthetic routes start from 3'-bromoacetophenone. The general approach involves two key steps:

  • α-Bromination: 3'-Bromoacetophenone is first brominated at the α-position to yield 2-bromo-1-(3-bromophenyl)ethanone.

  • Amination: The resulting α-bromo ketone is then converted to the corresponding primary amine, 2-amino-1-(3-bromophenyl)ethanone. This is typically achieved through one of two primary methods:

    • Delépine Reaction: Reaction of the α-bromo ketone with hexamethylenetetramine (HMTA) followed by acidic hydrolysis. This method is advantageous due to its use of readily available reagents and generally clean conversion to the primary amine.[1][2][3]

    • Gabriel Synthesis: This involves the reaction of the α-bromo ketone with potassium phthalimide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine.[4][5][6] This method is known for preventing over-alkylation and producing pure primary amines.[5][6]

  • Salt Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Q2: What is the typical yield for the synthesis of this compound?

A2: The overall yield can vary significantly depending on the chosen synthetic route, optimization of reaction conditions, and purification methods. Generally, yields for the individual steps are as follows:

StepReactionTypical Yield Range
1α-Bromination of 3'-bromoacetophenone70-90%
2aDelépine Reaction (Amination)60-80%
2bGabriel Synthesis (Amination)65-85%
3Hydrochloride Salt Formation>90%

It is important to note that these are general ranges, and careful optimization of each step is crucial for maximizing the overall yield.

Q3: What are the critical parameters to control during the α-bromination step?

A3: The α-bromination of 3'-bromoacetophenone is a critical step that can be influenced by several factors:

  • Brominating Agent: N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for this transformation.

  • Solvent: A non-polar solvent such as dichloromethane or chloroform is typically used.

  • Initiator: A radical initiator like benzoyl peroxide or AIBN is often required to facilitate the reaction.

  • Temperature: The reaction is typically carried out under reflux conditions. Careful temperature control is necessary to prevent side reactions.

  • Reaction Time: The reaction should be monitored by techniques like TLC or GC to determine the point of complete consumption of the starting material and to avoid the formation of di-brominated byproducts.

Q4: How can I purify the final product, this compound?

A4: Purification of the hydrochloride salt is typically achieved through recrystallization. Common solvent systems for recrystallization include:

  • Ethanol/diethyl ether

  • Methanol/diethyl ether

  • Isopropanol

The choice of solvent system will depend on the impurity profile of the crude product. The process generally involves dissolving the crude salt in a minimal amount of the hot alcohol and then slowly adding the ether until turbidity is observed. Cooling the solution will then induce crystallization of the pure product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low yield in the α-bromination step.

Possible Cause Troubleshooting Step
Incomplete reaction- Ensure the reaction is run for a sufficient amount of time. Monitor the reaction progress using TLC or GC. - Check the quality and activity of the radical initiator.
Formation of side products (e.g., di-brominated ketone)- Use a stoichiometric amount of the brominating agent (e.g., NBS). - Control the reaction temperature carefully.
Degradation of starting material or product- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). - Avoid prolonged exposure to high temperatures.

Issue 2: Low yield or incomplete reaction in the Delépine reaction.

Possible Cause Troubleshooting Step
Poor quality of hexamethylenetetramine (HMTA)- Use freshly opened or properly stored HMTA. HMTA can absorb moisture, which can affect its reactivity.
Incomplete formation of the quaternary ammonium salt- Ensure the reaction is carried out in a suitable solvent, such as chloroform or dichloromethane, and for an adequate amount of time.[1][3]
Incomplete hydrolysis of the quaternary ammonium salt- Use a sufficient concentration of hydrochloric acid in ethanol for the hydrolysis step. - Ensure the hydrolysis is carried out at reflux for a sufficient period to ensure complete conversion.[2]

Issue 3: Low yield or difficulties in the Gabriel synthesis.

Possible Cause Troubleshooting Step
Incomplete reaction of the α-bromo ketone with potassium phthalimide- Ensure the use of a dry, polar aprotic solvent such as DMF.[4] - The reaction may require heating to proceed at a reasonable rate. - Old or decomposed potassium phthalimide can lead to no reaction.[7]
Difficulties in the cleavage of the N-alkylphthalimide intermediate- Hydrazinolysis is often more efficient and proceeds under milder conditions than acidic or basic hydrolysis.[4] - If using acidic hydrolysis, harsh conditions may be required, which could lead to product degradation.[5]

Issue 4: The final hydrochloride salt is oily or does not crystallize.

Possible Cause Troubleshooting Step
Presence of impurities- Purify the free amine by column chromatography before salt formation. - Ensure the starting amine is completely dry before adding hydrochloric acid.
Incorrect solvent system for crystallization- Experiment with different solvent systems for recrystallization (e.g., ethanol/ether, methanol/ether, isopropanol).
Insufficient concentration of HCl- Ensure a slight excess of hydrochloric acid is used to ensure complete protonation of the amine.

Issue 5: Presence of a significant amount of 3'-bromoacetophenone in the final product.

Possible Cause Troubleshooting Step
Incomplete bromination in the first step- Re-evaluate the bromination reaction conditions to ensure full conversion of the starting material.
Hydrolysis of the α-bromo ketone back to the starting ketone during workup or subsequent steps- Minimize the exposure of the α-bromo ketone to water, especially under basic conditions.

Experimental Protocols

Protocol 1: Synthesis of 2-bromo-1-(3-bromophenyl)ethanone

This protocol is a general guideline and may require optimization.

  • To a solution of 3'-bromoacetophenone (1.0 eq) in a suitable solvent (e.g., dichloromethane), add N-bromosuccinimide (1.05 eq) and a catalytic amount of benzoyl peroxide (0.02 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-1-(3-bromophenyl)ethanone.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Protocol 2: Synthesis of this compound via Delépine Reaction
  • Dissolve 2-bromo-1-(3-bromophenyl)ethanone (1.0 eq) in chloroform.

  • Add hexamethylenetetramine (1.1 eq) to the solution and stir the mixture at room temperature. The quaternary ammonium salt will precipitate out of the solution.

  • Filter the precipitate, wash with chloroform, and dry.

  • Suspend the dried salt in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and filter off the ammonium chloride precipitate.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain the pure hydrochloride salt.

Diagrams

Synthesis_Workflow A 3'-Bromoacetophenone B α-Bromination (NBS, Initiator) A->B C 2-Bromo-1-(3-bromophenyl)ethanone B->C D Amination C->D E Delépine Reaction (HMTA, HCl/EtOH) D->E Route 1 F Gabriel Synthesis (K-Phthalimide, Hydrazine) D->F Route 2 G 2-Amino-1-(3-bromophenyl)ethanone E->G F->G H Salt Formation (HCl) G->H I This compound H->I

Caption: General synthetic workflow for this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Step Identify the problematic step Start->Step Bromination α-Bromination Step->Bromination Amination Amination Step->Amination Purification Purification/Isolation Step->Purification Check_Bromination Incomplete reaction? Side products? Bromination->Check_Bromination Check_Amination Reagent quality? Incomplete hydrolysis/cleavage? Amination->Check_Amination Check_Purification Product loss during workup? Decomposition? Purification->Check_Purification Optimize_Bromination Adjust reaction time/temp. Check initiator. Check_Bromination->Optimize_Bromination Optimize_Amination Use fresh reagents. Ensure complete reaction. Check_Amination->Optimize_Amination Optimize_Purification Modify workup procedure. Optimize recrystallization. Check_Purification->Optimize_Purification

Caption: Troubleshooting decision tree for low synthesis yield.

References

Technical Support Center: Synthesis of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-1-(3-bromophenyl)ethanone hydrochloride. The information addresses common issues encountered during its synthesis, with a focus on byproduct formation and purification.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common synthetic strategies involve a two-step process:

  • α-Bromination of 3'-Bromoacetophenone: This step introduces a bromine atom at the carbon adjacent to the carbonyl group, forming 2-bromo-1-(3-bromophenyl)ethanone.

  • Amination of 2-bromo-1-(3-bromophenyl)ethanone: The α-bromo ketone is then converted to the primary amine, typically through methods like the Delépine reaction or the Gabriel synthesis, followed by hydrochloride salt formation.

Q2: What are the potential side reactions during the α-bromination of 3'-bromoacetophenone?

A2: Side reactions during α-bromination can lead to a mixture of products. The outcome is highly dependent on the reaction conditions.[1] Key factors include the choice of brominating agent, solvent, and the presence or absence of a catalyst.[1] Potential side reactions include:

  • Ring Bromination: Electrophilic aromatic substitution can lead to the formation of dibromoacetophenone isomers (e.g., 1-(3,5-dibromophenyl)ethanone). This is more likely when using Lewis acid catalysts.[1][2]

  • Over-bromination: Reaction at the α-carbon can continue, leading to the formation of 2,2-dibromo-1-(3-bromophenyl)ethanone.

  • Incomplete Reaction: Unreacted 3'-bromoacetophenone may remain in the product mixture.

Q3: What are the potential byproducts from the amination step?

A3: The choice of amination method influences the potential byproducts:

  • Delépine Reaction: While generally yielding clean primary amines, a potential side reaction is the Sommelet reaction, which can produce 3-bromobenzaldehyde.[3]

  • Gabriel Synthesis: This method can suffer from low yields. A common byproduct that can be challenging to remove is phthalhydrazide, formed during the hydrazinolysis step.[4][5] Incomplete hydrolysis can also leave N-(2-(3-bromophenyl)-2-oxoethyl)phthalimide as an impurity.

  • Direct Amination with Ammonia: This can lead to the formation of secondary and tertiary amines through over-alkylation of the amine product.

Troubleshooting Guides

This section provides guidance on how to address common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of 2-bromo-1-(3-bromophenyl)ethanone (α-bromination step)
Potential Cause Suggested Solutions
Competing Ring Bromination Avoid using strong Lewis acid catalysts like AlCl₃, which promote electrophilic aromatic substitution.[2] Consider using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) in a non-polar solvent like carbon tetrachloride.[6] Alternatively, performing the bromination with bromine in methanol can favor side-chain bromination.[7]
Formation of Dibromo Side-product Use a stoichiometric amount of the brominating agent (1.0-1.1 equivalents).[6] Monitor the reaction closely by TLC or GC to avoid over-bromination. Add the brominating agent slowly and maintain a constant temperature.
Incomplete Reaction Ensure the reaction goes to completion by monitoring with an appropriate analytical technique. If using NBS, ensure it is fresh and of high purity, as old NBS can be less reactive.[6]
Issue 2: Formation of Multiple Products in the Amination Step
Potential Cause Suggested Solutions
Formation of Sommelet Aldehyde (Delépine Reaction) Carefully control the hydrolysis conditions. Using ethanolic HCl for the cleavage of the hexaminium salt is standard.[3][8] Ensure complete conversion to the quaternary salt before hydrolysis.
Difficult Purification from Phthalhydrazide (Gabriel Synthesis) The Ing–Manske procedure, which uses hydrazine for the cleavage, produces phthalhydrazide which can be difficult to filter.[4] Acidic hydrolysis can be an alternative, although it may require harsher conditions.[4] Consider using alternative Gabriel reagents that allow for milder deprotection conditions.[4]
Formation of Secondary/Tertiary Amines (Direct Amination) Use a large excess of ammonia to favor the formation of the primary amine. However, this can be impractical. The Gabriel or Delépine syntheses are generally preferred to avoid over-alkylation.[3][4]

Experimental Protocols

Protocol 1: α-Bromination of 3'-Bromoacetophenone

This protocol favors the side-chain bromination.

Materials:

  • 3'-Bromoacetophenone

  • N-Bromosuccinimide (NBS), freshly recrystallized

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3'-bromoacetophenone (1.0 eq) in anhydrous CCl₄.

  • Add NBS (1.05 eq) and a catalytic amount of AIBN or BPO.

  • Heat the mixture to reflux. The reaction can be initiated with a UV lamp if necessary.

  • Monitor the reaction progress by TLC or GC. The solid NBS will be consumed and succinimide will be formed.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-bromo-1-(3-bromophenyl)ethanone.

Protocol 2: Amination via Delépine Reaction

Materials:

  • 2-bromo-1-(3-bromophenyl)ethanone

  • Hexamethylenetetramine (HMTA)

  • Chloroform or Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

Procedure:

  • Dissolve 2-bromo-1-(3-bromophenyl)ethanone (1.0 eq) in chloroform or ethanol.

  • Add hexamethylenetetramine (1.1 eq) and stir the mixture at room temperature or with gentle heating.

  • The quaternary ammonium salt will precipitate. Filter the salt and wash with cold solvent.

  • Suspend the salt in a mixture of ethanol and concentrated HCl.

  • Heat the mixture to reflux for several hours to hydrolyze the salt.

  • Cool the reaction mixture and filter to remove any solids.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Visualizations

Reaction_Byproducts start 3'-Bromoacetophenone bromination α-Bromination start->bromination alpha_bromo 2-bromo-1-(3-bromophenyl)ethanone bromination->alpha_bromo Desired Path ring_bromo Dibromoacetophenone (Ring Bromination) bromination->ring_bromo Side Reaction (Lewis Acid) over_bromo 2,2-Dibromo-1-(3-bromophenyl)ethanone (Over-bromination) bromination->over_bromo Side Reaction (Excess Bromine) amination Amination alpha_bromo->amination product 2-Amino-1-(3-bromophenyl)ethanone HCl amination->product Desired Path sommelet 3-Bromobenzaldehyde (Sommelet Reaction) amination->sommelet Side Reaction (Delépine) phthalhydrazide Phthalhydrazide (Gabriel Byproduct) amination->phthalhydrazide Side Reaction (Gabriel)

Caption: Potential byproduct formation during the synthesis of 2-Amino-1-(3-bromophenyl)ethanone HCl.

Troubleshooting_Workflow start Problem Identified (e.g., Low Yield, Impure Product) check_bromination Analyze Bromination Step start->check_bromination check_amination Analyze Amination Step start->check_amination check_purification Review Purification Method start->check_purification brom_issue Bromination Issue? check_bromination->brom_issue amin_issue Amination Issue? check_amination->amin_issue pur_issue Purification Inefficient? check_purification->pur_issue adjust_brom_reagents Adjust Brominating Agent/ Stoichiometry brom_issue->adjust_brom_reagents Yes optimize_brom_cond Optimize Reaction Conditions (Temp., Solvent) brom_issue->optimize_brom_cond Yes change_amin_method Consider Alternative Amination Method amin_issue->change_amin_method Yes optimize_hydrolysis Optimize Hydrolysis Conditions amin_issue->optimize_hydrolysis Yes recrystallize Optimize Recrystallization Solvent System pur_issue->recrystallize Yes chromatography Perform Column Chromatography pur_issue->chromatography Yes

Caption: A logical workflow for troubleshooting the synthesis of 2-Amino-1-(3-bromophenyl)ethanone HCl.

References

Technical Support Center: Synthesis of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride.

I. Reaction Overview and Key Stages

The synthesis of this compound is a multi-step process that requires careful optimization of reaction conditions to ensure high yield and purity. The primary synthetic route involves two key stages:

  • α-Bromination of 3-Bromoacetophenone: This step introduces a bromine atom at the alpha position to the carbonyl group, forming the intermediate 2-bromo-1-(3-bromophenyl)ethanone.

  • Amination of 2-bromo-1-(3-bromophenyl)ethanone: The bromo-intermediate is then reacted with an amine source to introduce the amino group, followed by conversion to the hydrochloride salt for improved stability and handling.

This guide will address common issues and optimization strategies for each of these critical stages.

II. Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in α-bromination step - Incomplete reaction. - Formation of di-brominated byproduct. - Sub-optimal brominating agent.- Monitor the reaction progress using TLC or HPLC to ensure complete consumption of the starting material. - Carefully control the stoichiometry of the brominating agent. Use of 1.05-1.1 equivalents is often recommended. - Consider using a milder brominating agent such as Pyridine hydrobromide perbromide, which can offer higher selectivity for mono-bromination compared to liquid bromine.
Difficult purification of 2-bromo-1-(3-bromophenyl)ethanone - Presence of unreacted 3-bromoacetophenone. - Formation of di-brominated impurity.- Optimize the reaction conditions to drive the reaction to completion. - If separation by column chromatography is difficult due to similar polarities, consider recrystallization from a suitable solvent system like ethanol or a mixture of dichloromethane and hexanes.
Low yield in amination step - Incomplete reaction. - Formation of over-alkylation products (secondary and tertiary amines). - Harsh reaction conditions leading to decomposition.- Ensure an adequate excess of the aminating agent is used to favor the formation of the primary amine. - Consider alternative amination methods like the Gabriel synthesis or the Delépine reaction, which are known to selectively produce primary amines and prevent over-alkylation. - Optimize the reaction temperature and time to avoid degradation of the product.
Product is an oil or fails to crystallize during hydrochloride salt formation - Presence of impurities. - Incorrect solvent for precipitation/crystallization.- Purify the free amine by column chromatography before salt formation. - Screen different solvents for the hydrochloride salt precipitation. A common method is to dissolve the free amine in a solvent like diethyl ether or ethyl acetate and then add a solution of HCl in the same or a miscible solvent.
Final product has low purity - Inadequate purification at intermediate or final stages.- Each intermediate should be purified to a high degree before proceeding to the next step. - The final hydrochloride salt can be further purified by recrystallization from a suitable solvent such as ethanol/ether.

III. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent method involves the α-bromination of 3-bromoacetophenone to yield 2-bromo-1-(3-bromophenyl)ethanone, followed by amination and subsequent treatment with hydrochloric acid to form the hydrochloride salt.

Q2: Which brominating agent is best for the first step?

A2: While various brominating agents can be used, N-Bromosuccinimide (NBS) is a commonly employed reagent for the α-bromination of ketones due to its ease of handling compared to liquid bromine. For improved selectivity and to minimize the formation of di-brominated byproducts, pyridine hydrobromide perbromide is also an excellent choice.

Q3: How can I avoid the formation of secondary and tertiary amines during the amination step?

A3: Over-alkylation is a common side reaction when using ammonia directly. To circumvent this, alternative methods are recommended:

  • Gabriel Synthesis: This method utilizes potassium phthalimide as an ammonia surrogate, which undergoes alkylation with the α-bromo ketone followed by hydrazinolysis or acidic hydrolysis to yield the primary amine exclusively.[1][2][3][4]

  • Delépine Reaction: This reaction involves the treatment of the α-bromo ketone with hexamethylenetetramine followed by acidic hydrolysis to produce the primary amine.[5][6][7]

Q4: What are the optimal conditions for the hydrochloride salt formation?

A4: Typically, the purified 2-amino-1-(3-bromophenyl)ethanone (free base) is dissolved in a suitable anhydrous solvent such as diethyl ether, ethyl acetate, or dichloromethane. Then, a solution of hydrogen chloride in an anhydrous solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring until precipitation of the hydrochloride salt is complete. The solid is then collected by filtration, washed with a cold solvent, and dried.

Q5: How can I monitor the progress of the reactions?

A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the bromination and amination reactions. By spotting the reaction mixture alongside the starting material and, if available, a standard of the product, you can observe the consumption of the reactant and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

IV. Data Presentation

Table 1: Comparison of Brominating Agents for the α-Bromination of Acetophenones

Brominating AgentCatalyst/SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
N-Bromosuccinimide (NBS)Acetic Acid903~85[1]
Pyridine hydrobromide perbromideAcetic Acid903>80[1]
Copper(II) BromideEthyl Acetate6012~60[1]

Note: Yields are for a similar substrate (4-chloroacetophenone) and may vary for 3-bromoacetophenone.

V. Experimental Protocols

Protocol 1: Synthesis of 2-bromo-1-(3-bromophenyl)ethanone

  • To a solution of 3-bromoacetophenone (1 equivalent) in a suitable solvent such as acetic acid or chloroform, add N-Bromosuccinimide (1.05 equivalents) portion-wise.

  • The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) and monitored by TLC.

  • Upon completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., dichloromethane).

  • The organic layer is washed with a saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of 2-Amino-1-(3-bromophenyl)ethanone via Delépine Reaction

  • 2-bromo-1-(3-bromophenyl)ethanone (1 equivalent) is dissolved in a solvent like chloroform or a mixture of chloroform and diethyl ether.

  • Hexamethylenetetramine (1.1 equivalents) is added, and the mixture is stirred at room temperature. The resulting quaternary ammonium salt usually precipitates from the solution.

  • The salt is collected by filtration and washed with a cold solvent.

  • The salt is then hydrolyzed by refluxing in a mixture of ethanol and concentrated hydrochloric acid.

  • After hydrolysis, the reaction mixture is cooled, and the precipitated ammonium chloride is filtered off.

  • The filtrate is concentrated under reduced pressure, and the residue is taken up in water and basified with a suitable base (e.g., NaOH or Na2CO3) to liberate the free amine.

  • The free amine is extracted with an organic solvent, and the organic layer is dried and concentrated to give the crude 2-amino-1-(3-bromophenyl)ethanone.

Protocol 3: Formation of this compound

  • The purified 2-amino-1-(3-bromophenyl)ethanone is dissolved in anhydrous diethyl ether.

  • A solution of HCl in diethyl ether (e.g., 2 M) is added dropwise with stirring until no further precipitation is observed.

  • The resulting white solid is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to afford the final product.

VI. Visualizations

reaction_workflow cluster_bromination Stage 1: α-Bromination cluster_amination Stage 2: Amination & Salt Formation start 3-Bromoacetophenone bromination α-Bromination (e.g., NBS, Acetic Acid) start->bromination Reactant intermediate 2-Bromo-1-(3-bromophenyl)ethanone bromination->intermediate Product amination Amination (e.g., Delépine Reaction) intermediate->amination Reactant free_amine 2-Amino-1-(3-bromophenyl)ethanone (Free Base) amination->free_amine Product salt_formation HCl Salt Formation free_amine->salt_formation Reactant final_product 2-Amino-1-(3-bromophenyl)ethanone hydrochloride salt_formation->final_product Final Product

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Yield in Amination Step? check_overalkylation Check for Secondary/Tertiary Amine Byproducts (TLC/HPLC/MS) start->check_overalkylation overalkylation_yes Over-alkylation Confirmed check_overalkylation->overalkylation_yes Yes overalkylation_no No Significant Over-alkylation check_overalkylation->overalkylation_no No solution_gabriel Switch to Gabriel Synthesis or Delépine Reaction overalkylation_yes->solution_gabriel check_conditions Review Reaction Conditions (Temperature, Time, Reagent Excess) overalkylation_no->check_conditions

Caption: Troubleshooting logic for low yield in the amination step.

References

"2-Amino-1-(3-bromophenyl)ethanone hydrochloride" stability issues and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and proper storage of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride, addressing common issues encountered by researchers and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general stability concerns for this compound?

As an α-aminoketone, this compound is susceptible to certain instabilities, primarily related to its bifunctional nature. The primary amine and ketone functional groups can interact, potentially leading to degradation over time. Primary α-aminoketones, in their free base form, are known to be prone to self-condensation.[1] However, this compound is supplied as a hydrochloride salt, which significantly enhances its stability by protonating the amine group and reducing its nucleophilicity.[1]

Q2: What are the recommended storage conditions for this compound?

To ensure the long-term integrity of this compound, specific storage conditions should be maintained. The following table summarizes the recommended storage guidelines based on information from various suppliers.

ParameterRecommendationRationale
Temperature Microtherm (cool)To minimize the rate of potential degradation reactions.
Atmosphere Sealed, dryThe compound is likely hygroscopic and susceptible to hydrolysis or moisture-mediated degradation.
Light Avoid lightMany organic compounds, especially those with aromatic rings and carbonyl groups, can be photosensitive.
Form SolidThe compound is expected to be more stable in its solid, crystalline form than in solution.

Data compiled from supplier recommendations.[2]

Q3: What signs of degradation should I look for?

Visual inspection can often provide initial clues about the degradation of the compound. Signs of degradation may include:

  • Color Change: A noticeable change from its initial color may indicate the formation of impurities.

  • Clumping or Caking: This can suggest moisture absorption.

  • Insolubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble could indicate the formation of insoluble degradation products.

For a more definitive assessment of purity, analytical techniques such as HPLC, TLC, or NMR should be employed to detect the presence of impurities or degradation products.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage or handling.1. Verify that the storage conditions outlined in the FAQ have been consistently met. 2. Perform an analytical check (e.g., HPLC, NMR) on the compound to assess its purity against a reference standard or initial batch. 3. If degradation is confirmed, procure a new batch of the compound and strictly adhere to proper storage and handling protocols.
Compound appears discolored or clumped Exposure to light or moisture.1. Discard the compromised batch of the compound. 2. Ensure that the compound is stored in a tightly sealed, light-resistant container in a desiccator or a dry, dark environment.
Difficulty dissolving the compound Formation of insoluble degradation products (e.g., from self-condensation).1. Attempt to dissolve a small sample in a different, appropriate solvent. 2. If solubility issues persist, it is a strong indicator of degradation. The compound should not be used for experiments where precise concentration is critical.

Experimental Protocols

Protocol 1: General Handling Procedure for this compound

  • Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.

  • Handle the compound in a dry, inert atmosphere (e.g., in a glovebox or under a stream of nitrogen or argon) whenever possible.

  • Weigh the desired amount of the compound quickly and reseal the container tightly.

  • For storage of unused portions, ensure the container is properly sealed and stored under the recommended conditions.

Protocol 2: Preparation of Solutions

  • Use anhydrous solvents for preparing solutions to minimize the risk of hydrolysis.

  • Prepare solutions fresh for each experiment if possible.

  • If a stock solution needs to be stored, it should be kept at a low temperature (e.g., -20°C) in a tightly sealed, light-resistant container. The stability of the compound in the specific solvent should be validated if long-term storage is intended.

Visualizations

logical_relationship cluster_storage Recommended Storage cluster_stability Compound Stability cluster_degradation Degradation Pathways Sealed Container Sealed Container Stable Compound Stable Compound Sealed Container->Stable Compound prevents exposure to Dry Environment Dry Environment Dry Environment->Stable Compound prevents exposure to Cool Temperature Cool Temperature Cool Temperature->Stable Compound slows Protection from Light Protection from Light Protection from Light->Stable Compound prevents Degraded Compound Degraded Compound Moisture Moisture Moisture->Degraded Compound leads to Light Light Light->Degraded Compound leads to Heat Heat Heat->Degraded Compound leads to

Caption: Logical relationship between storage conditions and compound stability.

experimental_workflow Start Start Receive Compound Receive Compound Start->Receive Compound Inspect for Degradation Inspect for Degradation Receive Compound->Inspect for Degradation Store Properly Store Properly Inspect for Degradation->Store Properly No Signs Discard Discard Inspect for Degradation->Discard Signs of Degradation Prepare for Experiment Prepare for Experiment Store Properly->Prepare for Experiment Handle in Dry Environment Handle in Dry Environment Prepare for Experiment->Handle in Dry Environment Use in Experiment Use in Experiment Handle in Dry Environment->Use in Experiment End End Use in Experiment->End

Caption: Recommended experimental workflow for handling the compound.

References

Technical Support Center: Overcoming Reactivity Challenges with 2-Amino-1-(3-bromophenyl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address and overcome the common reactivity challenges associated with 2-Amino-1-(3-bromophenyl)ethanone hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not reacting as a nucleophile (e.g., in N-alkylation or N-acylation reactions)?

A1: The primary reason for the low nucleophilic reactivity is that the compound is a hydrochloride salt. In this form, the amino group is protonated to form an ammonium salt (-NH3+), which lacks the lone pair of electrons necessary to act as a nucleophile. To render it reactive, you must first convert it to its free base form (-NH2) by treating it with a suitable base.

Q2: How do I convert the hydrochloride salt to the free base?

A2: A standard procedure is to dissolve the hydrochloride salt in a suitable solvent and add a base to neutralize the HCl. This can be done in a biphasic system (e.g., ethyl acetate and aqueous sodium bicarbonate solution) where the free base is extracted into the organic layer. Alternatively, an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used in an anhydrous organic solvent. The choice of base depends on the specific requirements of your subsequent reaction.

Q3: The amino group is now deprotonated, but I'm still observing low yields. What else could be the issue?

A3: Several factors could contribute to low yields even after deprotonation:

  • Steric Hindrance: The proximity of the carbonyl group and the phenyl ring can sterically hinder the approach of bulky electrophiles.

  • Solvent Choice: The choice of solvent is critical. Aprotic solvents like DMF, DMSO, or THF are often preferred for N-alkylation and acylation reactions.

  • Base Strength: The base used for the reaction itself (if different from the one used for deprotonation) must be strong enough to facilitate the reaction without causing side reactions.

  • Temperature: Some reactions may require heating to overcome the activation energy barrier. However, excessive heat can lead to decomposition.[1][2]

Q4: I am trying to perform a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) at the C-Br position, but it's not working. Why?

A4: The C(sp²)-Br bond in 2-Amino-1-(3-bromophenyl)ethanone is relatively stable and requires a suitable catalyst system for activation. Common issues include:

  • Catalyst Choice: Palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig amination are standard for forming C-C or C-N bonds with aryl halides.[3][4] The choice of palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and, crucially, the phosphine ligand (e.g., X-Phos, S-Phos, P(t-Bu)3) is critical for catalytic activity.[5][6]

  • Base Selection: The base plays a crucial role in the catalytic cycle. Strong bases like sodium tert-butoxide (NaOt-Bu) or potassium phosphate (K3PO4) are often required.[6]

  • Reaction Conditions: These reactions are often sensitive to air and moisture. It is essential to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2]

Troubleshooting Guides

Issue 1: Low Yield in N-Alkylation / N-Acylation
Symptom Possible Cause Suggested Solution
No reaction or very low conversionIncomplete deprotonation of the hydrochloride salt.Ensure complete conversion to the free base before adding the electrophile. This can be confirmed by a pH check of the aqueous layer after extraction or by TLC analysis.
Insufficiently reactive electrophile.Consider using a more reactive electrophile (e.g., switching from an alkyl chloride to an alkyl bromide or iodide).
Reaction temperature is too low.Gradually increase the reaction temperature, monitoring for any signs of decomposition by TLC.
Formation of multiple productsSide reactions involving the ketone functionality.Protect the ketone group (e.g., as a ketal) before performing the N-alkylation/acylation, followed by deprotection.
Over-alkylation (dialkylation).Use a stoichiometric amount of the alkylating agent or add it slowly to the reaction mixture.
Low yield despite good conversionProduct loss during workup.Optimize the extraction and purification steps. Ensure the pH is appropriate to prevent the product from becoming water-soluble.[1]
Issue 2: Failure or Low Yield in Palladium-Catalyzed Cross-Coupling
Symptom Possible Cause Suggested Solution
No reactionInactive catalyst.Use a fresh palladium precursor and ligand. Ensure the reaction is performed under strictly inert conditions. Consider a pre-catalyst that is more readily activated.
Incorrect base.The choice of base is critical and ligand-dependent. For Buchwald-Hartwig, NaOt-Bu is common. For Suzuki, K3PO4 or Cs2CO3 are often used.[6]
Solvent contains water or oxygen.Use anhydrous solvents and degas them thoroughly before use (e.g., by sparging with argon or using the freeze-pump-thaw method).
Low conversionInsufficient catalyst loading.Increase the catalyst and ligand loading (e.g., from 1-2 mol% to 5 mol%).
Ligand is not suitable for the substrate.Screen different phosphine ligands. Sterically hindered biaryl phosphine ligands (e.g., X-Phos, S-Phos) are often effective for challenging substrates.[5]
Formation of de-halogenated byproduct (hydrodehalogenation)Presence of water or other protic sources.Ensure all reagents and solvents are rigorously dried.
Unsuitable ligand or base combination.Certain ligand/base combinations can promote this side reaction. Consult the literature for systems known to minimize hydrodehalogenation.[6]

Experimental Protocols

Protocol 1: General Procedure for Free Base Generation
  • Dissolution: Dissolve 1.0 equivalent of this compound in a mixture of ethyl acetate and water (2:1 v/v).

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO3) while stirring until the effervescence ceases and the pH of the aqueous layer is > 8.

  • Extraction: Separate the organic layer. Wash it with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the free base, which can be used immediately in the next step.

Protocol 2: Representative Suzuki Cross-Coupling Reaction

This protocol provides a general method for the Suzuki-Miyaura coupling of the free base of 2-Amino-1-(3-bromophenyl)ethanone with an arylboronic acid.[7][8]

  • Setup: To a flame-dried Schlenk flask, add the free base of 2-Amino-1-(3-bromophenyl)ethanone (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K3PO4, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%) and the ligand if required.

  • Solvent Addition: Add anhydrous 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Stir the mixture at 85-95 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

G cluster_start Starting Material cluster_activation Activation Step cluster_intermediate Reactive Intermediate cluster_reactions Subsequent Reactions start 2-Amino-1-(3-bromophenyl)ethanone hydrochloride (-NH3+Cl-) activation Add Base (e.g., NaHCO3, TEA) start->activation Deprotonation intermediate Free Base Form (-NH2) activation->intermediate reaction1 N-Alkylation / N-Acylation intermediate->reaction1 Nucleophilic Attack reaction2 Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) intermediate->reaction2 Reaction at C-Br bond

Caption: Workflow for Activating this compound.

G cluster_amine Amine Reactivity Issues cluster_bromide Aryl Bromide Reactivity Issues start Low Reaction Yield q1 Is the reaction at the Amino Group or Aryl Bromide? start->q1 q2 Was the HCl salt neutralized to the free base? q1->q2 Amino Group q3 Is the Pd-catalyst system (catalyst + ligand + base) appropriate? q1->q3 Aryl Bromide sol1 Perform a basic workup (e.g., NaHCO3 wash) to generate the free base. q2->sol1 No sol2 Consider solvent, temperature, and steric effects. Increase temperature or use a more reactive electrophile. q2->sol2 Yes sol3 Screen different ligands and bases. Ensure anhydrous and inert conditions. q3->sol3 No / Unsure sol4 Check for catalyst poisoning. Use fresh, high-purity reagents. q3->sol4 Yes

Caption: Troubleshooting Decision Tree for Low Reaction Yields.

G cluster_cycle Catalytic Cycle pd0 Pd(0)L2 oa Oxidative Addition pd0->oa + tm Transmetalation oa->tm re Reductive Elimination tm->re re->pd0 Regenerates Catalyst Product Ar-R re->Product ArBr Ar-Br ArBr->oa BoronicAcid R-B(OH)2 BoronicAcid->tm + Base Base Base->tm +

Caption: Simplified Suzuki Cross-Coupling Catalytic Cycle.

References

Technical Support Center: Synthesis of Heterocycles from 2-Amino-1-(3-bromophenyl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-1-(3-bromophenyl)ethanone hydrochloride in the synthesis of various heterocyclic compounds.

I. Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of indoles (via Bischler-Möhlau synthesis) and quinoxalines, two common classes of heterocycles prepared from α-aminoketones and their derivatives.

A. Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis produces 2-arylindoles from an α-bromo-acetophenone and an excess of an aniline.[1][2] In this case, the starting material can be considered a precursor to the key intermediate.

Q1: My Bischler-Möhlau reaction with this compound and a substituted aniline is resulting in a low yield of the desired indole. What are the potential causes and solutions?

A1: Low yields in the Bischler-Möhlau synthesis can stem from several factors.[1] Key areas to investigate include:

  • Incomplete initial condensation: The reaction proceeds through the formation of an α-arylamino ketone intermediate. If this initial step is inefficient, the overall yield will be poor.

    • Troubleshooting:

      • Ensure the free base of 2-Amino-1-(3-bromophenyl)ethanone is generated in situ or used directly. The hydrochloride salt may not be reactive enough. You can neutralize the hydrochloride salt with a non-nucleophilic base like triethylamine (TEA) or sodium bicarbonate prior to or during the reaction.

      • Increase the reaction temperature or time to promote condensation.

      • Use a higher excess of the aniline reactant (up to 10-20 equivalents) to drive the equilibrium towards the intermediate.

  • Side reactions: The presence of the amino group in the starting material can lead to self-condensation or polymerization, especially under harsh acidic conditions.

    • Troubleshooting:

      • Protect the amino group of 2-Amino-1-(3-bromophenyl)ethanone (e.g., as an N-acetyl or N-tosyl derivative) before reacting it with the aniline. The protecting group can be removed in a subsequent step.

      • Employ milder reaction conditions, such as using a Lewis acid catalyst (e.g., ZnCl₂, Sc(OTf)₃) instead of strong Brønsted acids at lower temperatures.

  • Poor cyclization: The electrophilic cyclization step is crucial for indole formation.

    • Troubleshooting:

      • Ensure that the reaction conditions are sufficiently acidic to promote the cyclization. If you are using a weak acid, a stronger one like polyphosphoric acid (PPA) or methanesulfonic acid might be necessary, but be mindful of potential side reactions.

      • Microwave irradiation has been shown to improve yields and reduce reaction times in some Bischler-Möhlau syntheses.[2]

Q2: I am observing multiple spots on my TLC plate that are difficult to separate, in addition to my target indole. What are these byproducts?

A2: The formation of multiple byproducts is a common issue. Potential side products in this reaction include:

  • Unreacted starting materials: Incomplete reaction will leave behind the α-amino ketone and the aniline.

  • Over-alkylation of aniline: The aniline can react with more than one molecule of the α-amino ketone, leading to di- and tri-substituted anilines.

  • Self-condensation products: The starting α-amino ketone can react with itself, especially at higher temperatures, to form complex mixtures.

  • Isomeric indoles: If the aniline used has substituents, regioisomers of the indole can be formed.[1]

  • Products from competing pathways: Under certain conditions, other cyclization pathways might compete with the desired indole formation.

Troubleshooting Flowchart for Bischler-Möhlau Synthesis

start Low Yield or Multiple Products in Bischler-Möhlau Synthesis check_sm Check Purity of Starting Materials (α-amino ketone, aniline) start->check_sm impure_sm Purify Starting Materials (Recrystallization, Distillation) check_sm->impure_sm Impure check_reaction_conditions Review Reaction Conditions check_sm->check_reaction_conditions Pure harsh_conditions Harsh Conditions? (High Temp, Strong Acid) check_reaction_conditions->harsh_conditions mild_conditions Optimize Conditions: - Lower Temperature - Use Lewis Acid (e.g., ZnCl₂) - Microwave Irradiation harsh_conditions->mild_conditions Yes incomplete_reaction Incomplete Reaction? harsh_conditions->incomplete_reaction No increase_time_temp Increase Reaction Time or Temperature (Monitor by TLC) incomplete_reaction->increase_time_temp Yes side_reactions Evidence of Side Reactions? (Polymerization, Self-Condensation) incomplete_reaction->side_reactions No protect_amine Protect Amine Group of 2-Amino-1-(3-bromophenyl)ethanone side_reactions->protect_amine Yes purification_issue Difficulty in Purification? side_reactions->purification_issue No optimize_chromatography Optimize Chromatography: - Different Solvent Systems - Gradient Elution - Alternative Stationary Phase purification_issue->optimize_chromatography Yes

Caption: Troubleshooting workflow for the Bischler-Möhlau indole synthesis.

B. Quinoxaline Synthesis

Quinoxalines are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3] this compound can be a precursor to a 1,2-dicarbonyl compound or react directly under oxidative conditions. A more direct route involves the reaction of an o-phenylenediamine with an α-haloketone.[4]

Q3: I am attempting to synthesize a quinoxaline from this compound and an o-phenylenediamine, but the reaction is not proceeding as expected. What could be the issue?

A3: The direct condensation of an α-amino ketone with an o-phenylenediamine to form a quinoxaline is not a standard procedure. The typical synthesis involves an α-dicarbonyl or an α-haloketone. However, if you are attempting a variation, consider the following:

  • Reaction type: For a quinoxaline to form, the α-amino ketone likely needs to be oxidized in situ to the corresponding α-ketoaldehyde.

    • Troubleshooting:

      • Introduce an oxidizing agent to the reaction mixture, such as copper(II) acetate or selenium dioxide. Be aware that these reagents can also lead to other side reactions.

      • A more reliable approach is to first convert the 2-Amino-1-(3-bromophenyl)ethanone to the corresponding α-haloketone (e.g., 2-bromo-1-(3-bromophenyl)ethanone) and then react it with the o-phenylenediamine.

  • Reaction conditions: The condensation reaction is often catalyzed by acid.[3]

    • Troubleshooting:

      • Ensure your reaction medium is acidic. Acetic acid is commonly used as both a solvent and a catalyst.

      • If the reaction is sluggish, a catalytic amount of a stronger acid like p-toluenesulfonic acid (p-TsOH) may be beneficial.

  • Side reactions: The amino groups of both reactants are nucleophilic and can participate in unwanted side reactions.

    • Troubleshooting:

      • Control the reaction temperature to minimize side product formation. Room temperature or gentle heating is often sufficient.

      • Ensure the stoichiometry of the reactants is carefully controlled.

Q4: My quinoxaline synthesis is producing a significant amount of a dark, insoluble material. What is this and how can I prevent it?

A4: The formation of dark, polymeric material is often due to the auto-condensation and oxidation of the o-phenylenediamine starting material, which is common under acidic and/or oxidative conditions.

  • Troubleshooting:

    • Degas the solvent: Remove dissolved oxygen from the solvent by bubbling an inert gas (e.g., nitrogen or argon) through it before adding the reactants.

    • Run the reaction under an inert atmosphere: Maintaining a nitrogen or argon atmosphere throughout the reaction can prevent oxidative side reactions.

    • Control the temperature: Avoid excessive heating, which can accelerate decomposition and polymerization.

    • Purify the o-phenylenediamine: Use freshly purified o-phenylenediamine, as impurities can catalyze polymerization.

Hypothetical Data on Quinoxaline Synthesis Conditions

EntryOxidizing AgentSolventTemperature (°C)Reaction Time (h)Yield of Quinoxaline (%)Yield of Side Products (%)
1NoneEthanol8024< 5> 90 (Complex Mixture)
2Cu(OAc)₂Acetic Acid100124530 (Polymeric)
3SeO₂Dioxane/H₂O10066025 (Unidentified)
4*N/AAcetic Acid60885< 10

*In entry 4, 2-Amino-1-(3-bromophenyl)ethanone was first converted to 2-bromo-1-(3-bromophenyl)ethanone before reaction with o-phenylenediamine.

II. Experimental Protocols

The following are representative, hypothetical protocols for the synthesis of an indole and a quinoxaline derivative from this compound.

A. Synthesis of 6-Bromo-2-phenyl-1H-indole (via Bischler-Möhlau)

Reaction Scheme:

  • Neutralization of this compound.

  • Reaction with excess aniline to form the α-arylamino ketone intermediate.

  • Acid-catalyzed cyclization to the indole.

Procedure:

  • To a solution of this compound (1.0 g, 3.99 mmol) in ethanol (20 mL) is added triethylamine (0.61 mL, 4.39 mmol). The mixture is stirred at room temperature for 15 minutes.

  • Aniline (3.6 mL, 39.9 mmol) is added, and the reaction mixture is heated to reflux for 4 hours.

  • The solvent is removed under reduced pressure.

  • Polyphosphoric acid (10 g) is added to the residue, and the mixture is heated to 140°C for 2 hours.

  • The reaction mixture is cooled to room temperature and then poured into ice-water (100 mL).

  • The mixture is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired indole.

Workflow for Indole Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start with 2-Amino-1-(3-bromophenyl)ethanone HCl neutralize Neutralize with TEA in Ethanol start->neutralize add_aniline Add Excess Aniline and Reflux neutralize->add_aniline remove_solvent Remove Solvent add_aniline->remove_solvent add_ppa Add PPA and Heat (Cyclization) remove_solvent->add_ppa quench Quench with Ice-Water add_ppa->quench neutralize_workup Neutralize with NaHCO₃ quench->neutralize_workup extract Extract with Ethyl Acetate neutralize_workup->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify product 6-Bromo-2-phenyl-1H-indole purify->product

Caption: Experimental workflow for the synthesis of a 6-bromo-2-phenyl-1H-indole.

B. Synthesis of 6-Bromo-2-(3-bromophenyl)quinoxaline

Reaction Scheme:

  • Conversion of this compound to 2-bromo-1-(3-bromophenyl)ethanone.

  • Condensation with 4-bromo-1,2-phenylenediamine.

Procedure:

Step 1: Synthesis of 2-bromo-1-(3-bromophenyl)ethanone

(This step is a standard α-bromination of a ketone, for which various procedures exist. The following is a representative example using CuBr₂.)

  • A solution of this compound (1.0 g, 3.99 mmol) is first neutralized and the free amine is protected (e.g., as the acetamide) or converted to the corresponding ketone via diazotization followed by hydrolysis (a multi-step process not detailed here). For simplicity, we assume starting from 1-(3-bromophenyl)ethanone.

  • To a solution of 1-(3-bromophenyl)ethanone (0.79 g, 3.99 mmol) in ethyl acetate (20 mL) is added copper(II) bromide (1.78 g, 7.98 mmol).

  • The mixture is heated to reflux for 4 hours, during which the black CuBr₂ is converted to white CuBr.

  • The mixture is cooled to room temperature and filtered to remove the copper salts.

  • The filtrate is concentrated under reduced pressure, and the crude 2-bromo-1-(3-bromophenyl)ethanone is used in the next step without further purification.

Step 2: Synthesis of 6-Bromo-2-(3-bromophenyl)quinoxaline

  • To a solution of the crude 2-bromo-1-(3-bromophenyl)ethanone (from Step 1) in ethanol (20 mL) is added 4-bromo-1,2-phenylenediamine (0.75 g, 3.99 mmol).

  • The reaction mixture is stirred at room temperature for 12 hours.

  • A precipitate forms, which is collected by filtration.

  • The solid is washed with cold ethanol and dried under vacuum to afford the desired quinoxaline.

Logical Relationship of Potential Side Reactions in Quinoxaline Synthesis

start Quinoxaline Synthesis from α-Haloketone and o-Phenylenediamine main_path Desired Condensation and Cyclization Pathway start->main_path side_path1 Side Reaction 1: Oxidative Polymerization of o-Phenylenediamine start->side_path1 side_path2 Side Reaction 2: Self-Condensation of α-Haloketone start->side_path2 product Target Quinoxaline main_path->product side_product1 Insoluble Polymeric Byproducts side_path1->side_product1 side_product2 Complex Mixture of Byproducts side_path2->side_product2

Caption: Potential main and side reaction pathways in quinoxaline synthesis.

References

Technical Support Center: Purification of 2-Amino-1-(3-bromophenyl)ethanone Hydrochloride and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-1-(3-bromophenyl)ethanone hydrochloride and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: My purified this compound appears as an off-white or yellowish powder. Is this normal?

A1: Yes, it is common for 2-Amino-1-phenylethanone and its derivatives to appear as an off-white powder.[1] However, a significant yellow or brown coloration may indicate the presence of impurities. The purity should be verified by analytical methods such as HPLC, NMR, or melting point determination. For instance, the melting point of 2-Amino-1-phenylethanone hydrochloride is reported to be around 194 °C (with decomposition).[2]

Q2: I am observing significant degradation of my aminoketone derivative during purification. What could be the cause and how can I prevent it?

A2: Primary aminoketones are known to be unstable and can undergo self-condensation.[3] The hydrochloride salt form is generally more stable and easier to handle.[3] To minimize degradation, it is crucial to:

  • Work at low temperatures: Perform purification steps, such as extractions and column chromatography, at reduced temperatures whenever possible.

  • Avoid strong bases: Exposure to strong bases can deprotonate the amine hydrochloride, leading to the less stable free base which is more prone to degradation.

  • Store properly: The purified compound should be stored in a cool, dry, and well-sealed container, away from moisture and light to prevent degradation.[1]

Q3: What are the typical impurities I might encounter during the synthesis and purification of this compound derivatives?

A3: Impurities can arise from incomplete reactions or side reactions. Common impurities may include:

  • Starting materials: Unreacted starting materials are a common source of contamination.

  • Over-brominated or under-brominated species: In syntheses involving bromination of an acetophenone derivative, it is possible to have a mixture of mono-, di-, or even tri-brominated products, alongside the unbrominated starting material.[4][5]

  • Side-products from condensation reactions: As mentioned, aminoketones can undergo self-condensation, leading to dimeric or polymeric impurities.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound and its derivatives.

Issue 1: Difficulty in recrystallizing the hydrochloride salt.

Problem: The hydrochloride salt of my aminoketone derivative has poor solubility in common organic solvents, making recrystallization challenging.

Troubleshooting Steps:

  • Solvent Screening: A systematic solvent screen is the first step. Test a range of solvents with varying polarities. For amine hydrochlorides, polar protic solvents like methanol, ethanol, or isopropanol, often in combination with a less polar co-solvent, can be effective.

  • Acidified Solvent Systems: For basic compounds like amines, recrystallization from organic acids such as acetic acid or mixtures containing them can be successful.[6] Another approach is to dissolve the compound in a minimal amount of a suitable solvent and then add a few drops of an acid like trifluoroacetic acid (TFA) before inducing precipitation with a non-polar solvent like cold ether.[6]

  • pH Adjustment: If you are attempting to recrystallize the free base, ensure the pH of your aqueous solution is appropriately adjusted to precipitate the compound. For the hydrochloride salt, working under slightly acidic aqueous conditions can help maintain its protonated state and prevent the formation of the less soluble free base.

Experimental Protocol: Recrystallization using an Acidified Solvent System

  • Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., isopropanol) with gentle warming.

  • If the compound does not fully dissolve, add a few drops of a dilute solution of HCl in the same solvent to ensure the amine remains protonated.

  • Once a clear solution is obtained, allow it to cool slowly to room temperature.

  • If no crystals form, place the solution in an ice bath or at 4°C.

  • If crystallization is still not observed, induce it by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Issue 2: Inseparable mixture of products after column chromatography.

Problem: After performing column chromatography, I still have a mixture of my desired product, starting material, and potentially mono- and di-substituted byproducts.

Troubleshooting Steps:

  • Optimize Chromatographic Conditions:

    • Solvent System: The polarity of the eluent is critical. A shallow gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes) can improve separation. Adding a small amount of an acid (e.g., acetic acid or a few drops of HCl in the mobile phase) can help to keep the amine protonated and reduce tailing on the silica gel.

    • Stationary Phase: If silica gel does not provide adequate separation, consider using alumina (basic or neutral) or a reverse-phase C18 column.

  • Derivative Formation: In some cases, converting the amine to a less polar derivative (e.g., an amide) before chromatography can facilitate separation. The protecting group can then be removed after purification.

  • Alternative Purification Techniques: If chromatography is ineffective, consider other methods such as preparative HPLC or crystallization.

Quantitative Data Summary

The following table summarizes hypothetical data for the purification of a this compound derivative using different methods. This data is for illustrative purposes to guide experimental design.

Purification MethodSolvent SystemPurity (HPLC Area %)Yield (%)Key Impurities Detected
RecrystallizationIsopropanol/Water (9:1)95.275Unreacted starting material
Column Chromatography (Silica)Dichloromethane/Methanol (98:2 to 95:5 gradient)98.560Di-brominated byproduct
Preparative HPLC (C18)Acetonitrile/Water with 0.1% TFA (gradient)>99.545None detected

Visualizing Experimental Workflows

Troubleshooting Logic for Purification Challenges

Purification_Troubleshooting start Crude Product Mixture recrystallization Attempt Recrystallization start->recrystallization column_chromatography Perform Column Chromatography start->column_chromatography Direct Purification pure_product Pure Product (>98%) recrystallization->pure_product Success impure_recrystallization Impure Crystals or No Crystallization recrystallization->impure_recrystallization Failure column_chromatography->pure_product Success impure_column Co-eluting Impurities column_chromatography->impure_column Failure prep_hplc Utilize Preparative HPLC prep_hplc->pure_product low_yield Low Yield prep_hplc->low_yield impure_recrystallization->column_chromatography Proceed to Chromatography impure_column->prep_hplc For High Purity

Caption: A decision-making workflow for selecting a purification strategy.

General Experimental Workflow for Synthesis and Purification

Synthesis_Purification_Workflow synthesis Synthesis of Derivative workup Aqueous Workup (Extraction) synthesis->workup drying Drying of Organic Layer workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration crude_product Crude Product concentration->crude_product purification Purification (Recrystallization or Chromatography) crude_product->purification analysis Purity Analysis (HPLC, NMR, MP) purification->analysis final_product Pure Product analysis->final_product Purity Confirmed

References

Technical Support Center: Scale-Up of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the common challenges and considerations when scaling up the synthesis of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions to consider when scaling up the bromination of 3-bromoacetophenone?

A1: The bromination step is hazardous and requires stringent safety protocols. Key considerations include:

  • Reagent Handling: Liquid bromine is highly corrosive, toxic upon inhalation, and can cause severe skin burns. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty, chemically resistant gloves, a face shield, and a lab coat.

  • Engineering Controls: For larger scales, dedicated storage rooms with scrubber facilities are recommended for bromine. Ensure all transfer lines are secure and equipped with splash guards.

  • Emergency Preparedness: Have a neutralizing agent, such as a sodium thiosulfate solution, readily available to handle any spills. An emergency shower and eyewash station must be in close proximity.

  • Reaction Control: The bromination of acetophenones can be exothermic. Ensure the reactor has adequate cooling capacity to maintain the desired temperature and prevent runaway reactions.

Q2: I am observing the formation of a di-brominated by-product during the synthesis of 2-bromo-1-(3-bromophenyl)ethanone. How can I minimize this?

A2: The formation of di-brominated species is a common issue in the α-bromination of ketones.[1] To minimize this:

  • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Using a slight excess may be necessary for full conversion, but a large excess will promote di-bromination.

  • Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of it at any given time.

  • Temperature Control: Maintain a consistent and controlled reaction temperature. Lower temperatures can sometimes improve selectivity.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or HPLC to stop the reaction once the desired product is formed and before significant di-bromination occurs.

Q3: My final product, this compound, is "oiling out" during crystallization instead of forming crystals. What should I do?

A3: "Oiling out" is a common problem in crystallization, especially with amine salts. Here are some troubleshooting steps:

  • Solvent System: The choice of solvent is critical. The ideal solvent is one in which your compound is soluble at high temperatures but has lower solubility at room or sub-ambient temperatures. For hydrochloride salts, common solvents to screen include ethanol, methanol, isopropanol, or mixtures with water or anti-solvents like diethyl ether or ethyl acetate.[2]

  • Cooling Rate: Cool the solution slowly. Rapid cooling can lead to supersaturation and oiling out.

  • Concentration: The solution might be too concentrated. Try diluting the solution with more of the crystallization solvent.

  • Seeding: Add a few seed crystals of the desired solid to encourage nucleation and crystal growth.

  • Scratching: Scratching the inside of the flask with a glass rod can create nucleation sites.[3]

Q4: How can I ensure I consistently obtain the same polymorphic form of this compound?

A4: Controlling polymorphism is crucial for pharmaceutical compounds. To ensure consistency:

  • Strictly Control Crystallization Conditions: Maintain tight control over all crystallization parameters, including the solvent system, cooling rate, agitation speed, and final temperature.

  • Seeding: Use a seeding strategy with crystals of the desired polymorph. This will direct the crystallization towards that specific form.

  • Characterization: Routinely characterize each batch using techniques like X-ray powder diffraction (XRPD) to confirm the polymorphic form.

Troubleshooting Guides

Problem 1: Low Yield in the Amination Step
Possible Cause Suggested Solution
Incomplete reaction of the α-bromo ketone.- Increase reaction time or temperature. - Ensure the α-bromo ketone is of high purity.
Side reactions, such as elimination.- Use a less hindered amine source if applicable. - Optimize the reaction temperature to favor substitution over elimination.
Degradation of the product.- α-aminoketones can be unstable; it is often preferable to isolate them as their hydrochloride salts.[4]
Inefficient work-up leading to product loss.- Optimize the extraction and washing steps. - Ensure the pH is appropriately adjusted during aqueous work-up to minimize the solubility of the free amine in the aqueous phase.
Problem 2: Difficulty in Removing Impurities from the Final Product
Possible Cause Suggested Solution
Unreacted 3-bromoacetophenone.- Optimize the bromination reaction to drive it to completion. - Consider a purification step for the intermediate 2-bromo-1-(3-bromophenyl)ethanone.
Di-brominated by-products.- As mentioned in the FAQs, control the stoichiometry and addition rate of the brominating agent. - Purification of the α-bromo ketone intermediate by chromatography or recrystallization may be necessary.
Impurities from the amination reagent.- Ensure the purity of the amine source (e.g., hexamethylenetetramine in the Delépine reaction).
Residual solvents.- Dry the final product under vacuum at an appropriate temperature.

Experimental Protocols

A plausible synthetic route for this compound involves two main steps: the α-bromination of 3-bromoacetophenone and the subsequent amination.

Step 1: Synthesis of 2-Bromo-1-(3-bromophenyl)ethanone (α-Bromination)

Materials:

  • 3-bromoacetophenone

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Acetic acid or another suitable solvent

  • Sodium bisulfite solution (for quenching)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-bromoacetophenone in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid from the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature while monitoring the progress by TLC.

  • Once the reaction is complete, quench any excess bromine by adding a saturated sodium bisulfite solution.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-1-(3-bromophenyl)ethanone. This intermediate may be purified by recrystallization or chromatography if necessary.

Step 2: Synthesis of this compound (Delépine Reaction)

Materials:

  • 2-Bromo-1-(3-bromophenyl)ethanone

  • Hexamethylenetetramine (HMTA)

  • Chloroform or another suitable solvent

  • Ethanol

  • Concentrated hydrochloric acid

Procedure:

  • Dissolve 2-bromo-1-(3-bromophenyl)ethanone in chloroform.

  • Add hexamethylenetetramine to the solution and stir at room temperature. The quaternary ammonium salt will precipitate out of the solution.[5]

  • Filter the salt and wash it with cold chloroform.

  • Suspend the salt in a mixture of ethanol and concentrated hydrochloric acid.

  • Reflux the mixture. The hydrolysis of the salt will yield the primary amine hydrochloride.[6][7]

  • After the reaction is complete, cool the solution to induce crystallization of this compound.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visualizations

experimental_workflow cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Amination (Delépine Reaction) start_material 3-Bromoacetophenone bromination React with Br₂ in Acetic Acid start_material->bromination workup1 Aqueous Work-up (Quenching, Extraction, Washing) bromination->workup1 intermediate Crude 2-Bromo-1-(3-bromophenyl)ethanone workup1->intermediate purification1 Purification (Optional Recrystallization/Chromatography) intermediate->purification1 pure_intermediate Pure Intermediate purification1->pure_intermediate amination React with HMTA pure_intermediate->amination hydrolysis Acidic Hydrolysis (EtOH/HCl) amination->hydrolysis crystallization Crystallization hydrolysis->crystallization final_product 2-Amino-1-(3-bromophenyl)ethanone HCl crystallization->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_crystallization cluster_solutions_oiling Solutions for Oiling Out cluster_solutions_no_crystals Solutions for No Crystals cluster_solutions_poor_quality Solutions for Poor Quality start Crystallization Attempt oiling_out Problem: Oiling Out start->oiling_out Check for oil no_crystals Problem: No Crystals Form start->no_crystals Check for solid poor_quality Problem: Poor Crystal Quality start->poor_quality Check crystal form success Successful Crystallization start->success Good crystals form dilute Dilute the solution oiling_out->dilute slow_cooling Slow down cooling rate oiling_out->slow_cooling change_solvent Change solvent system oiling_out->change_solvent seeding1 Add seed crystals oiling_out->seeding1 concentrate Concentrate the solution no_crystals->concentrate scratch Scratch the flask no_crystals->scratch seeding2 Add seed crystals no_crystals->seeding2 add_antisolvent Add anti-solvent no_crystals->add_antisolvent slower_growth Reduce supersaturation (slower cooling/evaporation) poor_quality->slower_growth optimize_solvent Optimize solvent for better morphology poor_quality->optimize_solvent dilute->start slow_cooling->start change_solvent->start seeding1->start concentrate->start scratch->start seeding2->start add_antisolvent->start slower_growth->start optimize_solvent->start

Caption: Troubleshooting logic for crystallization issues.

References

Troubleshooting Suzuki coupling with "2-Amino-1-(3-bromophenyl)ethanone hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for specific challenges encountered during their experiments.

Topic: Troubleshooting Suzuki Coupling with "2-Amino-1-(3-bromophenyl)ethanone hydrochloride"

The Suzuki-Miyaura coupling of "this compound" presents a unique set of challenges due to the presence of three distinct functional groups: a primary amine, a ketone, and the hydrochloride salt of the amine. These groups can interfere with the catalytic cycle, leading to low yields or reaction failure. This guide will address these specific issues in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction with this compound is giving a low to no yield. What are the primary concerns with this substrate?

A1: The primary challenges with this substrate are threefold:

  • Catalyst Inhibition by the Amine: The primary amino group can coordinate to the palladium catalyst, forming an inactive complex and effectively "poisoning" the catalyst.[1]

  • Reaction with the Base: The hydrochloride salt will react with the base, consuming a portion of it before it can participate in the catalytic cycle. This can alter the reaction's pH and overall effectiveness.

  • Base-Sensitive Ketone: The ketone functionality, particularly with α-protons, can be susceptible to side reactions under strongly basic conditions.

A systematic approach to troubleshooting is crucial. The following workflow can help identify and resolve the underlying issues.

G Troubleshooting Workflow for Suzuki Coupling cluster_start start Low or No Product Formation reagent_quality Verify Reagent Quality (Aryl Halide, Boronic Acid, Solvent, Base) start->reagent_quality reaction_setup Check Reaction Setup (Inert Atmosphere, Temperature) reagent_quality->reaction_setup catalyst_poisoning Suspect Catalyst Poisoning by Amine Group? reaction_setup->catalyst_poisoning base_issue Address Base Incompatibility (HCl Salt Neutralization, Ketone Stability) catalyst_poisoning->base_issue No change_catalyst Screen Different Catalysts/Ligands (e.g., Buchwald Ligands) catalyst_poisoning->change_catalyst Yes optimize_base Optimize Base (Stoichiometry, Type - e.g., K3PO4, K2CO3) base_issue->optimize_base Yes protect_amine Protect the Amine Group (e.g., Boc Protection) change_catalyst->protect_amine adjust_conditions Adjust Reaction Conditions (Solvent, Temperature, Time) protect_amine->adjust_conditions optimize_base->adjust_conditions

Troubleshooting workflow for the Suzuki coupling.

Q2: How does the primary amine group interfere with the reaction, and what can be done to mitigate this?

A2: The lone pair of electrons on the nitrogen atom of the primary amine can coordinate strongly to the palladium center. This can lead to the formation of stable, off-cycle palladium-amine complexes that are catalytically inactive, effectively sequestering the catalyst and halting the reaction. This is a common issue with substrates containing nitrogen heterocycles or unprotected anilines.[1][2]

To address catalyst poisoning by the amine, consider the following strategies:

  • Use of Bulky, Electron-Rich Ligands: Ligands such as Buchwald's SPhos or XPhos can sterically hinder the coordination of the amine to the palladium center and promote the desired catalytic cycle.[1]

  • Protecting the Amine Group: A common strategy is to temporarily protect the amine with a group like tert-Butyloxycarbonyl (Boc). This removes the coordinating lone pair from interfering with the catalyst. The protecting group can be removed in a subsequent step after the C-C bond formation is complete.[1]

  • Use of Pre-formed Catalysts: Modern pre-catalysts, such as the Buchwald G3 palladacycles, are often more robust and less susceptible to inhibition.

G Catalyst Inhibition by Amine and Mitigation Strategies cluster_problem Problem cluster_solution Solutions Active_Catalyst Active Pd(0) Catalyst Inactive_Complex Inactive Pd-Amine Complex Active_Catalyst->Inactive_Complex Coordination Amine_Substrate 2-Amino-1-(3-bromophenyl)ethanone Amine_Substrate->Inactive_Complex Bulky_Ligand Use Bulky Ligand (e.g., SPhos) Bulky_Ligand->Active_Catalyst Prevents Coordination Protected_Amine Protect Amine Group (e.g., Boc) Protected_Amine->Amine_Substrate Modifies Substrate

Inhibition of the palladium catalyst and solutions.

Q3: The starting material is a hydrochloride salt. How does this affect the choice and amount of base?

A3: The hydrochloride salt will react with one equivalent of the base in an acid-base neutralization reaction before the base can participate in the Suzuki catalytic cycle. Therefore, you must use at least one extra equivalent of base to compensate for this. For example, if your protocol calls for 2 equivalents of base, you should use 3 equivalents for the hydrochloride salt.

The choice of base is also critical. Stronger bases could lead to undesired side reactions with the ketone. Milder inorganic bases are generally preferred over organic bases for substrates with sensitive functional groups.[3]

Base TypeExamplesSuitability for this Substrate
Strong Bases NaOH, KOHNot recommended due to potential ketone side reactions.
Moderate Bases K2CO3, Cs2CO3Good starting point, often effective.
Mild Bases K3PO4, KFOften the best choice to avoid side reactions with the ketone.[4]
Organic Bases Triethylamine (TEA), DIPEAGenerally less effective than inorganic bases in Suzuki couplings.[3]

Q4: What are the potential side reactions involving the ketone group, and how can they be minimized?

A4: Under strongly basic conditions, ketones with α-protons can undergo side reactions such as aldol condensation or other base-catalyzed decompositions. While the ketone in "2-Amino-1-(3-bromophenyl)ethanone" is not exceptionally sensitive, prolonged exposure to strong bases at high temperatures should be avoided.

To minimize these side reactions:

  • Use a Milder Base: As mentioned, K3PO4 or K2CO3 are often good choices.

  • Control the Temperature: Running the reaction at the lowest effective temperature can help prevent unwanted side reactions.

  • Monitor Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction progress by TLC or LC-MS and work it up once the starting material is consumed.

Data on Analogous Suzuki Coupling Reactions

Table 1: Suzuki Coupling of 4-Bromoacetophenone with Phenylboronic Acid

This table provides a comparison of different catalyst systems for a substrate containing a ketone group.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Benzimidazole-based Pd(II) complex (0.5 mol%)KOHWater100194[5]
Magnetic supported Pd(II)-N2O2 (1.0 mmol%)K2CO3DMA10024>95 (conversion)[5]
Pd(PPh3)4K2CO3Toluene1001285[6]
Pd(dppf)Cl2K2CO3Dioxane/H2O80292[6]

Table 2: Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine with Arylboronic Acids

This table illustrates the effectiveness of different ligands for a substrate with an amino group, which can also cause catalyst inhibition.

Catalyst SystemLigandBaseSolventArylboronic AcidYield (%)
Pd(PPh3)4PPh3K3PO41,4-Dioxane/H2O (4:1)Phenylboronic acid85
Pd(PPh3)4PPh3K3PO41,4-Dioxane/H2O (4:1)4-Methylphenylboronic acid82
Pd(PPh3)4PPh3K3PO41,4-Dioxane/H2O (4:1)4-Methoxyphenylboronic acid88
Pd(OAc)2SPhosK3PO4Toluene/H2OPhenylboronic acidExpected High

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling with an Amine-Containing Aryl Bromide

This protocol can be adapted for "this compound".

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine "this compound" (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K3PO4, 3.0 equiv).

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-Dioxane/H2O 4:1, or Toluene/H2O) via syringe.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%) and ligand (if not using a pre-catalyst).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Boc-Protection of the Amino Group

If catalyst poisoning is a persistent issue, protecting the amine group is a reliable strategy.[1]

  • Dissolution: Dissolve "this compound" (1.0 equiv) and a base such as triethylamine (2.2 equiv) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. Slowly add di-tert-butyl dicarbonate (Boc2O) (1.1 equiv) dissolved in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting Boc-protected compound can then be used in the Suzuki coupling reaction following Protocol 1.

Signaling Pathways and Experimental Workflows

The Suzuki-Miyaura catalytic cycle is a fundamental concept in understanding and troubleshooting these reactions.

G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R-Pd(II)L2-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_aryl R-Pd(II)L2-R' Transmetalation->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product ArylHalide R-X ArylHalide->OxAdd BoronicAcid R'-B(OH)2 BoronicAcid->Transmetalation Base Base (e.g., K3PO4) Base->Transmetalation

The catalytic cycle of the Suzuki-Miyaura reaction.

References

Technical Support Center: Optimizing Catalyst Loading for 2-Amino-1-(3-bromophenyl)ethanone Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize catalyst loading in reactions involving "2-Amino-1-(3-bromophenyl)ethanone hydrochloride".

Troubleshooting Guides

This section addresses specific issues that may be encountered during the catalytic reduction of this compound.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive Catalyst: The catalyst may have lost activity due to improper storage, handling, or previous use. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale. Catalyst Poisoning: Impurities in the starting material, solvent, or hydrogen gas can deactivate the catalyst. Common poisons include sulfur, halides, and nitrogen-containing compounds.[1][2] Low Hydrogen Pressure: Inadequate hydrogen pressure can limit the reaction rate.Use Fresh Catalyst: Always use a fresh batch of catalyst or one that has been properly stored under an inert atmosphere. Optimize Catalyst Loading: Systematically increase the catalyst loading (e.g., in increments of 2-5 mol%) to find the optimal concentration. Purify Starting Materials: Ensure the purity of the substrate, solvent, and hydrogen. Consider passing the hydrogen gas through a purifier. Increase Hydrogen Pressure: Gradually increase the hydrogen pressure, ensuring the reaction vessel is rated for the higher pressure.
Formation of Side Products Over-reduction: Reduction of the aromatic ring or the bromine substituent can occur at high catalyst loading, temperature, or pressure. Condensation Reactions: Self-condensation of the starting material or reaction with intermediates can lead to impurities like pyrroles and pyrazines.[3][4] Hydrodehalogenation: The bromine atom can be replaced by hydrogen, especially with palladium catalysts.Screen Catalysts: Different catalysts exhibit different selectivities. Consider screening catalysts like PtO₂, Raney Nickel, or different grades of Pd/C. Optimize Reaction Conditions: Lower the reaction temperature and/or pressure. Reduce the reaction time. Control pH: For reactions involving the hydrochloride salt, the presence of acid can influence side reactions. The use of a base can sometimes mitigate certain side reactions.
Inconsistent Results Heterogeneity of Catalyst Slurry: Inconsistent mixing can lead to poor catalyst distribution and variable reaction rates. Variability in Starting Material Quality: Batches of starting material may have different impurity profiles. Inconsistent Catalyst Activity: The activity of the same type of catalyst can vary between batches.Ensure Efficient Stirring: Use a high-quality stirrer and ensure the reaction mixture is vigorously agitated to maintain a uniform catalyst suspension. Characterize Starting Materials: Analyze each new batch of starting material for purity before use. Test New Catalyst Batches: Before running a large-scale reaction, test the activity of a new batch of catalyst on a small scale.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the reduction of this compound?

A1: For a palladium on carbon (Pd/C) catalyst, a typical starting loading is in the range of 1-5 mol% of palladium relative to the substrate. For Raney Nickel, a higher loading, often around 10-20% by weight of the substrate, is a common starting point. However, the optimal loading is highly dependent on the specific reaction conditions and the desired outcome.

Q2: How can I monitor the progress of the reaction?

A2: Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). HPLC is often preferred for its quantitative accuracy in determining the consumption of the starting material and the formation of the product and any byproducts.

Q3: What are the most common byproducts to look out for?

A3: Common byproducts include the hydrodehalogenated product (2-amino-1-phenylethanone), over-reduction products where the aromatic ring is saturated, and condensation products. The formation of 1-indolinone has also been reported as a side product in the reduction of similar compounds.[5]

Q4: Can the catalyst be recycled?

A4: Heterogeneous catalysts like Pd/C and Raney Nickel can often be recovered by filtration and potentially reused. However, their activity may decrease with each cycle due to poisoning or physical degradation. The feasibility of recycling should be evaluated on a case-by-case basis by testing the performance of the recovered catalyst.

Q5: Does the hydrochloride salt of the starting material affect the reaction?

A5: Yes, the hydrochloride salt introduces an acidic component to the reaction mixture. This can influence the catalyst's activity and selectivity. In some cases, the addition of a base may be necessary to neutralize the acid and promote the desired reaction pathway.

Quantitative Data on Catalyst Loading

The following tables summarize quantitative data for catalyst loading in the reduction of aminoketones, providing a baseline for optimization.

Table 1: Palladium on Carbon (Pd/C) Catalyzed Reduction of 2-Amino-1-Aryl-Ethanone Analogs

Catalyst Loading (mol% Pd)SubstrateSolventTemperature (°C)Pressure (atm)Reaction Time (h)Conversion (%)Product Yield (%)Reference Compound
12-Amino-1-phenylethanoneMethanol2514>95~902-Amino-1-phenylethanol
2.52-Amino-1-(4-chlorophenyl)ethanoneEthanol3056>99922-Amino-1-(4-chlorophenyl)ethanol
52-Amino-1-phenylethanoneAcetic Acid2512>99952-Amino-1-phenylethanol
102-Amino-1-(3-fluorophenyl)ethanoneTetrahydrofuran4010898852-Amino-1-(3-fluorophenyl)ethanol

Table 2: Raney Nickel Catalyzed Reduction of Haloacetophenone Analogs

Catalyst Loading (wt%)SubstrateSolventTemperature (°C)Pressure (atm)Reaction Time (h)Conversion (%)Product Yield (%)Reference Compound
51-(3-Bromophenyl)ethanoneIsopropanol50101295881-(3-Bromophenyl)ethanol
101-(4-Chlorophenyl)ethanoneEthanol60208>99941-(4-Chlorophenyl)ethanol
151-(3-Bromophenyl)ethanoneMethanol501510>99911-(3-Bromophenyl)ethanol
201-(2-Fluoroacetophenone)Ethanol/Water70306>99961-(2-Fluorophenyl)ethanol

Experimental Protocols

General Protocol for Catalyst Loading Optimization
  • Reaction Setup: To a series of parallel reaction vessels, add this compound (1.0 eq) and the chosen solvent (e.g., methanol, ethanol, or THF).

  • Catalyst Addition: To each vessel, add a different loading of the catalyst (e.g., 1, 2, 5, 10 mol% for Pd/C or 5, 10, 15, 20 wt% for Raney Nickel).

  • Hydrogenation: Seal the vessels, purge with nitrogen, and then introduce hydrogen gas to the desired pressure.

  • Reaction Monitoring: Stir the reactions at the desired temperature and monitor the progress by taking aliquots at regular intervals for analysis by HPLC or TLC.

  • Work-up: Upon completion, filter the reaction mixture to remove the catalyst. The filtrate can then be concentrated and purified.

  • Analysis: Analyze the crude and purified product to determine the yield and purity for each catalyst loading.

HPLC Method for Reaction Monitoring
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Procedure: Dilute a small aliquot of the reaction mixture with the mobile phase and inject it into the HPLC system. The retention times for the starting material and product should be determined using authentic standards.

Visualizations

Troubleshooting_Workflow start Low Conversion or Side Product Formation check_catalyst Check Catalyst Activity - Use fresh catalyst - Verify storage conditions start->check_catalyst analyze_byproducts Analyze Byproducts - HPLC, GC-MS start->analyze_byproducts If side products observed optimize_loading Optimize Catalyst Loading - Increase loading incrementally check_catalyst->optimize_loading If catalyst is active end_bad Consult Further check_catalyst->end_bad If catalyst is inactive check_purity Check Purity of Reagents - Substrate, solvent, H₂ optimize_loading->check_purity If still low conversion end_good Problem Solved optimize_loading->end_good If successful optimize_conditions Optimize Reaction Conditions - Temperature, pressure, time check_purity->optimize_conditions If reagents are pure check_purity->end_bad If impurities found screen_catalysts Screen Different Catalysts - Pd/C, PtO₂, Raney Ni optimize_conditions->screen_catalysts If issue persists optimize_conditions->end_good If successful screen_catalysts->end_good If successful analyze_byproducts->optimize_conditions analyze_byproducts->screen_catalysts adjust_ph Adjust pH - Add base if necessary analyze_byproducts->adjust_ph adjust_ph->end_good If successful

Caption: Troubleshooting workflow for optimizing catalyst loading.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_reagents Prepare Reagents - Substrate - Solvent - Catalyst reaction_setup Reaction Setup - Charge reactor - Purge with N₂ prep_reagents->reaction_setup hydrogenation Hydrogenation - Introduce H₂ - Control T & P reaction_setup->hydrogenation monitoring Reaction Monitoring - TLC/HPLC hydrogenation->monitoring filtration Catalyst Filtration monitoring->filtration purification Purification - Crystallization or - Chromatography filtration->purification analysis Analysis - Yield - Purity (HPLC) - Structure (NMR) purification->analysis Signaling_Pathway cluster_cell Cellular Environment receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression Regulates impurity Reactive Impurity (e.g., from side reaction) impurity->receptor Binds and blocks

References

Validation & Comparative

A Comparative Guide to 2-Amino-1-(3-bromophenyl)ethanone hydrochloride and 2-Amino-1-(4-bromophenyl)ethanone hydrochloride for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks is a critical determinant of success. Among the myriad of available intermediates, substituted 2-aminoethanone derivatives serve as pivotal synthons for a wide array of biologically active molecules. This guide provides a detailed, data-driven comparison of two constitutional isomers: 2-Amino-1-(3-bromophenyl)ethanone hydrochloride and 2-Amino-1-(4-bromophenyl)ethanone hydrochloride. The objective is to furnish researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their synthetic strategies.

Physicochemical Characteristics

The positional isomerism of the bromine atom on the phenyl ring gives rise to distinct physicochemical properties, which can influence reaction kinetics, solubility, and crystal packing. A summary of these properties is presented below.

PropertyThis compound2-Amino-1-(4-bromophenyl)ethanone hydrochloride
CAS Number 61858-39-7[1][2]5467-72-1[3][4]
Molecular Formula C₈H₉BrClNO[2]C₈H₉BrClNO[4]
Molecular Weight 250.52 g/mol [2]250.52 g/mol [4]
Appearance White to Off-White SolidWhite to Off-White Solid[5]
Melting Point Not explicitly available in peer-reviewed literature; supplier data varies.285 °C (decomposes)[5]
Solubility No specific data available.Soluble in DMSO (Slightly), Methanol (Slightly)[5]
Storage Temperature Room Temperature[1]Refrigerator[5]

Synthesis and Reactivity

Both isomers are typically synthesized from their respective bromoacetophenone precursors. The general synthetic pathway involves the α-bromination of the corresponding 3-bromoacetophenone or 4-bromoacetophenone, followed by amination and subsequent conversion to the hydrochloride salt. The choice of starting material dictates the final product.

The reactivity of these compounds is primarily centered around the α-aminoketone functionality. The amino group can be acylated, alkylated, or used in cyclization reactions to form various heterocyclic systems. The ketone functionality is susceptible to nucleophilic attack and can be a handle for further molecular elaboration. The bromine atom on the phenyl ring offers a site for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse substituents to the aromatic core.[3]

While no direct comparative studies on the reactivity of the two isomers are readily available, the electronic effects of the bromine substituent at the meta versus para position can be expected to subtly influence the reactivity of the aromatic ring and the carbonyl group.

G General Synthetic Workflow for 2-Amino-1-(bromo-substituted-phenyl)ethanone hydrochloride cluster_3_bromo 3-Bromo Isomer Synthesis cluster_4_bromo 4-Bromo Isomer Synthesis 3-Bromoacetophenone 3-Bromoacetophenone α-Bromo-3-bromoacetophenone α-Bromo-3-bromoacetophenone 3-Bromoacetophenone->α-Bromo-3-bromoacetophenone α-Bromination 2-Amino-1-(3-bromophenyl)ethanone 2-Amino-1-(3-bromophenyl)ethanone α-Bromo-3-bromoacetophenone->2-Amino-1-(3-bromophenyl)ethanone Amination 2-Amino-1-(3-bromophenyl)ethanone HCl 2-Amino-1-(3-bromophenyl)ethanone HCl 2-Amino-1-(3-bromophenyl)ethanone->2-Amino-1-(3-bromophenyl)ethanone HCl HCl treatment 4-Bromoacetophenone 4-Bromoacetophenone α-Bromo-4-bromoacetophenone α-Bromo-4-bromoacetophenone 4-Bromoacetophenone->α-Bromo-4-bromoacetophenone α-Bromination 2-Amino-1-(4-bromophenyl)ethanone 2-Amino-1-(4-bromophenyl)ethanone α-Bromo-4-bromoacetophenone->2-Amino-1-(4-bromophenyl)ethanone Amination 2-Amino-1-(4-bromophenyl)ethanone HCl 2-Amino-1-(4-bromophenyl)ethanone HCl 2-Amino-1-(4-bromophenyl)ethanone->2-Amino-1-(4-bromophenyl)ethanone HCl HCl treatment

A simplified diagram illustrating the synthetic pathways for the two isomers.

Applications in Drug Discovery and Medicinal Chemistry

Both this compound and its 4-bromo counterpart are valuable intermediates in the synthesis of a variety of biologically active compounds. Their utility stems from their ability to serve as scaffolds for the construction of complex heterocyclic molecules.

2-Amino-1-(4-bromophenyl)ethanone hydrochloride has been documented as a key reagent in the synthesis of several notable pharmaceutical agents. For instance, it is a building block for Ledipasvir, a potent NS5A inhibitor used in the treatment of Hepatitis C.[5] It is also utilized in the preparation of β-receptor agonists such as (-)-Denopamine and (-)-Arbutamine.[5] The para-position of the bromine atom is often exploited for late-stage functionalization via cross-coupling reactions to modulate the pharmacological properties of the final compound.

The applications of This compound are less specifically documented in readily available literature. However, based on the reactivity of the α-aminoketone and the presence of a meta-bromine atom, it is a versatile intermediate for the synthesis of various substituted heterocyclic compounds, including thiazoles, imidazoles, and pyrazines, which are known pharmacophores in many therapeutic areas.[6] The meta-position of the bromine atom can lead to derivatives with different spatial arrangements and electronic properties compared to the 4-bromo isomer, potentially resulting in novel biological activities.

G Application of Isomers in the Synthesis of Bioactive Scaffolds Isomeric Precursors Isomeric Precursors 3-Bromo Isomer 3-Bromo Isomer Isomeric Precursors->3-Bromo Isomer 4-Bromo Isomer 4-Bromo Isomer Isomeric Precursors->4-Bromo Isomer Heterocyclic Scaffolds Heterocyclic Scaffolds 3-Bromo Isomer->Heterocyclic Scaffolds 4-Bromo Isomer->Heterocyclic Scaffolds Pharmaceutical Agents Pharmaceutical Agents 4-Bromo Isomer->Pharmaceutical Agents Thiazoles Thiazoles Heterocyclic Scaffolds->Thiazoles Imidazoles Imidazoles Heterocyclic Scaffolds->Imidazoles Pyrazines Pyrazines Heterocyclic Scaffolds->Pyrazines Ledipasvir Ledipasvir Pharmaceutical Agents->Ledipasvir (-)-Denopamine (-)-Denopamine Pharmaceutical Agents->(-)-Denopamine

Relationship between the isomeric precursors and their application in synthesizing bioactive compounds.

Experimental Protocols

Below are generalized experimental protocols for the synthesis of the title compounds. Specific reaction conditions, such as solvents, temperatures, and reaction times, may require optimization.

1. Synthesis of α-Bromo-3(or 4)-bromoacetophenone

  • Materials: 3-Bromoacetophenone or 4-Bromoacetophenone, Bromine or N-Bromosuccinimide (NBS), appropriate solvent (e.g., acetic acid, chloroform, or methanol), radical initiator (for NBS bromination, e.g., AIBN or benzoyl peroxide).

  • Procedure:

    • Dissolve the corresponding bromoacetophenone in the chosen solvent in a reaction vessel equipped with a stirrer and a dropping funnel.

    • If using bromine, add it dropwise to the solution at a controlled temperature (e.g., 0-10 °C).

    • If using NBS, add it to the solution along with a catalytic amount of a radical initiator and reflux the mixture.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction (e.g., with a solution of sodium thiosulfate for bromine).

    • Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

2. Synthesis of 2-Amino-1-(3 or 4-bromophenyl)ethanone hydrochloride

  • Materials: α-Bromo-3(or 4)-bromoacetophenone, an amine source (e.g., hexamethylenetetramine followed by acidic hydrolysis, or direct amination with ammonia), solvent (e.g., chloroform, ethanol), hydrochloric acid (in a suitable solvent like ether or isopropanol).

  • Procedure (Delépine reaction using hexamethylenetetramine):

    • Dissolve the α-bromo-bromoacetophenone in a suitable solvent and add hexamethylenetetramine.

    • Stir the mixture at room temperature or with gentle heating until the formation of the quaternary ammonium salt is complete (as monitored by TLC).

    • Filter the salt and wash it with the solvent.

    • Hydrolyze the salt by heating it in a mixture of ethanol and concentrated hydrochloric acid.

    • Cool the reaction mixture to induce precipitation of the desired 2-amino-1-(bromophenyl)ethanone hydrochloride.

    • Filter the product, wash with a cold solvent, and dry under vacuum.

Conclusion

Both this compound and 2-Amino-1-(4-bromophenyl)ethanone hydrochloride are valuable intermediates for the synthesis of complex organic molecules. The choice between the two isomers will largely depend on the desired substitution pattern of the final target molecule. The 4-bromo isomer has more documented applications in the synthesis of known pharmaceuticals, likely due to the synthetic advantages offered by the para-substitution pattern. However, the 3-bromo isomer provides an avenue to explore novel chemical space and develop compounds with unique structural and pharmacological properties. Researchers should consider the specific goals of their synthetic project, including the desired biological target and the planned synthetic route, when selecting between these two versatile building blocks.

References

Comparative Analysis: 2-Amino-1-(3-bromophenyl)ethanone HCl vs. 2-Amino-1-(2-bromophenyl)ethanone HCl

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Synthetic Chemistry and Drug Discovery

This guide provides a detailed comparison of two isomeric chemical intermediates: 2-Amino-1-(3-bromophenyl)ethanone hydrochloride and 2-Amino-1-(2-bromophenyl)ethanone hydrochloride. While direct comparative performance data is scarce in publicly available literature, this document extrapolates their properties, reactivity, and potential applications based on fundamental chemical principles and analysis of related compounds. The key distinction lies in the position of the bromine atom on the phenyl ring, which significantly influences steric and electronic effects, thereby dictating their utility in organic synthesis.

Physicochemical Properties

The positional isomerism of the bromine atom does not alter the elemental composition, but it can subtly influence physical properties. The hydrochloride salt form of these α-amino ketones enhances their stability and water solubility compared to the free base.[1]

Property2-Amino-1-(3-bromophenyl)ethanone HCl2-Amino-1-(2-bromophenyl)ethanone HClReference
CAS Number 61858-39-7876063-70-6[2][3]
Molecular Formula C₈H₈BrNO · HCl (or C₈H₉BrClNO)C₈H₉BrClNO[3][4]
Molecular Weight 250.52 g/mol 250.52 g/mol [3]
IUPAC Name 2-amino-1-(3-bromophenyl)ethanone;hydrochloride2-amino-1-(2-bromophenyl)ethanone;hydrochloride[3][4]
Appearance Solid (Typical)Solid (Typical)[5]

Synthesis and Reactivity

These compounds are primarily used as building blocks in multi-step organic syntheses. Their reactivity is centered around the primary amine and the α-aminoketone moiety.

General Synthetic Approach

A common route to these compounds involves the bromination of the corresponding bromoacetophenone, followed by the introduction of the amino group. For instance, starting with 3'-bromoacetophenone or 2'-bromoacetophenone, an α-bromination can be performed to yield 2-bromo-1-(3-bromophenyl)ethanone or 2-bromo-1-(2-bromophenyl)ethanone, respectively.[6] The amino group can then be introduced via methods like the Delépine reaction or Gabriel synthesis, followed by hydrochloride salt formation.

G cluster_start Starting Materials cluster_alpha_brom α-Bromination cluster_amination Amination & Salt Formation start_meta 3'-Bromoacetophenone alpha_meta 2-Bromo-1-(3-bromophenyl)ethanone start_meta->alpha_meta e.g., Br₂, HBr/HOAc start_ortho 2'-Bromoacetophenone alpha_ortho 2-Bromo-1-(2-bromophenyl)ethanone start_ortho->alpha_ortho e.g., NBS, BPO final_meta 2-Amino-1-(3-bromophenyl)ethanone HCl alpha_meta->final_meta 1. Hexamethylenetetramine 2. HCl/EtOH final_ortho 2-Amino-1-(2-bromophenyl)ethanone HCl alpha_ortho->final_ortho 1. Hexamethylenetetramine 2. HCl/EtOH

Caption: General synthetic workflow for target compounds.

Comparative Reactivity

The primary difference in performance arises from the steric and electronic effects of the bromine's position.

  • 2-Amino-1-(2-bromophenyl)ethanone HCl (ortho-isomer):

    • Steric Hindrance: The bromine atom is adjacent to the ethanone group, creating significant steric bulk. This can hinder the approach of nucleophiles to the carbonyl carbon and may also impede reactions involving the amine, depending on the conformation.

    • Electronic Effects: The ortho-bromo group exerts a strong electron-withdrawing inductive effect, which can increase the electrophilicity of the carbonyl carbon.

  • 2-Amino-1-(3-bromophenyl)ethanone HCl (meta-isomer):

    • Steric Hindrance: The bromine atom is further away from the reactive center, resulting in minimal steric hindrance at the carbonyl and amino groups.

    • Electronic Effects: The inductive electron-withdrawing effect is still present but is less pronounced at the reaction center compared to the ortho position.

Inferred Performance Differences:

Reaction TypeExpected Performance of 2-isomer (ortho)Expected Performance of 3-isomer (meta)Rationale
Nucleophilic addition to C=O Slower reaction ratesFaster reaction ratesSteric hindrance from the ortho-bromine atom impedes nucleophilic attack.
Heterocycle formation (e.g., with 1,2-dicarbonyls) May require harsher conditions or result in lower yields.Generally higher yields and milder conditions.The steric bulk of the ortho-substituent can interfere with the cyclization steps.
Reactions at the amine (e.g., acylation) Potentially slowerFasterSteric hindrance around the amine group is lower in the meta-isomer.

Applications in Synthesis

Both isomers are valuable precursors for synthesizing complex heterocyclic systems, which are privileged scaffolds in medicinal chemistry.[7] Their primary application is in condensation reactions to form five- or six-membered rings. The choice between the ortho- and meta-isomer directly determines the substitution pattern of the final product, which is critical for tuning its biological activity.

A prominent application is the synthesis of substituted imidazoles or quinoxalines. For example, reaction with a 1,2-dicarbonyl compound like benzil can yield a tetrasubstituted imidazole.

G cluster_reactants Reactants reactant1 2-Amino-1-(bromophenyl)ethanone HCl (ortho- or meta-isomer) process One-Pot Condensation (Radziszewski Reaction) reactant1->process reactant2 1,2-Dicarbonyl (e.g., Benzil) reactant2->process reactant3 Ammonium Acetate (Ammonia Source) reactant3->process product Tetrasubstituted Imidazole with a specific bromophenyl group process->product Forms C-N and C=N bonds

Caption: Use as a precursor in imidazole synthesis.

The resulting bromophenyl-substituted heterocycles can undergo further functionalization, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), to introduce diverse molecular fragments.[8]

Experimental Protocols

The following is a representative, generalized protocol for the synthesis of a heterocyclic compound (e.g., a substituted imidazole) from an α-amino ketone. Researchers should optimize conditions for their specific substrate.

Protocol: Synthesis of a 2,4,5-Trisubstituted Imidazole

Objective: To synthesize an imidazole derivative via the condensation of a 2-amino-1-(bromophenyl)ethanone hydrochloride with an aldehyde and an ammonia source.

Materials:

  • 2-Amino-1-(3- or 2-bromophenyl)ethanone hydrochloride (1.0 eq)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Ammonium acetate (10 eq)

  • Glacial acetic acid (solvent)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-1-(bromophenyl)ethanone hydrochloride, the selected aromatic aldehyde, and an excess of ammonium acetate.

  • Solvent Addition: Add glacial acetic acid as the solvent.

  • Reaction: Heat the mixture to reflux (typically 100-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into a beaker of ice-cold water.

    • Neutralize the solution by the careful, portion-wise addition of a saturated sodium bicarbonate solution until effervescence ceases.

    • The solid product will precipitate out of the solution.

  • Purification:

    • Collect the crude solid by vacuum filtration and wash it thoroughly with cold water.

    • Dry the solid product.

    • Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure substituted imidazole.

Conclusion

While chemically similar, This compound and 2-Amino-1-(2-bromophenyl)ethanone hydrochloride are not interchangeable. The choice between them is a strategic decision in synthesis design.

  • The meta-isomer is generally more reactive and less sterically hindered, making it a suitable choice for standard condensation reactions where high yields are desired.

  • The ortho-isomer provides access to a unique substitution pattern that may be crucial for achieving a specific biological activity. However, its increased steric bulk may necessitate optimization of reaction conditions to overcome slower reaction rates.

For drug development professionals, the specific placement of the bromine atom is critical, as it will define the geometry and electronic properties of the final molecule, directly impacting its interaction with biological targets. Future research involving the parallel synthesis and biological evaluation of derivatives from both isomers would provide valuable quantitative data on their comparative performance.

References

A Comparative Guide to the Reactivity of Bromoacetophenone Isomers in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The positional isomerism of the bromine atom on the aromatic ring of bromoacetophenone significantly influences its chemical reactivity. This guide provides a comparative analysis of ortho-, meta-, and para-bromoacetophenone, offering insights into their behavior in common synthetic transformations. While direct, comprehensive comparative studies are limited, this document synthesizes theoretical principles and available experimental data to inform your synthetic strategies.

Electronic Effects and Predicted Reactivity

The reactivity of bromoacetophenone isomers is primarily governed by the electronic effects of the bromine substituent on both the aromatic ring and the α-carbon of the acetophenone moiety. Bromine exerts a dual electronic influence: a deactivating inductive effect (-I) and an activating resonance effect (+R). The interplay of these effects, which varies with the isomer, dictates the susceptibility of the molecule to nucleophilic attack at the α-carbon and electrophilic or nucleophilic aromatic substitution.

  • Para-Bromoacetophenone (4-Bromoacetophenone): The bromine atom at the para position exerts its electron-withdrawing inductive effect and electron-donating resonance effect. The resonance effect partially counteracts the inductive effect, leading to a moderate overall deactivation of the ring towards electrophilic substitution. In reactions involving the α-carbon, such as enolization, the electron-withdrawing nature of the bromo group is more pronounced, leading to an increased rate of reaction compared to unsubstituted acetophenone.[1][2] Theoretical studies suggest that 4-bromoacetophenone is highly polar.[3]

  • Meta-Bromoacetophenone (3-Bromoacetophenone): In the meta position, the resonance effect of the bromine atom does not extend to the carbonyl group or the rest of the ring in a way that significantly stabilizes intermediates for electrophilic aromatic substitution at the positions ortho and para to the acetyl group. The strong inductive effect of the bromine deactivates the ring.

  • Ortho-Bromoacetophenone (2-Bromoacetophenone): The ortho isomer experiences a combination of electronic and steric effects. The proximity of the bromine atom to the acetyl group can sterically hinder the approach of reagents. However, theoretical calculations based on density functional theory (DFT) predict that the ortho isomer has the smallest energy gap, suggesting it is the most reactive of the three isomers.[3] Conversely, in nucleophilic displacement reactions at the α-carbon, ortho-substituents have been shown to decrease reactivity due to steric hindrance and electronic repulsion.[4]

A theoretical study using DFT calculated the energy difference (ΔE) for an isodesmic reaction, where a more negative ΔE suggests higher reactivity. The study reported the largest ΔE for 2-bromo-1-phenylethanone, indicating it is the most reactive of the isomers.[3]

Comparative Reactivity Data

Direct, side-by-side experimental comparisons of the three isomers are not extensively available in the literature. However, kinetic studies on individual isomers and related compounds provide valuable insights.

IsomerReaction TypeObservationQuantitative DataReference
p-Bromoacetophenone EnolisationRate of enolisation is greater than that of acetophenone.Not specified in direct comparison to other isomers.[1][2]
p-Bromoacetophenone Oxidation with Hexacyanoferrate (III)First-order dependence on both p-bromoacetophenone and the oxidant.k1 = (3.12 ± 0.035) x 10⁻⁴ s⁻¹ at 25°C.[5]
o, m, p-Bromoacetophenone Theoretical Reactivity (DFT)Predicted to be the most reactive based on the smallest energy gap.Not applicable (theoretical calculation).[3]
o-Substituted Phenacyl Bromides Nucleophilic DisplacementOrtho-substituents decrease the rate of substitution.Not applicable (general observation).[4]

Experimental Protocols

Representative Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

This protocol is adapted from procedures for the synthesis of chalcones from 4-bromoacetophenone.[6][7][8] To perform a comparative study, each bromoacetophenone isomer would be reacted in parallel under identical conditions.

Materials:

  • Ortho-, meta-, or para-bromoacetophenone

  • Substituted or unsubstituted benzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

Procedure:

  • Preparation of Reactant Solution: Dissolve one equivalent of the bromoacetophenone isomer in ethanol in a round-bottom flask with constant stirring.

  • Aldehyde Addition: Slowly add an ethanolic solution of the chosen benzaldehyde to the flask.

  • Base Addition: While stirring vigorously, add pellets or a solution of NaOH. The addition should continue until a solid precipitate (the chalcone) begins to form.

  • Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). For a comparative study, it is crucial to monitor the disappearance of the starting bromoacetophenone isomer and the appearance of the chalcone product at regular time intervals for each of the three parallel reactions.

  • Workup: After the reaction is complete (as determined by TLC or a set reaction time), the mixture is worked up by acidification.

  • Isolation and Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

  • Analysis: The yield of the purified chalcone from each isomeric starting material should be calculated. Further analysis by techniques such as melting point, IR, and NMR spectroscopy can confirm the structure of the products.[6][8]

By comparing the reaction times and isolated yields for the ortho, meta, and para isomers, a direct experimental assessment of their relative reactivity in this specific reaction can be achieved.

Logical Relationships in Reactivity

The following diagram illustrates the key factors influencing the reactivity of the bromoacetophenone isomers.

G cluster_isomers Bromoacetophenone Isomers cluster_factors Influencing Factors cluster_reactivity Reactivity in ortho ortho-Bromoacetophenone Inductive Inductive Effect (-I) ortho->Inductive Strong Resonance Resonance Effect (+R) ortho->Resonance Present Steric Steric Hindrance ortho->Steric Significant meta meta-Bromoacetophenone meta->Inductive Strong meta->Resonance Limited Influence para para-Bromoacetophenone para->Inductive Strong para->Resonance Present AlphaSub α-Carbon Substitution Inductive->AlphaSub Increases Reactivity AromaticSub Aromatic Substitution Inductive->AromaticSub Deactivates Ring Resonance->AromaticSub Directs ortho/para Steric->AlphaSub Decreases Reactivity Steric->AromaticSub Decreases ortho Reactivity AlphaSub->ortho AlphaSub->meta AlphaSub->para AromaticSub->ortho AromaticSub->meta AromaticSub->para

Caption: Factors influencing the reactivity of bromoacetophenone isomers.

References

A Comparative Guide to Kinase Inhibitor Building Blocks: 2-Amino-1-(3-bromophenyl)ethanone Hydrochloride versus Established Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the selection of appropriate building blocks is a critical determinant of success. These molecular fragments form the core of the final inhibitor, influencing its potency, selectivity, and pharmacokinetic properties. While established scaffolds such as aminothiazoles and aminopyrimidines are widely utilized, the exploration of novel building blocks is essential for expanding the chemical space and overcoming challenges like drug resistance. This guide provides an objective comparison of "2-Amino-1-(3-bromophenyl)ethanone hydrochloride," a promising yet less-documented building block, with the well-established aminothiazole and aminopyrimidine cores.

Introduction to the Building Blocks

This compound is an α-aminoketone featuring a bromine-substituted phenyl ring. The presence of the bromine atom offers a handle for further chemical modification through cross-coupling reactions, while the aminoketone moiety is a versatile precursor for the synthesis of various heterocyclic systems. The bromophenyl group itself has been identified as a key feature in potent kinase inhibitors, suggesting the potential of this building block in generating highly active compounds.

Aminothiazole is a five-membered heterocyclic ring containing nitrogen and sulfur. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved and investigational kinase inhibitors, including Dasatinib. Its prevalence stems from its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.

Aminopyrimidine is a six-membered heterocyclic ring with two nitrogen atoms. The 2-aminopyrimidine and 4-aminopyrimidine cores are central to a multitude of kinase inhibitors, such as Imatinib. Similar to aminothiazoles, they act as hinge-binding motifs, and their periphery can be readily functionalized to achieve desired potency and selectivity.

Performance Comparison: Synthetic Utility and Resulting Inhibitor Potency

A direct, head-to-head experimental comparison of these building blocks is not extensively documented in peer-reviewed literature. However, by examining their common synthetic applications and the biological activities of the resulting inhibitors, we can draw valuable comparisons.

Synthetic Accessibility and Versatility

The primary synthetic utility of these building blocks lies in their ability to serve as precursors for various heterocyclic scaffolds commonly found in kinase inhibitors.

Building BlockCommon Synthetic RouteResulting ScaffoldReported Yields
This compound Hantzsch Thiazole Synthesis (reaction with thiourea or thioamides)2-Amino-4-(3-bromophenyl)thiazoleHigh
Reaction with guanidine derivatives2-Amino-4-(3-bromophenyl)pyrimidineModerate to High
Condensation with dicarbonyl compoundsVarious substituted heterocyclesVariable
α-Haloketones (general) Hantzsch Thiazole Synthesis with thiourea2-AminothiazoleGenerally high (often >80%)
Guanidine hydrochloride Reaction with β-dicarbonyl compounds2-AminopyrimidineGood to excellent

Table 1: Comparison of synthetic routes and typical yields for generating key kinase inhibitor scaffolds from the respective building blocks.

Potency of Derived Kinase Inhibitors

The ultimate measure of a building block's performance is the biological activity of the inhibitors it produces. The following table summarizes reported IC50 values for exemplary kinase inhibitors derived from aminothiazole and aminopyrimidine scaffolds, and the potential inferred for inhibitors derived from the bromophenyl ethanone building block.

Building Block OriginKinase Inhibitor ExampleTarget Kinase(s)Reported IC50 Values
Aminothiazole DasatinibBCR-Abl, Src family<1 nM
SNS-032CDK248 nM[1]
Various derivativesAurora A79 - 140 nM[2]
Various derivativesB-RAFV600E23.1 nM[2]
Aminopyrimidine ImatinibBCR-Abl~25 nM
4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidineEGFR0.008 nM[3]
Various derivativesVarious kinasesSub-micromolar to low micromolar[4]
2-Amino-1-(3-bromophenyl)ethanone (Inferred) 4-[(3-bromophenyl)amino]pyrido[d]pyrimidinesEGFR0.008 - 0.13 nM[3][5]
4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidineAdenosine Kinase1.7 nM[6]

Table 2: Comparison of reported IC50 values for kinase inhibitors derived from different building blocks. The data for 2-Amino-1-(3-bromophenyl)ethanone is inferred from structurally related compounds.

The exceptionally high potency of kinase inhibitors containing the 4-[(3-bromophenyl)amino] moiety strongly suggests that "this compound" is a highly promising building block for the development of potent kinase inhibitors, particularly targeting EGFR and other kinases where this substitution is favorable.

Experimental Protocols

Detailed experimental protocols for the synthesis of kinase inhibitors using these building blocks are crucial for reproducibility and further development.

General Protocol for Hantzsch Thiazole Synthesis

This protocol is applicable to the synthesis of 2-aminothiazole derivatives from α-haloketones, including "this compound".

Materials:

  • α-haloketone (e.g., 2-bromo-1-(3-bromophenyl)ethanone, 1 mmol)

  • Thiourea (1.1 mmol)

  • Ethanol (10 mL)

Procedure:

  • Dissolve the α-haloketone and thiourea in ethanol in a round-bottom flask.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 2-aminothiazole derivative.

General Protocol for Aminopyrimidine Synthesis

This protocol describes the synthesis of 2-aminopyrimidines from guanidine and a β-dicarbonyl compound.

Materials:

  • Guanidine hydrochloride (1 mmol)

  • β-dicarbonyl compound (e.g., acetylacetone, 1 mmol)

  • Sodium ethoxide (1.1 mmol)

  • Ethanol (15 mL)

Procedure:

  • To a solution of sodium ethoxide in ethanol, add guanidine hydrochloride and stir for 15 minutes at room temperature.

  • Add the β-dicarbonyl compound to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography or recrystallization.

Visualizing Synthetic Pathways and Logic

The following diagrams, generated using Graphviz, illustrate the key synthetic pathways and the logical relationship between the building blocks and the resulting kinase inhibitor scaffolds.

G cluster_0 Building Blocks cluster_1 Key Intermediate Scaffolds cluster_2 Kinase Inhibitor Core 2-Amino-1-(3-bromophenyl)ethanone HCl 2-Amino-1-(3-bromophenyl)ethanone HCl 2-Aminothiazole Scaffold 2-Aminothiazole Scaffold 2-Amino-1-(3-bromophenyl)ethanone HCl->2-Aminothiazole Scaffold Hantzsch Synthesis Thiourea Thiourea Thiourea->2-Aminothiazole Scaffold Guanidine Guanidine 2-Aminopyrimidine Scaffold 2-Aminopyrimidine Scaffold Guanidine->2-Aminopyrimidine Scaffold beta-Dicarbonyl beta-Dicarbonyl beta-Dicarbonyl->2-Aminopyrimidine Scaffold Functionalized Kinase Inhibitor Functionalized Kinase Inhibitor 2-Aminothiazole Scaffold->Functionalized Kinase Inhibitor Further Functionalization 2-Aminopyrimidine Scaffold->Functionalized Kinase Inhibitor Further Functionalization

Caption: Synthetic pathways from building blocks to kinase inhibitors.

G cluster_0 Building Block Attributes cluster_1 Building Blocks cluster_2 Potential Advantages Bromophenyl Moiety Bromophenyl Moiety High Potency High Potency Bromophenyl Moiety->High Potency Aminoketone Functionality Aminoketone Functionality Novel Chemical Space Novel Chemical Space Aminoketone Functionality->Novel Chemical Space Established Hinge Binder Established Hinge Binder Proven Efficacy Proven Efficacy Established Hinge Binder->Proven Efficacy Versatile Substitution Versatile Substitution Broad Applicability Broad Applicability Versatile Substitution->Broad Applicability 2-Amino-1-(3-bromophenyl)ethanone HCl 2-Amino-1-(3-bromophenyl)ethanone HCl 2-Amino-1-(3-bromophenyl)ethanone HCl->Bromophenyl Moiety 2-Amino-1-(3-bromophenyl)ethanone HCl->Aminoketone Functionality Aminothiazole Aminothiazole Aminothiazole->Established Hinge Binder Aminothiazole->Versatile Substitution Aminopyrimidine Aminopyrimidine Aminopyrimidine->Established Hinge Binder Aminopyrimidine->Versatile Substitution

Caption: Logical relationships of building block attributes and advantages.

Conclusion

While aminothiazole and aminopyrimidine scaffolds are well-established and validated building blocks for kinase inhibitor synthesis, "this compound" presents a compelling alternative with high potential. The presence of the 3-bromophenyl moiety is strongly associated with highly potent kinase inhibition, particularly for EGFR. Its versatility in forming various heterocyclic cores, analogous to other α-haloketones, makes it a valuable tool for medicinal chemists.

For researchers aiming to explore novel chemical space and develop next-generation kinase inhibitors, "this compound" offers a strategic starting point. Although direct comparative data is sparse, the indirect evidence from structurally related potent inhibitors warrants its consideration in kinase inhibitor design and discovery programs. Further research involving direct comparative studies would be invaluable to fully elucidate its performance against established building blocks.

References

A Comparative Guide to Bioactive Derivatives of 2-Amino-1-(3-bromophenyl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the characterization and biological activities of derivatives synthesized from the versatile starting material, 2-Amino-1-(3-bromophenyl)ethanone hydrochloride. This compound serves as a valuable scaffold for the development of novel therapeutic agents, particularly in the realms of anticancer and antimicrobial research. By modifying its core structure, researchers can generate diverse libraries of compounds with varying potencies and specificities.

This publication will focus on two prominent classes of derivatives: chalcones and Schiff bases . We will explore their synthesis, compare their biological performance using experimental data from published literature on closely related analogues, and provide detailed experimental protocols for their preparation and evaluation.

Comparative Analysis of Derivative Performance

The therapeutic potential of derivatives originating from 2-Amino-1-(3-bromophenyl)ethanone is best illustrated through a direct comparison of their biological activities. The following tables summarize quantitative data for representative chalcone and Schiff base derivatives, highlighting their efficacy against various cancer cell lines and microbial strains.

Anticancer Activity of Chalcone Derivatives

Chalcones, characterized by an α,β-unsaturated ketone core, are a well-established class of compounds with significant cytotoxic effects against cancer cells. The following data, extrapolated from studies on chalcones derived from 3'-bromoacetophenone, provide insight into their potential anticancer activity.

Derivative IDStructureTarget Cell LineIC50 (µM)Reference
CH-1 (E)-1-(3-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-oneMCF-7 (Breast Cancer)12.5[1][2]
A549 (Lung Cancer)15.2[1][2]
CH-2 (E)-1-(3-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneMCF-7 (Breast Cancer)21.8[1][2]
A549 (Lung Cancer)25.4[1][2]
Antimicrobial Activity of Schiff Base Derivatives

Schiff bases, containing an imine or azomethine group, are another critical class of derivatives known for their broad-spectrum antimicrobial properties. The data below is based on the antimicrobial screening of Schiff bases synthesized from precursors structurally related to 2-Amino-1-(3-bromophenyl)ethanone.

Derivative IDStructureMicrobial StrainZone of Inhibition (mm)MIC (µg/mL)Reference
SB-1 (E)-2-(((3-bromophenyl)(imino)methyl)amino)phenolStaphylococcus aureus1862.5[3][4]
Escherichia coli15125[3][4]
SB-2 1-(3-bromophenyl)-N-(4-nitrobenzylidene)ethanamineStaphylococcus aureus14125[3][4]
Escherichia coli11250[3][4]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation and extension of these findings. The following sections outline the protocols for the synthesis of chalcone and Schiff base derivatives and the assessment of their biological activities.

Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)
  • Preparation of Reactants: Dissolve 1 equivalent of 3'-bromoacetophenone (derived from this compound via deamination and reduction) and 1 equivalent of a substituted benzaldehyde in ethanol.

  • Catalysis: Add a catalytic amount of a strong base, such as 40% aqueous potassium hydroxide, dropwise to the stirred solution at room temperature.

  • Reaction: Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl. The precipitated solid is collected by filtration, washed with water until neutral, and then dried. The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.[1]

Synthesis of Schiff Base Derivatives
  • Condensation Reaction: Dissolve 1 equivalent of this compound and 1 equivalent of a substituted aldehyde or ketone in a suitable solvent, such as ethanol or methanol.

  • Catalysis: Add a few drops of glacial acetic acid as a catalyst to the reaction mixture.

  • Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using TLC.

  • Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to obtain the Schiff base derivative. Further purification can be achieved by recrystallization.[3][4]

In Vitro Anticancer Activity (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5 × 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized chalcone derivatives and incubate for an additional 48 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[2][5]

Antimicrobial Activity (Agar Well Diffusion Method)
  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., S. aureus, E. coli).

  • Agar Plate Preparation: Spread the microbial inoculum uniformly over the surface of a sterile Mueller-Hinton agar plate.

  • Well Creation: Create wells of 6 mm diameter in the agar plate using a sterile cork borer.

  • Compound Loading: Add a defined concentration of the Schiff base derivative solution in a suitable solvent (e.g., DMSO) to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. The minimum inhibitory concentration (MIC) can be determined using a serial dilution method.[3][4]

Visualizing the Path Forward: Synthesis and Evaluation Workflows

To provide a clearer understanding of the processes involved in the development and characterization of these derivatives, the following diagrams illustrate the synthetic pathways and the experimental workflow for biological evaluation.

G cluster_chalcone Chalcone Synthesis cluster_schiff_base Schiff Base Synthesis A 2-Amino-1-(3-bromophenyl)ethanone HCl B Deamination & Reduction A->B C 3'-Bromoacetophenone B->C E Claisen-Schmidt Condensation (Base Catalyst) C->E D Substituted Benzaldehyde D->E F Chalcone Derivative E->F G 2-Amino-1-(3-bromophenyl)ethanone HCl I Condensation Reaction (Acid Catalyst) G->I H Substituted Aldehyde/Ketone H->I J Schiff Base Derivative I->J G cluster_workflow Biological Evaluation Workflow cluster_anticancer Anticancer Screening cluster_antimicrobial Antimicrobial Screening start Synthesized Derivatives (Chalcones & Schiff Bases) ac1 Cell Line Culture (e.g., MCF-7, A549) start->ac1 am1 Microbial Culture (e.g., S. aureus, E. coli) start->am1 ac2 MTT Assay ac1->ac2 ac3 Data Analysis (IC50 Determination) ac2->ac3 end Comparative Analysis ac3->end Lead Compound Identification am2 Agar Well Diffusion am1->am2 am3 Data Analysis (Zone of Inhibition, MIC) am2->am3 am3->end Lead Compound Identification

References

A Comparative Guide to Purity Assessment of Synthesized 2-Amino-1-(3-bromophenyl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of pharmaceutical intermediates is a critical parameter that directly influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of synthesized 2-Amino-1-(3-bromophenyl)ethanone hydrochloride (CAS No. 61858-39-7). Detailed experimental protocols and comparative data are presented to assist researchers in selecting the most appropriate methods for quality control and impurity profiling.

Comparison of Primary Analytical Techniques

A multi-faceted approach is essential for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) is the cornerstone for quantitative analysis of organic impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy provides indispensable structural confirmation. Mass Spectrometry (MS) is vital for impurity identification, and Differential Scanning Calorimetry (DSC) offers a method for determining absolute purity.

Technique Principle Information Provided Sensitivity Advantages Limitations
HPLC (UV) Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity (Area %), detection of non-volatile organic impurities, stability indication.[1]High (ng to pg)Robust, highly reproducible, and the gold standard for quantitative purity analysis.[1][2]Requires reference standards for impurity identification; destructive.
¹H & ¹³C NMR Nuclei absorb and re-emit electromagnetic radiation in a magnetic field.Unambiguous structural confirmation, identification and quantification of impurities with unique signals.[3]Moderate (µg to mg)Non-destructive, provides detailed structural information, quantitative (qNMR).[3][4]Lower sensitivity than HPLC; complex mixtures can lead to overlapping signals.
LC-MS Combines HPLC separation with mass-based detection.Molecular weight confirmation of the main component and impurities, structural elucidation of unknown impurities.[5][6]Very High (pg to fg)Provides molecular weight information, enabling rapid identification of unknown impurities.[7]Ionization efficiency can vary significantly between compounds; semi-quantitative without standards.
DSC Measures the difference in heat flow between a sample and a reference as a function of temperature.Absolute purity of crystalline solids (mol %), melting point determination.[8][9]Low (>95% purity required)Determines absolute purity without a reference standard, uses small sample amounts.[8][10]Only applicable to crystalline, thermally stable compounds; does not identify individual impurities.[10][11]

Experimental Workflows and Protocols

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthesized batch of this compound.

G cluster_0 Purity Assessment Workflow A Synthesized Batch 2-Amino-1-(3-bromophenyl)ethanone HCl B Initial Checks (Appearance, Solubility) A->B C Primary Purity & Impurity Profile (HPLC-UV) B->C D Structural Confirmation (¹H & ¹³C NMR) B->D E Impurity Identification (LC-MS) C->E Peaks > 0.1% G Final Purity Statement (Certificate of Analysis) C->G D->G E->G F Absolute Purity Assay (DSC) F->G

Caption: Purity assessment workflow for the target compound.

This method is designed to quantify the purity of the title compound and separate it from potential process-related impurities and degradation products.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    Time (min) % B
    0.0 5
    20.0 70
    25.0 95
    28.0 95
    28.1 5

    | 35.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of 50:50 Water:Acetonitrile.

NMR analysis confirms the chemical structure of the synthesized compound.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).

  • Experiments: ¹H NMR, ¹³C NMR.

  • Sample Concentration: ~10 mg/mL.

  • Procedure: Acquire standard ¹H and ¹³C spectra. Integrate the proton signals and compare chemical shifts to predicted values and reference spectra to confirm the structure.

This protocol aids in identifying unknown impurities detected by HPLC.

  • Instrumentation: HPLC system coupled to a Mass Spectrometer (e.g., QTOF or Triple Quadrupole) with an Electrospray Ionization (ESI) source.

  • LC Method: Use the same HPLC method as described in 2.1.

  • MS Parameters:

    • Ionization Mode: ESI Positive.

    • Mass Range: 50 - 500 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

  • Procedure: Analyze the sample and correlate the mass spectra of impurity peaks with potential structures, such as starting materials or reaction by-products. The expected [M+H]⁺ for the free base (C₈H₈BrNO) is m/z 214.0/216.0 due to bromine isotopes.[12]

DSC is used to determine the absolute molar purity of the crystalline hydrochloride salt.[8][11]

  • Instrumentation: Differential Scanning Calorimeter.

  • Sample Pan: Crimped aluminum pans.

  • Sample Weight: 1-3 mg.

  • Purge Gas: Nitrogen at 20 mL/min.[10]

  • Heating Rate: 2 °C/min.

  • Temperature Range: 150°C to 250°C (or a range appropriate to bracket the melting point).

  • Procedure: The purity is calculated based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[10] This analysis is suitable for crystalline materials with purity greater than 97-98 mol%.[10][11]

Data Presentation and Comparison

The following tables present illustrative data from the analysis of two different synthesized batches of this compound, highlighting how these techniques can reveal differences in purity.

Batch ID Main Peak Area % Impurity 1 (RRT 0.85) Area % Impurity 2 (RRT 1.15) Area % Total Impurities %
Batch A 99.85%0.08%0.04%0.15%
Batch B 98.91%0.75%0.11%1.09%
RRT = Relative Retention Time
Batch ID ¹H NMR Result Observations
Batch A Consistent with structure.Sharp, well-defined peaks. Integration values match the expected proton count. No observable impurity signals above the noise level.
Batch B Consistent with structure.All primary signals present, but additional low-level signals observed at δ 7.9 ppm and δ 2.6 ppm, potentially indicating an unreacted starting material like 1-(3-bromophenyl)ethanone.
Batch ID Impurity (RRT 0.85) Proposed Identity Evidence
Batch A Not detected above 0.1%.N/AN/A
Batch B Detected at 0.75%.1-(3-Bromophenyl)ethanoneMS shows [M+H]⁺ at m/z 199.0/201.0, matching the molecular weight of the starting material.[13]
Batch ID Melting Onset (°C) Calculated Molar Purity
Batch A 215.4 °C99.89 mol%
Batch B 213.8 °C99.05 mol%

The data clearly shows that Batch A is of significantly higher purity than Batch B. The orthogonal analytical techniques provide consistent results: HPLC shows a lower area percentage for Batch B, NMR detects signals from a potential starting material, LC-MS confirms the identity of this major impurity, and DSC shows a depressed melting point and lower calculated molar purity.[8] This comprehensive approach ensures a reliable and thorough assessment of product quality.

References

A Comparative Guide to the Synthesis of Substituted 2-Aminoacetophenones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted 2-aminoacetophenones is a critical step in the development of a wide range of pharmaceuticals and biologically active compounds. This guide provides a comprehensive benchmark of four prominent synthetic routes: the Delépine reaction, the Gabriel synthesis, direct amination of α-haloacetophenones, and the Buchwald-Hartwig amination. By presenting a side-by-side comparison of their performance with supporting experimental data, this document aims to facilitate informed decisions in synthetic strategy.

Substituted 2-aminoacetophenones are key intermediates in the synthesis of numerous heterocyclic compounds, including quinolones, benzodiazepines, and various alkaloids. The choice of synthetic route can significantly impact the overall efficiency, yield, and scalability of the drug discovery and development process. This guide evaluates the aforementioned methods based on reaction yield, time, and conditions for a variety of substituted substrates.

Comparative Analysis of Synthetic Routes

The following table summarizes the quantitative data for the synthesis of various substituted 2-aminoacetophenones using the four benchmarked methods. The data highlights the strengths and weaknesses of each approach, providing a clear basis for comparison.

Substituted 2-AminoacetophenoneSynthetic MethodReaction ConditionsReaction TimeYield (%)
2-Aminoacetophenone Delépine Reaction1. Hexamethylenetetramine, Chloroform, reflux2. Ethanolic HCl, reflux4-6 hours~75%
Gabriel Synthesis1. Potassium phthalimide, DMF2. Hydrazine hydrate, Ethanol, reflux8-12 hours~85%
Direct Amination2-Bromoacetophenone, Aqueous Ammonia, RT24 hours~60%
Buchwald-Hartwig Amination2-Bromoacetophenone, Ammonia surrogate (e.g., Benzophenone imine), Pd catalyst, ligand, base, Toluene, 100 °C12-24 hours>90%
4'-Methoxy-2-aminoacetophenone Delépine Reaction1. Hexamethylenetetramine, Chloroform, reflux2. Ethanolic HCl, reflux5-7 hours~70%
Gabriel Synthesis1. Potassium phthalimide, DMF2. Hydrazine hydrate, Ethanol, reflux10-14 hours~82%
Direct Amination2-Bromo-4'-methoxyacetophenone, Aqueous Ammonia, RT24-36 hours~55%
Buchwald-Hartwig Amination2-Bromo-4'-methoxyacetophenone, Ammonia surrogate, Pd catalyst, ligand, base, Toluene, 100 °C12-24 hours>90%
4'-Chloro-2-aminoacetophenone Delépine Reaction1. Hexamethylenetetramine, Chloroform, reflux2. Ethanolic HCl, reflux4-6 hours~78%
Gabriel Synthesis1. Potassium phthalimide, DMF2. Hydrazine hydrate, Ethanol, reflux8-12 hours~88%
Direct Amination2-Bromo-4'-chloroacetophenone, Aqueous Ammonia, RT24 hours~65%
Buchwald-Hartwig Amination2-Bromo-4'-chloroacetophenone, Ammonia surrogate, Pd catalyst, ligand, base, Toluene, 100 °C12-24 hours>95%
3',4'-Dichloro-2-aminoacetophenone Delépine Reaction1. Hexamethylenetetramine, Chloroform, reflux2. Ethanolic HCl, reflux6-8 hours~65%
Gabriel Synthesis1. Potassium phthalimide, DMF2. Hydrazine hydrate, Ethanol, reflux12-16 hours~80%
Direct Amination2-Bromo-3',4'-dichloroacetophenone, Aqueous Ammonia, RT36-48 hours~50%
Buchwald-Hartwig Amination2-Bromo-3',4'-dichloroacetophenone, Ammonia surrogate, Pd catalyst, ligand, base, Toluene, 100 °C18-30 hours~92%

Visualizing the Synthetic Workflow

The general workflow for the synthesis and comparison of substituted 2-aminoacetophenones is depicted below. This process involves the selection of a starting material, execution of one of the benchmarked synthetic routes, followed by purification and characterization of the final product. The comparative analysis of yield, purity, and other relevant metrics informs the selection of the optimal synthetic strategy.

General Workflow for Synthesis and Comparison cluster_start Starting Material cluster_routes Synthetic Routes cluster_end Product & Analysis start Substituted α-Haloacetophenone delepine Delépine Reaction start->delepine gabriel Gabriel Synthesis start->gabriel direct Direct Amination start->direct buchwald Buchwald-Hartwig Amination start->buchwald product Substituted 2-Aminoacetophenone delepine->product gabriel->product direct->product buchwald->product analysis Purification & Characterization (Yield, Purity, etc.) product->analysis comparison Comparative Analysis analysis->comparison

Caption: General workflow for the synthesis and comparison of substituted 2-aminoacetophenones.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are intended to be reproducible and are based on established literature procedures.

Delépine Reaction

The Delépine reaction is a two-step process that converts an alkyl halide to a primary amine via a hexaminium salt intermediate.[1][2]

Step 1: Formation of the Hexamethylenetetraminium Salt A solution of the substituted α-bromoacetophenone (1.0 eq) in chloroform is treated with hexamethylenetetramine (1.1 eq). The reaction mixture is heated to reflux for 2-4 hours, during which the hexaminium salt precipitates. The solid is collected by filtration, washed with cold chloroform, and dried.

Step 2: Hydrolysis to the Primary Amine The hexaminium salt is suspended in a 1:1 mixture of ethanol and concentrated hydrochloric acid. The mixture is heated to reflux for 2-4 hours. After cooling, the reaction mixture is diluted with water and extracted with diethyl ether to remove non-basic impurities. The aqueous layer is then made alkaline with a concentrated sodium hydroxide solution and extracted with dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to afford the substituted 2-aminoacetophenone.

Gabriel Synthesis

The Gabriel synthesis provides a reliable method for the preparation of primary amines, avoiding the overalkylation often seen in direct amination with ammonia.[3][4]

Step 1: N-Alkylation of Potassium Phthalimide To a solution of the substituted α-bromoacetophenone (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), potassium phthalimide (1.1 eq) is added. The mixture is stirred at room temperature for 8-12 hours. The reaction mixture is then poured into water, and the precipitated N-phenacylphthalimide is collected by filtration, washed with water, and dried.

Step 2: Hydrazinolysis of N-Phenacylphthalimide The N-phenacylphthalimide is suspended in ethanol, and hydrazine hydrate (1.5 eq) is added. The mixture is heated to reflux for 2-4 hours. After cooling to room temperature, the precipitated phthalhydrazide is removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is dissolved in dilute hydrochloric acid. The aqueous solution is washed with diethyl ether, then basified with a sodium hydroxide solution, and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the desired 2-aminoacetophenone.

Direct Amination of α-Haloacetophenones

Direct amination involves the nucleophilic substitution of the halide in an α-haloacetophenone with ammonia. This method is straightforward but can be prone to the formation of side products due to overalkylation.

A solution of the substituted α-bromoacetophenone (1.0 eq) in a suitable solvent (e.g., ethanol or THF) is treated with an excess of aqueous ammonia (10-20 eq). The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and dichloromethane. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 2-aminoacetophenone, which may require further purification by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] It offers high yields and functional group tolerance.

In a glovebox, a reaction vessel is charged with the substituted 2-bromoacetophenone (1.0 eq), a palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq). The vessel is sealed, removed from the glovebox, and an ammonia surrogate (e.g., benzophenone imine, 1.2 eq) and an anhydrous solvent (e.g., toluene) are added via syringe. The reaction mixture is heated to 80-110 °C for 12-24 hours. After cooling to room temperature, the resulting imine is hydrolyzed by adding an aqueous acid (e.g., 2 M HCl) and stirring for 1-2 hours. The mixture is then basified with a sodium hydroxide solution and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to afford the pure substituted 2-aminoacetophenone.

References

A Comparative Guide to the Synthesis of 2-Amino-1-(3-bromophenyl)ethanone Hydrochloride: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This guide provides a detailed cost-benefit analysis of two synthetic routes to produce 2-Amino-1-(3-bromophenyl)ethanone hydrochloride, a valuable building block in the preparation of various biologically active molecules, including substituted cathinones and phenylethanolamine derivatives. The analysis focuses on a common starting material, 3-bromoacetophenone, and explores two distinct pathways for the introduction of the α-amino group: the Delépine reaction and the Gabriel synthesis.

Executive Summary

This guide compares two synthetic methodologies for the preparation of this compound, starting from 3-bromoacetophenone. The first route involves an α-bromination of the starting material followed by a Delépine reaction. The second route also begins with α-bromination but then employs the Gabriel synthesis for the amination step. A thorough comparison of reagent costs, reaction yields, and procedural complexities is presented to aid in the selection of the most appropriate method based on laboratory resources and project goals.

Data Presentation: A Quantitative Comparison

The following tables provide a summary of the estimated costs and reported yields for the two synthetic routes. Prices for reagents are based on currently available catalog prices from major chemical suppliers and may vary.

Table 1: Reagent Cost Analysis (per 10 mmol of product)

ReagentMolecular Weight ( g/mol )Density (g/mL)Route 1: Delépine ReactionRoute 2: Gabriel Synthesis
Step 1: α-Bromination Cost (USD) Cost (USD)
3-Bromoacetophenone199.041.505~$1.20~$1.20
N-Bromosuccinimide (NBS)177.98-~$0.80~$0.80
Acetic Acid (solvent)60.051.05NegligibleNegligible
Step 2: Amination
Hexamethylenetetramine140.19-~$0.20-
Potassium Phthalimide185.22--~$0.40
Step 3: Hydrolysis/Deprotection
Hydrochloric acid in Ethanol--~$0.50-
Hydrazine hydrate50.061.03-~$0.30
Total Estimated Reagent Cost ~$2.70 ~$2.70

Table 2: Comparative Performance of Synthetic Routes

ParameterRoute 1: Delépine ReactionRoute 2: Gabriel Synthesis
Starting Material 3-Bromoacetophenone3-Bromoacetophenone
Key Intermediates 2-Bromo-1-(3-bromophenyl)ethanone, Quaternary ammonium salt2-Bromo-1-(3-bromophenyl)ethanone, N-(2-(3-bromophenyl)-2-oxoethyl)phthalimide
Overall Yield (Estimated) 60-70%70-80%
Reaction Time ~24-36 hours~24-48 hours
Procedural Complexity ModerateModerate
Reagent Handling Considerations N-Bromosuccinimide is a lachrymator. Chloroform (potential solvent) is toxic.Hydrazine hydrate is toxic and corrosive.
Byproducts Formaldehyde, Ammonium chloridePhthalhydrazide

Experimental Protocols

Route 1: Synthesis via Delépine Reaction

Step 1: α-Bromination of 3-Bromoacetophenone

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromoacetophenone (1.99 g, 10 mmol) in glacial acetic acid (20 mL).

  • Add N-bromosuccinimide (NBS) (1.87 g, 10.5 mmol) to the solution.

  • Heat the reaction mixture to 90°C and stir for 3 hours.[1][2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water (100 mL).

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-bromo-1-(3-bromophenyl)ethanone. This intermediate is often used in the next step without further purification.

Step 2: Delépine Reaction and Hydrolysis

  • Dissolve the crude 2-bromo-1-(3-bromophenyl)ethanone (from the previous step) in chloroform (20 mL).

  • Add hexamethylenetetramine (1.40 g, 10 mmol) to the solution.[3][4]

  • Stir the mixture at room temperature for 24 hours. The quaternary ammonium salt will precipitate out of the solution.

  • Filter the precipitate and wash it with cold chloroform.

  • Suspend the collected salt in a mixture of concentrated hydrochloric acid (10 mL) and ethanol (30 mL).

  • Reflux the mixture for 12 hours to effect hydrolysis.[3][5][6]

  • After cooling, a precipitate of ammonium chloride will form. Filter off the solid.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Recrystallize the crude product from ethanol/ether to obtain the pure product.

Route 2: Synthesis via Gabriel Synthesis

Step 1: α-Bromination of 3-Bromoacetophenone

This step is identical to Step 1 in Route 1.

Step 2: Gabriel Synthesis

  • In a round-bottom flask, suspend potassium phthalimide (1.85 g, 10 mmol) in dimethylformamide (DMF) (20 mL).[7][8][9][10]

  • Add the crude 2-bromo-1-(3-bromophenyl)ethanone (from the α-bromination step) to the suspension.

  • Heat the mixture to 80-90°C and stir for 12-18 hours.

  • After cooling to room temperature, pour the reaction mixture into water (100 mL) to precipitate the N-substituted phthalimide.

  • Filter the solid, wash with water, and dry.

Step 3: Hydrazinolysis (Ing-Manske Procedure)

  • Suspend the dried N-(2-(3-bromophenyl)-2-oxoethyl)phthalimide in ethanol (30 mL).

  • Add hydrazine hydrate (0.5 mL, 10 mmol) to the suspension.[8][9][10]

  • Reflux the mixture for 4-6 hours. A white precipitate of phthalhydrazide will form.

  • Cool the mixture and acidify with concentrated hydrochloric acid to a pH of ~1.

  • Filter off the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Recrystallize from ethanol/ether for purification.

Mandatory Visualizations

Experimental Workflow Comparison

G cluster_0 Route 1: Delépine Reaction cluster_1 Route 2: Gabriel Synthesis 3-Bromoacetophenone_1 3-Bromoacetophenone alpha_Bromination_1 α-Bromination (NBS, Acetic Acid) 3-Bromoacetophenone_1->alpha_Bromination_1 Intermediate_A1 2-Bromo-1-(3-bromophenyl)ethanone alpha_Bromination_1->Intermediate_A1 Delepine_Reaction Delépine Reaction (Hexamethylenetetramine) Intermediate_A1->Delepine_Reaction Intermediate_B1 Quaternary Ammonium Salt Delepine_Reaction->Intermediate_B1 Hydrolysis_1 Acidic Hydrolysis (HCl/Ethanol) Intermediate_B1->Hydrolysis_1 Product_1 2-Amino-1-(3-bromophenyl)ethanone Hydrochloride Hydrolysis_1->Product_1 3-Bromoacetophenone_2 3-Bromoacetophenone alpha_Bromination_2 α-Bromination (NBS, Acetic Acid) 3-Bromoacetophenone_2->alpha_Bromination_2 Intermediate_A2 2-Bromo-1-(3-bromophenyl)ethanone alpha_Bromination_2->Intermediate_A2 Gabriel_Synthesis Gabriel Synthesis (Potassium Phthalimide) Intermediate_A2->Gabriel_Synthesis Intermediate_B2 N-Substituted Phthalimide Gabriel_Synthesis->Intermediate_B2 Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) Intermediate_B2->Hydrazinolysis Product_2 2-Amino-1-(3-bromophenyl)ethanone Hydrochloride Hydrazinolysis->Product_2

Caption: Comparative workflow of the two synthetic routes.

Application Example: Adrenergic Receptor Signaling Pathway

Derivatives of 2-Amino-1-(3-bromophenyl)ethanone, such as phenylethanolamines, are known to interact with adrenergic receptors. The following diagram illustrates a simplified signaling pathway for a β-adrenergic receptor agonist.

G Agonist Phenylethanolamine Derivative (Agonist) beta_AR β-Adrenergic Receptor Agonist->beta_AR Binds to G_Protein Gs Protein beta_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Lipolysis, Glycogenolysis) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Simplified β-adrenergic receptor signaling cascade.

Conclusion

Both the Delépine reaction and the Gabriel synthesis offer viable pathways for the synthesis of this compound from 3-bromoacetophenone, with comparable estimated reagent costs. The Gabriel synthesis may offer a slight advantage in terms of overall yield. However, the choice of method may ultimately depend on the specific resources and safety protocols of the laboratory. The Delépine reaction avoids the use of hydrazine, a particularly hazardous reagent, but may involve the use of toxic chlorinated solvents. Conversely, the Gabriel synthesis provides a well-established and often higher-yielding route to primary amines but requires careful handling of hydrazine. This guide provides the necessary data and protocols to make an informed decision for the efficient and cost-effective synthesis of this important chemical intermediate.

References

Safety Operating Guide

A Guide to the Safe Disposal of 2-Amino-1-(3-bromophenyl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride, ensuring compliance with safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, impervious gloves, and a lab coat.[1] All handling should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[1][2] In case of accidental contact, rinse the affected area with plenty of water and seek medical attention if symptoms persist.[3][4]

Disposal Protocol: A Step-by-Step Approach

The disposal of this compound must be carried out in accordance with federal, state, and local regulations.[5] Chemical waste generators are responsible for correctly identifying and classifying waste to ensure safe and compliant disposal.[6][7]

  • Waste Identification and Collection:

    • Collect solid residues of this compound in a designated, clean, dry, and sealable container.[1]

    • Label the container clearly with the chemical name and any associated hazards.

  • Waste Classification:

    • Determine if the chemical waste is classified as hazardous. This compound is a halogenated organic substance and a hydrochloride salt, which often have specific disposal requirements.

    • Consult your institution's Environmental Health and Safety (EHS) department for guidance on proper waste classification in your region.

  • Spill Management:

    • In the event of a spill, immediately clear the area of personnel and move upwind.[1]

    • Eliminate all ignition sources.[1]

    • Contain the spill using inert absorbent materials like sand, earth, or vermiculite.[1]

    • Collect the absorbed material into a labeled container for disposal.[1]

    • Do not allow the spillage to enter drains or waterways.[1][6][7][8]

  • Disposal Method:

    • The primary recommended method for disposal is to transfer the waste to a licensed chemical waste disposal company.

    • Incineration at an approved facility is a common disposal route for such compounds.[1]

    • Alternatively, the material may be buried at an approved site.[1]

    • Recycling options may be available; consult the manufacturer or your EHS department.[1]

    • Never dispose of this chemical down the drain.[6][7][8]

Quantitative Data Summary

PropertyValue
Melting Point94 - 98 °C
Boiling Point289 - 290 °C
log Pow (n-octanol/water)0.83

Data for 3'-Aminoacetophenone[8]

Disposal Decision Workflow

The following diagram illustrates the logical steps to be followed for the proper disposal of this compound.

cluster_spill Emergency Spill Procedure start Start: Disposal of This compound identify Identify and Collect Waste in Labeled Container start->identify consult Consult Institutional EHS and Local Regulations identify->consult classify Classify Waste (Hazardous vs. Non-Hazardous) consult->classify hazardous Hazardous Waste classify->hazardous Likely non_hazardous Non-Hazardous Waste (Unlikely for this compound) classify->non_hazardous Unlikely spill Spill Occurs contain Contain Spill with Inert Absorbent spill->contain Yes collect_spill Collect and Label Spill Debris contain->collect_spill disposal_company Transfer to Licensed Waste Disposal Company collect_spill->disposal_company hazardous->disposal_company end End: Proper Disposal Complete disposal_company->end

Caption: Workflow for the safe disposal of chemical waste.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally sound disposal of this compound, fostering a culture of safety and responsibility within the scientific community.

References

Essential Safety and Operational Guide for 2-Amino-1-(3-bromophenyl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 2-Amino-1-(3-bromophenyl)ethanone hydrochloride (CAS: 61858-39-7). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Chemical Identifier:

  • Product Name: 2-AMINO-1-(3-BROMO-PHENYL)-ETHANONE HYDROCHLORIDE

  • Synonyms: 2-amino-1-(3-bromophenyl)ethan-1-one hydrochloride[1]

  • CAS Number: 61858-39-7[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the primary defense against chemical exposure. The following PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or face shield.Protects eyes from potential splashes and dust.
Hand Protection Nitrile or other suitable chemical-resistant gloves.[2]Prevents skin contact and absorption.
Body Protection Laboratory coat or other suitable protective clothing.[2]Protects against contamination of personal clothing and skin.
Respiratory Protection Approved mask or respirator.To be used in case of insufficient ventilation or potential for aerosolization.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound from receipt to disposal is crucial for minimizing risks.

Receiving and Storage

Upon receipt, inspect the container for any signs of damage or leakage. Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3]

Handling and Experimentation

All handling of this compound should be conducted in a well-ventilated chemical fume hood.[2] Avoid direct contact with skin and eyes.[3] Minimize dust generation and accumulation.[3] Do not eat, drink, or smoke when using this product.[4] Wash hands thoroughly after handling.[3][4]

Emergency Procedures

In case of accidental exposure, follow these immediate first-aid measures:

  • Skin Contact: Immediately flush with water for no less than 15 minutes. While rinsing, quickly remove all contaminated clothing or jewelry.[5] Seek medical attention if skin irritation occurs.[4]

  • Eye Contact: Immediately flush eye(s) with water for at least fifteen minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do so.[4] Seek medical attention regardless of the severity.[5]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4] If not breathing, give artificial respiration. Get medical attention.

  • Ingestion: Rinse mouth.[4] Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials, including the chemical itself and any contaminated consumables (e.g., gloves, absorbent materials), must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: Dispose of the chemical waste through a licensed and approved hazardous waste disposal company.[2][4] Follow all local, state, and national regulations for the disposal of halogenated organic compounds.[2]

Visual Workflow for Safe Handling

The following diagram outlines the key steps and decision points for the safe handling of this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment cluster_disposal Disposal cluster_emergency Emergency Response A Review SDS and Protocols B Don Appropriate PPE A->B C Work in a Fume Hood B->C D Weigh and Handle Chemical C->D E Conduct Experiment D->E K Spill or Exposure Occurs D->K Accident F Decontaminate Work Area E->F E->K Accident G Segregate Waste F->G H Properly Label Waste G->H I Store Waste for Disposal H->I J Arrange for Professional Disposal I->J L Follow First Aid Procedures K->L M Notify Supervisor & EHS L->M N Seek Medical Attention M->N

Caption: Safe Handling Workflow Diagram.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.